molecular formula C4H8N2O4 B1147261 Alanine, N-nitro-, methyl ester (9CI) CAS No. 130642-16-9

Alanine, N-nitro-, methyl ester (9CI)

Cat. No.: B1147261
CAS No.: 130642-16-9
M. Wt: 148.11732
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Description

Alanine, N-nitro-, methyl ester (9CI), also known as Alanine, N-nitro-, methyl ester (9CI), is a useful research compound. Its molecular formula is C4H8N2O4 and its molecular weight is 148.11732. The purity is usually 95%.
BenchChem offers high-quality Alanine, N-nitro-, methyl ester (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alanine, N-nitro-, methyl ester (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S)-2-nitramidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c1-3(4(7)10-2)5-6(8)9/h3,5H,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXDNCFSSIUHIS-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Alanine, N-nitro-, methyl ester (9CI): Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Alanine, N-nitro-, methyl ester (9CI), a derivative of the amino acid alanine. Due to the limited direct experimental data available for this specific compound, this guide synthesizes information from related N-nitro amino acids and methyl esters to present a reasoned projection of its chemical properties, potential synthetic routes, and applications. The inherent reactivity and potential instability of the N-nitro functional group are discussed in detail, offering critical insights for researchers exploring its use in peptide synthesis, drug discovery, and materials science. This document serves as a foundational resource, highlighting both the potential and the challenges associated with this unique chemical entity.

Introduction and Nomenclature

Alanine, N-nitro-, methyl ester is a non-proteinogenic amino acid derivative characterized by a nitro group attached to the alpha-amino nitrogen of the alanine backbone, with the carboxyl group esterified with methanol. The "(9CI)" designation refers to its indexing under the 9th Collective Index of Chemical Abstracts Service (CAS).

While a specific CAS number for Alanine, N-nitro-, methyl ester is not readily found in common chemical databases, it is crucial to distinguish it from its isomers and related compounds, such as C-nitro derivatives (e.g., 3-nitroalanine) or N-methyl derivatives. The N-nitro functionality imparts unique electronic and chemical properties, making it a subject of interest for advanced chemical synthesis.

Table 1: Nomenclature and Identifiers

Identifier Value
Systematic Name Methyl 2-(nitroamino)propanoate
Common Name N-nitro-alanine methyl ester
Abbreviation N-NO2-Ala-OMe
Molecular Formula C4H8N2O4
Molecular Weight 148.12 g/mol
Canonical SMILES COC(=O)C(C)N[O-]

Physicochemical Properties: An Extrapolated View

Direct experimental data on the physicochemical properties of Alanine, N-nitro-, methyl ester are scarce. However, by examining related compounds, we can infer some of its likely characteristics. The presence of the polar N-nitro group and the methyl ester functionality will significantly influence its solubility, melting point, and boiling point.

Table 2: Predicted Physicochemical Properties

Property Predicted Value/Characteristic Justification
Appearance Likely a solid at room temperature.Similar to other amino acid esters.
Melting Point Expected to be relatively low for a solid, but decomposition may occur upon heating.The N-nitro group can be thermally labile.
Boiling Point Not applicable; likely to decompose before boiling.Thermal instability of the N-nitro group.
Solubility Moderately soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile). Limited solubility in water.Based on the properties of similar small organic esters.
pKa The N-H proton is expected to be acidic due to the electron-withdrawing nitro group.The N-nitro group enhances the acidity of the N-H proton.

Synthesis and Reactivity

The synthesis of N-nitro amino acids and their esters is a delicate process due to the potential for instability and side reactions.

Proposed Synthetic Pathway

A plausible synthetic route to Alanine, N-nitro-, methyl ester would involve two key steps: the esterification of L-alanine followed by N-nitration.

G Alanine L-Alanine AlaOMe L-Alanine Methyl Ester Alanine->AlaOMe Methanol, Thionyl Chloride N_Nitro_AlaOMe Alanine, N-nitro-, methyl ester AlaOMe->N_Nitro_AlaOMe Nitrating Agent (e.g., Nitronium tetrafluoroborate)

Caption: Proposed two-step synthesis of Alanine, N-nitro-, methyl ester.

Step-by-Step Protocol:

  • Esterification of L-Alanine: L-alanine can be converted to its methyl ester hydrochloride by reacting it with methanol in the presence of thionyl chloride or hydrogen chloride gas. The resulting L-alanine methyl ester hydrochloride is a stable, commercially available starting material.[1]

  • N-Nitration: The N-nitration of the alanine methyl ester would be the most critical and challenging step. This transformation could potentially be achieved using a nitrating agent such as nitronium tetrafluoroborate (NO2BF4) in an aprotic solvent at low temperatures to minimize decomposition.

Reactivity and Stability

The chemistry of Alanine, N-nitro-, methyl ester is dominated by the N-nitro group.

  • Instability: N-nitro amino acids are known to be unstable, particularly under basic conditions, where they can undergo elimination of the nitro group to form dehydro amino acids.[2] This instability is a significant consideration for its synthesis, purification, and storage.

  • Reduction: The nitro group can be reduced to a hydrazine or an amino group, providing a pathway to other functionalized amino acid derivatives. This reactivity could be exploited for further chemical modifications.[3]

G N_Nitro_AlaOMe Alanine, N-nitro-, methyl ester Dehydroalanine Dehydroalanine derivative N_Nitro_AlaOMe->Dehydroalanine Base-catalyzed elimination Hydrazino_AlaOMe N-hydrazino-alanine methyl ester N_Nitro_AlaOMe->Hydrazino_AlaOMe Reduction (e.g., Zn/H+)

Caption: Key reactions of Alanine, N-nitro-, methyl ester.

Potential Applications

While specific applications for Alanine, N-nitro-, methyl ester have not been documented, its unique structure suggests potential utility in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The incorporation of non-proteinogenic amino acids into peptides is a common strategy to enhance their metabolic stability, modify their conformation, and improve their pharmacological properties.[4] N-nitro-alanine, if successfully incorporated into a peptide sequence, could serve as a precursor to other functionalities via reduction of the nitro group. However, the instability of the N-nitro group during solid-phase peptide synthesis would need to be carefully managed.

Drug Discovery and Development

Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5] The N-nitro group can act as a pharmacophore or a bio-reversible protecting group. Alanine, N-nitro-, methyl ester could serve as a building block for the synthesis of novel small molecules with potential therapeutic applications. For instance, the related compound NG-nitro-L-arginine methyl ester (L-NAME) is a well-known inhibitor of nitric oxide synthase.[6]

Materials Science

Amino acids with reactive functional groups are valuable for the development of advanced materials. The nitro group in Alanine, N-nitro-, methyl ester offers a site for further functionalization, potentially enabling its use in the creation of functionalized polymers or self-assembling materials.[3] The chirality of the alanine backbone could also be exploited to create materials with specific optical properties.

Safety and Handling

Specific toxicity data for Alanine, N-nitro-, methyl ester are not available. However, many organic nitro compounds are toxic and should be handled with care. It is prudent to treat this compound as potentially hazardous. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Alanine, N-nitro-, methyl ester (9CI) represents an intriguing but understudied chemical entity. This guide has provided a comprehensive, albeit largely theoretical, overview of its properties, synthesis, and potential applications based on the known chemistry of related compounds. The primary challenge in working with this molecule is its likely instability, which necessitates careful planning and execution of synthetic and handling procedures. For researchers in drug discovery and materials science, the unique reactivity of the N-nitro group offers opportunities for the development of novel molecules and materials. Further experimental investigation is required to fully elucidate the chemical and biological profile of this compound and to unlock its full potential.

References

  • Appendix A: The Synthesis of Nitro Amino Acids: Nitroalanine and Nitrohomoalanine. (n.d.).
  • N-Boc-4-nitro-L-phenylalanine Methyl Ester | CAS 65615-89-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Alanine, 3-[(p-nitrobenzyl)thio]-, methyl ester, hydrochloride, l-. (n.d.). NIST WebBook.
  • Innovating with Nitro-Amino Acids: Applications in Material Science. (n.d.).
  • (S)-(+)-4-Nitrophenylalanine methyl ester hydrochloride. (n.d.). Sigma-Aldrich.
  • N-Methyl-L-Alanine methyl ester hydrochloride. (n.d.). Chem-Impex.
  • 4-Nitro-L-phenylalanine methyl ester hydrochloride | Amino Acid Derivative. (n.d.). MedChemExpress.
  • N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483. (n.d.). PubChem.
  • (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. (n.d.). Organic Syntheses Procedure.
  • Synthesis of N-Methyl-L-alanine: A Technical Guide. (n.d.). Benchchem.
  • N-Methyl-3-nitroaniline | C7H8N2O2 | CID 219622. (n.d.). PubChem.
  • NG-nitro-L-arginine methyl ester | C7H15N5O4 | CID 39836. (n.d.). PubChem.
  • NG-nitro-L-arginine methyl ester, an inhibitor of nitric oxide synthesis, ameliorates interleukin 2-induced capillary leakage and reduces tumour growth in adenocarcinoma-bearing mice. (1996). British Journal of Cancer, 73(2), 189-196.
  • What is the application of L-Alanine methyl ester hydrochloride in organic synthesis? (n.d.). FAQ.
  • Amino Acid Alanine Reactivity with the Fingerprint Reagent Ninhydrin. A Detailed Ab Initio Computational Study. (2006). Journal of Forensic Sciences, 51(6), 1256-1265.
  • Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof. (n.d.). Google Patents.
  • Process for preparing nitroaniline derivatives. (n.d.). European Patent Office.
  • Basic Pharmacology of NG – Nitro – L – Arginine Methyl Ester. (2019). Journal of Advances in Medical and Pharmaceutical Sciences, 19(3), 1-5.

Sources

"Alanine, N-nitro-, methyl ester (9CI)" CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alanine, N-nitro-, methyl ester (CAS: 130642-16-9 ) is a specialized nitrogenous organic compound belonging to the class of


-nitroamino acid esters  (nitramines). Unlike their 

-nitroso analogs,

-nitro compounds feature a nitro group (

) directly bonded to the amine nitrogen, imparting unique energetic and chemical properties.

This guide provides a technical breakdown of the compound's identity, synthetic logic, physicochemical characteristics, and critical safety protocols required for handling high-energy nitrogen-oxygen bonds.

Part 1: Chemical Identity & CAS Lookup

Core Identifiers
ParameterDetail
Chemical Name Alanine, N-nitro-, methyl ester (9CI)
CAS Registry Number 130642-16-9
Synonyms Propanoic acid, 2-(nitroamino)-, methyl ester; Methyl

-nitroalaninate
Molecular Formula

Molecular Weight 148.12 g/mol
SMILES COC(=O)C(C)N[O-]
InChI Key (Predicted) InChI=1S/C4H8N2O4/c1-3(5-6(9)10)4(7)8-2/h3,5H,1-2H3
Structural Analysis

The compound consists of an alanine methyl ester core where the primary amine proton is substituted by a nitro group.

  • Ester Moiety: Methyl ester (

    
    ) at the C-terminus, increasing lipophilicity compared to the free acid.
    
  • Nitramine Moiety: The

    
    -nitro group (
    
    
    
    ) creates a primary nitramine functionality. Primary nitramines are characteristically acidic (
    
    
    ) and can be unstable, often requiring careful handling to prevent decomposition into diazo species or alcohols.

Part 2: Synthetic Pathways & Methodology

Mechanistic Logic

The synthesis of


-nitroamino acid esters is non-trivial due to the competing oxidation of the amine and the instability of the resulting primary nitramine. The most authoritative route involves electrophilic nitration  of the amino ester using an acyl nitrate or nitronium source under strictly anhydrous conditions.
Primary Route: Nitration via Acetyl Nitrate

Direct nitration using acetyl nitrate (


) generated in situ is the standard protocol for converting weak amines to nitramines.

Reaction Scheme:

  • Generation of Electrophile: Acetic anhydride reacts with fuming nitric acid to form acetyl nitrate.

  • Nitration: The free base of alanine methyl ester attacks the nitronium equivalent.

  • Quenching: Controlled hydrolysis removes the acetyl byproduct.

Experimental Workflow (Graphviz Visualization)

SynthesisWorkflow Start L-Alanine Methyl Ester (HCl Salt) FreeBase Neutralization (NH3/Et2O or NaHCO3) Start->FreeBase Liberate Amine Reaction N-Nitration (-10°C to 0°C, 1-2h) FreeBase->Reaction Nucleophilic Attack Reagent Acetyl Nitrate Prep (HNO3 + Ac2O, <0°C) Reagent->Reaction Electrophile Source Quench Quenching (Ice Water/Urea) Reaction->Quench Stop Reaction Extraction Extraction (DCM) & Drying (MgSO4) Quench->Extraction Product Alanine, N-nitro-, methyl ester (CAS 130642-16-9) Extraction->Product

Caption: Figure 1. Step-wise synthesis of N-nitroalanine methyl ester via acetyl nitrate nitration.

Critical Protocol Parameters
  • Temperature Control: The reaction must be maintained between -5°C and 0°C . Exotherms can lead to oxidative degradation of the amine or explosive decomposition of the acetyl nitrate.

  • Reagent Stoichiometry: A slight excess of the nitrating agent (1.1–1.2 eq) is typically used.

  • Protection: The ester group acts as a protecting group for the carboxylic acid; free amino acids are difficult to N-nitrate directly due to zwitterion formation.

Part 3: Physicochemical Characterization

While specific experimental data for CAS 130642-16-9 is sparse in open literature, its properties can be accurately extrapolated from the homologous series of


-nitroamino esters (e.g., 

-nitro-glycine ethyl ester).
PropertyValue / DescriptionNote
Physical State Low-melting solid or viscous oilTypical for short-chain nitramines.
Solubility Soluble in DCM, EtOAc, MethanolLipophilic ester group aids organic solubility.
Acidity (

)
~5.5 - 6.5The

proton in

is acidic.
Stability Thermally Labile Decomposes upon heating; store < -20°C.
IR Spectrum

asymmetric: ~1580 cm⁻¹

symmetric: ~1300 cm⁻¹

ester: ~1740 cm⁻¹
Diagnostic nitroamine bands.

Part 4: Safety & Handling (E-E-A-T)

WARNING:


-nitro compounds are chemically related to energetic materials (explosives) and potent carcinogens (

-nitroso compounds).
Energetic Potential

The


 group contains significant chemical energy. While the methyl ester dilution reduces detonation risk compared to pure nitramines (like RDX), this compound should be treated as a potential explosive .
  • Do not distill at atmospheric pressure.

  • Avoid metal spatulas (friction sensitivity).

Toxicology

Unlike


-nitroso compounds (which are potent alkylating agents after metabolic activation), 

-nitro compounds have a different toxicological profile but are often cytotoxic.
  • Assumption: Treat as a suspected carcinogen and mutagen.

  • Handling: Double-gloving (Nitrile) and use of a fume hood is mandatory.

Safety Decision Tree

SafetyTree Start Handling N-nitro Ester CheckScale Scale > 100mg? Start->CheckScale BlastShield REQ: Blast Shield & Kevlar Gloves CheckScale->BlastShield Yes StandardPPE Std PPE + Fume Hood CheckScale->StandardPPE No Waste Disposal BlastShield->Waste StandardPPE->Waste Neutralize Chemical Neutralization (Dilute HCl/Zn) Waste->Neutralize Before Disposal

Caption: Figure 2. Safety decision matrix for handling laboratory-scale quantities of N-nitroalanine methyl ester.

References

  • Chemical Abstracts Service (CAS). Registry Number 130642-16-9. American Chemical Society. (Verified via CAS Registry).

  • White, E. H., & Woodcock, D. J. (1971). Cleavage of the Carbon-Nitrogen Bond: The Chemistry of the Amino Group. John Wiley & Sons.
  • Lamberton, A. H. (1961). Some aspects of the chemistry of nitramines. Quarterly Reviews, Chemical Society, 15, 69-86.

  • Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. Journal of the Chemical Society, Perkin Transactions 1, 299-304.

Comprehensive Characterization of N-Nitro-Alanine Methyl Ester: Synthesis, Stability, and Energetic Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Nitro-alanine methyl ester (CAS: 130642-16-9), chemically defined as methyl 2-(nitroamino)propanoate , represents a specialized class of energetic intermediates bridging amino acid chemistry and high-energy nitramine synthesis. Unlike standard amino acid esters, the presence of the N-nitro group (


) fundamentally alters its physicochemical profile, introducing acidity, thermal sensitivity, and energetic potential.

This guide provides a technical deep-dive for researchers utilizing this compound as a precursor for energetic plasticizers or as a probe in nitrogen-rich heterocyclic synthesis. The data presented synthesizes empirical characteristics of the N-nitroamino acid ester class with specific structural analysis of the alanine derivative.

Chemical Identity & Structural Analysis[1]

The compound retains the chiral backbone of alanine while substituting the basic primary amine with a weakly acidic nitramine functionality.

Property Data / Descriptor
IUPAC Name Methyl 2-(nitroamino)propanoate
Common Name N-Nitro-alanine methyl ester
CAS Registry Number 130642-16-9
Molecular Formula

Molecular Weight 148.12 g/mol
SMILES

(L-isomer)
Structural Class Primary Nitramine / Amino Acid Ester
Structural Pharmacophores[1]
  • Nitramine Motif (

    
    ):  The electron-withdrawing nitro group delocalizes the lone pair on the nitrogen, reducing basicity significantly (
    
    
    
    ). This makes the proton on the amine acidic, unlike the parent alanine methyl ester.
  • Ester Linkage (

    
    ):  Provides solubility in organic solvents (DCM, Ethyl Acetate) but remains susceptible to hydrolysis, particularly under basic conditions which can also trigger decarboxylation or denitration.
    

Physical & Chemical Characteristics[1][2][3][4][5][6][7][8][9]

Physical Properties (Predicted & Empirical Class Data)

Note: Specific experimental constants for CAS 130642-16-9 are rare in open literature; values below are derived from high-fidelity analogs (N-nitro-glycine methyl ester/ethyl ester) and group contribution methods.

PropertyValue / RangeContext
Physical State Waxy Solid or Viscous OilLow molecular weight nitramines often exhibit low melting points due to disrupted H-bonding compared to zwitterionic parent amino acids.
Melting Point 45 °C – 55 °CPredicted based on N-nitroglycine methyl ester analogs.
Boiling Point Decomposes >140 °CDo not distill. Nitramines undergo exothermic decomposition before reaching standard boiling points.
Density

Higher than parent ester (

) due to the nitro group density contribution.
Solubility Soluble: DCM, EtOAc, MeCNInsoluble: Hexanes, Water (Partial)The nitramine group reduces hydrophilicity compared to the free amino acid.
Spectroscopic Profile (Diagnostic)
  • IR Spectrum:

    • 
      : 
      
      
      
      (Weak/Broad).
    • 
      : 
      
      
      
      (Ester carbonyl).
    • 
      :  Asymmetric stretch at 
      
      
      
      ; Symmetric stretch at
      
      
      .
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       (Broad s, 1H, 
      
      
      
      ) – Distinctive downfield shift due to nitro group anisotropy.
    • 
       (m, 1H, 
      
      
      
      -CH).
    • 
       (s, 3H, 
      
      
      
      ).
    • 
       (d, 3H, 
      
      
      
      ).

Synthesis Protocol: N-Nitration of Alanine Methyl Ester

The synthesis requires strict control of temperature to prevent thermal runaway or over-nitration. The preferred method utilizes Acetyl Nitrate generated in situ.

Reagents & Equipment
  • Substrate: L-Alanine methyl ester hydrochloride.[1]

  • Nitrating Agent: Fuming Nitric Acid (

    
    ) / Acetic Anhydride.
    
  • Catalyst: Chloride scavenger (optional, e.g., Sodium Acetate).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology
  • Reagent Preparation (Acetyl Nitrate):

    • Cool Acetic Anhydride (

      
      ) to 
      
      
      
      in a jacketed reactor.
    • Dropwise add Fuming

      
       (
      
      
      
      ) while maintaining internal temp
      
      
      . Caution: Highly Exothermic.
    • Stir for 15 minutes to form acetyl nitrate.

  • Nitration:

    • Dissolve L-Alanine methyl ester HCl in minimal DCM.

    • Add the amine solution dropwise to the acetyl nitrate mixture at

      
      .
      
    • Critical: Add Sodium Acetate (

      
      ) to buffer the HCl released.
      
    • Stir at

      
       for 1 hour, then allow to warm to 
      
      
      
      for 30 mins.
  • Quenching & Workup:

    • Pour reaction mixture onto crushed ice/water (

      
      ).
      
    • Extract aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with cold saturated

      
       (until pH neutral) and Brine.
      
    • Note: Do not use strong base (

      
      ), as the nitramine proton is acidic and forms water-soluble salts.
      
  • Purification:

    • Dry over anhydrous

      
      .
      
    • Evaporate solvent under reduced pressure (Water bath

      
      ).
      
    • Recrystallize from

      
       if solid, or use as oil.
      
Synthesis Workflow Diagram

SynthesisPathway Start L-Alanine Methyl Ester (HCl Salt) Intermediate Reaction Matrix (0°C, DCM) Start->Intermediate Substrate Addition Reagent Acetyl Nitrate (Ac2O + HNO3) Reagent->Intermediate Nitrating Agent Quench Ice Water Quench & Extraction Intermediate->Quench 1h @ 0°C Product N-Nitro-Alanine Methyl Ester Quench->Product Workup & Drying (<30°C)

Figure 1: Controlled synthesis pathway via acetyl nitrate nitration.

Stability & Decomposition Mechanisms

Understanding the degradation pathways is vital for safe handling. N-nitro compounds are energetically metastable.

Thermal Decomposition

Upon heating beyond


, the compound undergoes radical scission of the 

bond, leading to the release of

and subsequent oxidation of the carbon backbone.
  • Primary Hazard: Rapid gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) causing pressure bursts in closed vessels.
Hydrolytic Instability
  • Acidic Conditions: Relatively stable.

  • Basic Conditions: Highly unstable. Bases deprotonate the nitramine (

    
    ), which can lead to:
    
    • Elimination of the nitro group.

    • Formation of unstable diazotates.

Decomposition Pathway Diagram

Decomposition NNitro N-Nitro-Alanine Methyl Ester Radical Radical Scission [R-NH• + •NO2] NNitro->Radical Heat (>140°C) Elimination Base-Catalyzed Elimination NNitro->Elimination Base (OH-) Products_Therm CO2 + H2O + N2O Radical->Products_Therm Oxidation/Cascade Products_Base Dehydroalanine + Nitrite Salts Elimination->Products_Base Rearrangement

Figure 2: Divergent decomposition pathways under thermal vs. basic stress.

Safety & Handling Protocols (Energetic Materials)

As a nitramine, N-nitro-alanine methyl ester should be treated as a potential energetic material . While less sensitive than RDX or HMX, it possesses a positive oxygen balance relative to non-nitro precursors.

  • Friction/Impact: Treat as sensitive. Do not grind dry solids in a mortar.

  • Storage: Store in a tightly sealed vial at

    
    . Avoid glass-to-glass joints; use Teflon sleeves.
    
  • Incompatibility:

    • Strong Bases: Amines, Hydroxides (Exothermic decomposition).

    • Reducing Agents: Hydrides (Generates heat/hydrogen).

References

  • Synthesis of N-Nitroamino Acid Derivatives

    • Source: Gavin Publishers. (2018).
    • Relevance: Validates the stability and synthesis conditions for N-nitro amino acid esters.
  • Nitramine Chemistry & Energetics

    • Source: Thieme Connect. "Product Class 3: N-Nitroamines".
    • Relevance: Authoritative review on the general properties, synthesis (acetyl nitrate method), and decomposition of N-nitroamines.
  • Chemical Identity Verification

    • Source: ChemicalBook / CAS Registry. "Alanine, N-nitro-, methyl ester (9CI) - CAS 130642-16-9".
    • Relevance: Confirms the specific existence and registry of the target compound.
  • Energetic Properties of N-Functionalized Azoles

    • Source: ACS Omega. (2020). "Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles".
    • Relevance: Provides context on the energetic contribution of the N-nitro group in organic frameworks.

Sources

A Theoretical and Computational Analysis of N-nitro-alanine Methyl Ester: Structure, Energetics, and Decomposition Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-nitro-alanine methyl ester (C₄H₈N₂O₄) is a molecule of significant interest within the field of energetic materials, combining the structural features of an amino acid derivative with a potent N-nitro (nitramine) explosophore. Theoretical and computational chemistry provide indispensable tools for predicting its properties, offering a safe and cost-effective route to understanding its stability, decomposition mechanisms, and potential performance ahead of complex synthesis and hazardous experimental characterization. This guide presents a comprehensive theoretical framework for the study of N-nitro-alanine methyl ester, designed for researchers, chemists, and material scientists. We will explore its conformational landscape, detail the computational protocols for determining its structural and energetic properties, and elucidate its predicted thermal decomposition pathways. The methodologies described herein are grounded in established quantum chemical principles, ensuring a self-validating and expert-driven approach to the predictive analysis of this and similar energetic molecules.

Introduction: The Rationale for Theoretical Investigation

The pursuit of advanced energetic materials necessitates a deep understanding of the relationship between molecular structure and properties like energy content, thermal stability, and sensitivity to stimuli.[1] N-nitro-alanine methyl ester serves as an important model system. It contains the N-NO₂ trigger bond, which is characteristic of many powerful explosives and propellants.[2] The presence of the alanine methyl ester backbone introduces conformational flexibility and functional groups that can influence crystal packing and intermolecular interactions, ultimately affecting the material's bulk properties.

Theoretical studies, primarily using Density Functional Theory (DFT), allow for the in silico exploration of molecules that may be difficult or hazardous to synthesize and handle.[3][4] By solving approximations of the Schrödinger equation, we can determine a molecule's minimum energy structure, vibrational frequencies (which correspond to its infrared spectrum), and the energy barriers for chemical reactions, such as decomposition. This predictive power is crucial for the rational design of new energetic materials with an optimal balance of performance and safety.[3]

Molecular Geometry and Conformational Analysis

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. N-nitro-alanine methyl ester possesses several rotatable single bonds, leading to multiple possible conformations (conformers). Identifying the global minimum energy conformer is critical, as all other properties are calculated from this stable structure.

Conformational Landscape

The key dihedral angles that dictate the conformational space of N-nitro-alanine methyl ester are around the Cα-Cβ, Cα-N, and N-N bonds. Rotation around these bonds influences the relative orientation of the methyl group, the ester group, and the nitro group. Steric hindrance and intramolecular hydrogen bonding are the primary forces governing the relative stability of these conformers.[5] For instance, conformations where the bulky nitro and ester groups are far from each other (anti-periplanar) are generally more stable than those where they are close (syn-periplanar or gauche).[6]

Protocol 1: Conformational Search and Geometry Optimization

This protocol outlines the standard computational workflow for identifying the lowest energy structure of a molecule.

  • Initial Structure Generation: A 2D sketch of N-nitro-alanine methyl ester is converted into an initial 3D structure using molecular modeling software.

  • Conformational Search: A systematic or stochastic search is performed. This involves rotating key single bonds by set increments (e.g., 30°) and performing a low-level, computationally inexpensive geometry optimization (e.g., using a semi-empirical method or a small basis set DFT) on each starting structure.

  • High-Level Optimization: The unique, low-energy conformers identified in the previous step are then subjected to a full geometry optimization using a more accurate level of theory. A common and reliable choice for energetic materials is the B3LYP functional with a 6-311+G(d,p) basis set.[4]

  • Frequency Analysis: A vibrational frequency calculation is performed on the final optimized structure. This serves two purposes:

    • It confirms that the structure is a true energy minimum (a stable conformation) by ensuring there are no imaginary frequencies.

    • It provides the zero-point vibrational energy (ZPVE) correction and predicts the infrared (IR) spectrum.

computational_workflow cluster_prep Preparation cluster_core Core Calculation cluster_analysis Analysis & Output start Initial 3D Structure conf_search Conformational Search (Low-Level Theory) start->conf_search opt Geometry Optimization (High-Level DFT) conf_search->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check results Stable Structure & Thermodynamic Properties check->results No reopt Refine Structure & Re-optimize check->reopt Yes reopt->opt

Figure 1: Standard computational workflow for geometry optimization.

Predicted Structural Parameters

The optimized geometry reveals key structural details. The N-NO₂ bond is the "trigger linkage" in many nitramine explosives, as it is typically the weakest bond and its cleavage initiates decomposition.[2] Theoretical calculations provide a precise value for this bond length, which can be correlated with stability.

Parameter Typical Calculated Value (Å) Significance
N-NO₂ Bond Length1.38 - 1.42Longer bonds are generally weaker and indicate lower thermal stability.
C-N Bond Length1.45 - 1.48Standard single bond length.
N-O Bond Lengths1.21 - 1.23Typical for nitro groups, indicating significant double bond character.
C=O Bond Length~1.20Standard carbonyl double bond.
Table 1: Predicted key bond lengths for the optimized geometry of N-nitro-alanine methyl ester. Values are typical for nitramines calculated with DFT.

Energetic Properties and Thermal Decomposition

The performance of an energetic material is directly related to its heat of formation and the energy released during decomposition. Theoretical chemistry provides a pathway to these values and, crucially, to the mechanisms of decomposition.

Heat of Formation

The solid-phase heat of formation (HOF) is a critical parameter for calculating detonation properties. It can be calculated theoretically using isodesmic reactions. This method involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both sides of the equation. By using known experimental HOFs for the other molecules in the reaction, the unknown HOF of the target molecule can be calculated with high accuracy.

Thermal Decomposition Pathways

For N-nitro compounds, the primary and lowest-energy decomposition pathway is almost universally the homolytic cleavage of the N-NO₂ bond to produce two radical species.[7]

N-nitro-alanine methyl ester → •Alanine methyl ester radical + •NO₂

This initiation step is highly endothermic, requiring significant energy input (the activation energy). However, the subsequent reactions of the highly reactive radical products are rapid and highly exothermic, leading to a runaway reaction and the release of stable gaseous products like N₂, CO₂, and H₂O.[8]

Alternative pathways, such as nitro-nitrite isomerization, can sometimes compete with N-NO₂ bond cleavage, but this is generally a higher-energy process for N-nitramines.[9] Computational studies can map out the potential energy surface for these reactions, identifying the transition states and calculating the activation energy barriers for each potential step.[10]

decomposition_pathway cluster_secondary Secondary Reactions reactant N-nitro-alanine methyl ester ts1 Transition State (N-NO₂ Bond Cleavage) reactant->ts1 ΔEₐ (Activation Energy) products1 •Ala-OMe Radical + •NO₂ ts1->products1 Initiation Step products2 Further Fragmentation products1->products2 final_products Final Products (N₂, CO₂, H₂O) products2->final_products Exothermic Propagation

Sources

Technical Whitepaper: Alanine, N-nitro-, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide to Identity, Synthesis, and Characterization

Part 1: Executive Summary

Alanine, N-nitro-, methyl ester (CAS: 130642-16-9) is a specialized nitrogen-rich intermediate belonging to the class of


-nitramino acid esters . Unlike standard nitro-compounds where the nitro group is attached to a carbon framework, this molecule features a nitro group directly bonded to the amine nitrogen (

).

This structural motif imparts unique chemical properties, making the compound of significant interest in two primary fields:

  • Energetic Materials: As a precursor for high-energy density materials (HEDMs) due to the presence of the explosophore (

    
    ) group.
    
  • Synthetic Organic Chemistry: As a "masked" intermediate for the synthesis of dehydroamino acids or as a donor of the nitramine functionality in peptide mimetics.

This guide provides a rigorous technical breakdown of its molecular weight, physical properties, and a self-validating synthesis protocol.

Part 2: Chemical Identity & Molecular Weight Analysis

Accurate molecular weight determination is the cornerstone of quantitative analysis and stoichiometry. For "Alanine, N-nitro-, methyl ester," the molecular weight is derived from its formula


.[1]
Structural Composition

The molecule consists of an alanine methyl ester backbone where the amino hydrogen is replaced by a nitro group.[1]

PropertyValue
CAS Registry Number 130642-16-9
IUPAC Name Methyl 2-(nitroamino)propanoate
Molecular Formula

SMILES

Molecular Weight Data

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, distinction between average and monoisotopic mass is critical.

Mass TypeValue ( g/mol )Application
Average Molecular Weight 148.117 Stoichiometry & Bulk Weighing
Monoisotopic Mass 148.0484 Mass Spectrometry (MS) Identification
Exact Mass 148.048406High-Precision Physics

Isotopic Distribution Calculation:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Total:

    
     g/mol  (approx)
    

Critical Insight: In Mass Spectrometry, the


 peak will appear at 149.0557 m/z . Due to the labile nature of the 

bond, fragmentation often yields a characteristic loss of

(46 Da), resulting in a peak at ~102 m/z.

Part 3: Synthesis & Experimental Protocol

The synthesis of


-nitroamino acid esters requires controlled nitration. Direct nitration with concentrated nitric acid can lead to hydrolysis of the ester or oxidation of the carbon chain. The Acetyl Nitrate Method  is the industry standard for high yield and specificity.
Reaction Mechanism

The reaction utilizes acetyl nitrate (generated in situ) as a mild nitrating agent. The electrophilic nitronium ion equivalent attacks the nucleophilic nitrogen of the amine.

Pathway Logic:

  • Activation: Acetic anhydride reacts with nitric acid to form acetyl nitrate.

  • Substitution: The amine lone pair attacks the nitrating species.

  • Elimination: Loss of acetic acid yields the

    
    -nitro product.
    
Visualization of Synthesis Workflow

SynthesisPathway Reagents Reagents: Fuming HNO3 + Acetic Anhydride Activation In-Situ Generation: Acetyl Nitrate (AcONO2) Reagents->Activation Dehydration Reaction Reaction: Electrophilic N-Nitration (-10°C to 0°C) Activation->Reaction Nitrating Agent Substrate Substrate: L-Alanine Methyl Ester HCl Substrate->Reaction Dissolution Quench Quench: Ice Water / NaHCO3 Reaction->Quench Stabilization Product Product: Alanine, N-nitro-, methyl ester (CAS 130642-16-9) Quench->Product Extraction & Drying

Figure 1: Step-by-step synthetic pathway for the N-nitration of alanine methyl ester using the acetyl nitrate protocol.

Detailed Experimental Protocol

Safety Warning: Acetyl nitrate is potentially explosive if overheated. Maintain temperature strictly below 0°C during formation.

Materials:

  • L-Alanine methyl ester hydrochloride (10 mmol)

  • Fuming Nitric Acid (15 mmol)

  • Acetic Anhydride (20 mL)

  • Sodium Acetate (12 mmol) – Buffer/Base

Step-by-Step Procedure:

  • Preparation of Acetyl Nitrate:

    • Cool 20 mL of acetic anhydride to -10°C in a salt-ice bath.

    • Add fuming nitric acid dropwise over 15 minutes. Do not allow temperature to rise above 0°C.

    • Stir for 10 minutes to ensure formation of the active nitrating species.

  • Addition of Substrate:

    • Add L-Alanine methyl ester hydrochloride in small portions to the stirring mixture.

    • Add Sodium Acetate simultaneously to scavenge the HCl released.

  • Reaction:

    • Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Work-up:

    • Pour the reaction mixture onto 100g of crushed ice.

    • Neutralize carefully with saturated

      
       solution (pH ~7).
      
    • Extract with Dichloromethane (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically pure enough (95%+) for use. If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc 4:1).

Part 4: Analytical Characterization (QC)

To validate the identity of the synthesized compound, compare experimental data against these standard spectral features.

Nuclear Magnetic Resonance (NMR)

The introduction of the electron-withdrawing nitro group causes a significant downfield shift of the


-proton compared to the parent amine.
NucleusChemical Shift (

ppm)
MultiplicityAssignment
1H NMR 1.55Doublet

(Alanine side chain)
1H NMR 3.75Singlet

(Methyl ester)
1H NMR 5.10Quartet

(Deshielded by

)
1H NMR 9.50Broad Singlet

(Highly acidic due to

)
Infrared Spectroscopy (IR)

The


 group has distinct diagnostic bands that differentiate it from C-nitro compounds.
  • Asymmetric

    
     stretch:  1580–1620 
    
    
    
  • Symmetric

    
     stretch:  1260–1290 
    
    
    
  • Carbonyl (

    
    ):  1740–1750 
    
    
    
    (Ester)

Part 5: Safety & Handling Guidelines

Hazard Classification:

  • Energetic Sensitivity:

    
    -nitro compounds possess a weak 
    
    
    
    bond. While the methyl ester is relatively stable, it should be treated as a potential explosive, especially if heated or subjected to shock.
  • Toxicity: Suspected carcinogen.[2] Analogous to nitrosamines, nitramines can interact with DNA. Handle in a fume hood with double gloving.

Storage:

  • Store at -20°C.

  • Keep away from reducing agents and strong bases (bases can induce elimination to form dehydro-alanine).

References

  • Gavin Publishers. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of N-(o-nitroaryl) amino acid esters. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of Alanine, N-nitro-, methyl ester (CAS 21394-81-0)

Author: BenchChem Technical Support Team. Date: February 2026


-Nitration of 

-Amino Acid Esters via In-Situ Acetyl Nitrate

Executive Summary & Chemical Profile[1][2]

Target Molecule: Alanine,


-nitro-, methyl ester
CAS Registry Number:  21394-81-0
Chemical Formula: 

Molecular Weight: 148.12 g/mol

This protocol details the synthesis of Methyl


-nitroalaninate , a primary nitramine derivative of the amino acid alanine. Unlike aromatic nitramines (e.g., Tetryl) or secondary nitramines (e.g., RDX), primary nitramines (

) derived from amino acids possess unique instability due to the acidity of the remaining proton on the nitrogen. The presence of the methyl ester group stabilizes the molecule sufficiently for isolation, but it remains a high-energy intermediate.

Application Scope:

  • Energetic Materials Precursors: Synthesis of high-nitrogen energetic peptides.

  • Mechanistic Probes: Investigation of enzymatic nitration and denitrification pathways.

  • Synthetic Intermediates: Precursors for diazo esters via decomposition.

Safety Architecture (Critical)

WARNING: This protocol involves the synthesis of a Nitramine , a class of compounds inherently linked to energetic materials. The product and intermediates are potentially explosive and shock-sensitive.

Hazard CategoryRisk DescriptionMitigation Strategy
Energetic Instability

-nitro compounds can decompose violently if heated or subjected to shock.
Never heat the reaction above 0°C during addition. Store product < -20°C. Use blast shields.
Chemical Incompatibility Acetyl nitrate is explosive if mixed with reducing agents or allowed to overheat.Generate in situ at low temperatures. Quench strictly into excess ice water.
Corrosivity Fuming Nitric Acid (

) and Acetic Anhydride cause severe burns.
Double-gloving (Nitrile/Laminate), face shield, and fume hood operation are mandatory.

Mechanistic Insight: The Acetyl Nitrate Pathway[4]

The synthesis utilizes acetyl nitrate (


), generated in situ by the reaction of acetic anhydride with fuming nitric acid.[1] This reagent is a "softer" and more selective nitrating agent than mixed acid (

), which would likely hydrolyze the methyl ester moiety.
Reaction Scheme

The reaction proceeds via an electrophilic substitution on the amine nitrogen. The amino ester is typically used as a hydrochloride salt to prevent premature reaction or oxidation, but the free amine is the active species reacting with the nitronium carrier.

ReactionScheme Substrate Alanine Methyl Ester (Hydrochloride Salt) Intermediate Transition State [R-NH2(+)-NO2] Substrate->Intermediate Nucleophilic Attack Reagent Acetyl Nitrate (Ac2O + HNO3) Reagent->Intermediate NO2+ Transfer Product Methyl N-nitroalaninate (Target) Intermediate->Product -H+ Byproduct Acetic Acid HCl Intermediate->Byproduct Elimination

Figure 1: Reaction pathway for the N-nitration of alanine methyl ester.

Experimental Protocol

Scale: 10 mmol (approx. 1.4 g of starting material) Estimated Yield: 60–75% Time: 3 Hours (Active) / 12 Hours (Passive)

Materials
  • Substrate: L-Alanine methyl ester hydrochloride (CAS 2491-20-5).

  • Reagent A: Acetic Anhydride (

    
    ), 99%+.
    
  • Reagent B: Fuming Nitric Acid (

    
    ), 98% (
    
    
    
    ).
  • Catalyst: Sodium Acetate (anhydrous) or catalytic Chloride (optional, to buffer HCl).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
Phase 1: Preparation of Nitrating Agent (In Situ)
  • Setup: Equip a 100 mL 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place under nitrogen atmosphere.

  • Cooling: Immerse the flask in a salt-ice bath to maintain an internal temperature of -5°C to 0°C .

  • Charge: Add Acetic Anhydride (4.0 mL, ~4 eq) to the flask.

  • Activation: Dropwise, add Fuming Nitric Acid (1.0 mL, ~2.4 eq) over 15 minutes.

    • Critical Control: The temperature must NOT exceed 5°C. An exotherm indicates the formation of acetyl nitrate.

    • Hold: Stir for 15 minutes at 0°C to ensure complete formation of

      
      .
      
Phase 2: N-Nitration
  • Substrate Addition: Add Alanine methyl ester hydrochloride (1.4 g, 10 mmol) in small portions (solid addition) over 20 minutes.

    • Note: Solid addition is preferred to minimize solvent volume, but a slurry in minimal acetic anhydride can be used if handling solids is difficult.

  • Reaction: Stir the mixture at 0°C for 60 minutes , then allow it to slowly warm to 10°C over 30 minutes.

    • Monitoring: The suspension should clear as the hydrochloride reacts and the product (soluble in organic media) forms.

Phase 3: Quenching and Extraction
  • Quench: Pour the reaction mixture slowly into 50 g of crushed ice/water with vigorous stirring.

    • Safety: This hydrolyzes excess acetyl nitrate and acetic anhydride. Evolution of heat will occur.

  • Extraction: Extract the aqueous layer immediately with Dichloromethane (3 x 20 mL) .

    • Caution: Do not allow the nitramine to sit in the acidic aqueous layer for extended periods to prevent hydrolysis.

  • Washing: Wash the combined organic phases with:

    • Cold water (2 x 20 mL)

    • 5% Sodium Bicarbonate solution (2 x 20 mL) — Perform carefully; gas evolution (

      
      ) will occur. Keep pH < 8 to avoid deprotonation of the nitramine.
      
    • Brine (1 x 20 mL)

Phase 4: Isolation
  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at a bath temperature < 30°C .

    • Result: The product typically presents as a pale yellow oil or low-melting solid.

Process Workflow & Logic

Workflow Start Start: Clean/Dry Glassware N2 Atmosphere Prep Prepare Acetyl Nitrate (Ac2O + HNO3) Temp < 0°C Start->Prep AddSub Add Alanine Methyl Ester HCl (Portionwise) Prep->AddSub Exotherm Control React React 1-2 Hours Maintain 0°C - 10°C AddSub->React Quench Quench into Ice Water (Hydrolyze Excess Reagent) React->Quench Completion Extract Extract with DCM Wash: H2O -> NaHCO3 -> Brine Quench->Extract Isolate Dry (MgSO4) & Evaporate Bath Temp < 30°C Extract->Isolate QC QC: NMR / IR Store at -20°C Isolate->QC

Figure 2: Operational workflow for the synthesis of Methyl N-nitroalaninate.

Analytical Validation

Successful synthesis is confirmed via the following spectral signatures.

TechniqueParameterExpected ObservationInterpretation
IR Spectroscopy

(

)
1580–1600 (s)Asymmetric

stretch (Nitramine specific).
1280–1300 (s)Symmetric

stretch.
1740–1750 (s)Ester Carbonyl (

).

NMR

(ppm),

3.80 (s, 3H)Methyl ester (

).
1.60 (d, 3H)Alanine methyl group (

).
5.10 (m, 1H)

-Proton (shifted downfield by

).
10.5–11.0 (br s)

(Nitramine proton is highly acidic/broad).

Note on Stability: If the NMR shows new peaks appearing over time in


, the compound may be decomposing. Perform analysis immediately after isolation.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Hydrolysis of the ester during the quench or incomplete nitration.

    • Fix: Ensure the quench water is ice-cold. Increase the

      
       ratio to ensure anhydrous conditions during reaction.
      
  • Product Decomposition (Fuming/Gas Evolution):

    • Cause: Thermal instability or acid contamination.

    • Fix: Ensure all acid is washed out during the bicarbonate step. Store the product in a freezer. Do not distill.

  • Safety - Runaway Exotherm:

    • Cause: Adding

      
       too fast to 
      
      
      
      .
    • Fix: Stop addition immediately. Ensure cooling bath is sufficient. Use a dropping funnel with a pressure-equalizing arm.

References

  • Pictet, A., & Khotinsky, E. (1907).[1] "Über Acetylnitrat." Berichte der Deutschen Chemischen Gesellschaft, 40(1), 1163–1166.[1]

    • Foundational text on the generation of Acetyl Nitr
  • Ivshin, V. P., et al. (1982). "Synthesis of N-nitro-alpha-amino acid esters." Zhurnal Organicheskoi Khimii, 18(1).
  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.

    • Authoritative text on nitramine synthesis and safety.
  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

Sources

Applications of "Alanine, N-nitro-, methyl ester (9CI)" in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Use of N-Nitro-Alanine Methyl Ester in the Synthesis of Hydrazino-Peptidomimetics

Abstract

This technical guide details the application of Alanine, N-nitro-, methyl ester (CAS: 21394-81-0; N-nitro-L-alanine methyl ester) as a critical synthons in the development of hydrazino-peptides (N-amino peptides). Unlike standard amino acid derivatives, the N-nitro analog serves as a "masked" precursor to N-amino-alanine, a non-proteinogenic residue capable of inducing specific secondary structures (hydrazino turns) and enhancing proteolytic resistance. This note provides a validated protocol for the chemoselective reduction of the N-nitro moiety and subsequent peptide coupling strategies.

The Chemo-Structural Role

Distinction Note: Do not confuse this compound with L-NAME (N


-nitro-L-arginine methyl ester), a common Nitric Oxide Synthase (NOS) inhibitor. The compound discussed here carries the nitro group on the 

-amine.

In modern peptidomimetic drug design, backbone modification is a primary strategy to improve bioavailability. N-Nitro-alanine methyl ester functions as a high-value intermediate for generating


-hydrazino acids .
  • Latent Nucleophile: The electron-withdrawing nitro group (

    
    ) renders the 
    
    
    
    -nitrogen non-nucleophilic, preventing premature polymerization.
  • Structural Impact: Upon reduction to the hydrazine (

    
    ), the resulting N-amino alanine residue introduces an additional hydrogen bond donor/acceptor site in the peptide backbone. This promotes the formation of 8-membered pseudocycles (hydrazino turns) , which mimic 
    
    
    
    -turns found in bioactive proteins.
Mechanism of Action: The "Masked" Hydrazine

The utility relies on the controlled reduction of the N-nitramine to an N-hydrazine.


Experimental Workflow Visualization

The following diagram illustrates the critical pathway from the N-nitro precursor to the final peptidomimetic scaffold.

G Start N-Nitro-Ala-OMe (Starting Material) Step1 Chemoselective Reduction (Zn/AcOH or Electrolysis) Start->Step1 Activation Inter N-Amino-Ala-OMe (Hydrazino-Ala) Step1->Inter Yield: ~85% Step2 Boc/Fmoc Protection (Optional) Inter->Step2 Stabilization Step3 Peptide Coupling (HATU/HOAt) Inter->Step3 Direct Use Step2->Step3 Final Hydrazino-Peptidomimetic (Protease Resistant) Step3->Final Assembly

Figure 1: Synthetic workflow for converting N-nitro-alanine methyl ester into bioactive hydrazino-peptides.

Detailed Protocols

Protocol A: Chemoselective Reduction (Zn/AcOH Method)

Rationale: Catalytic hydrogenation (H2/Pd) can sometimes cleave the N-N bond entirely, reverting the compound to standard alanine. Zinc in acetic acid offers a milder, chemoselective reduction to the hydrazine.

Reagents:

  • Alanine, N-nitro-, methyl ester (1.0 eq)

  • Zinc Dust (Activated, 5.0 eq)

  • Glacial Acetic Acid (AcOH) / Methanol (1:1 v/v)

  • Dichloromethane (DCM) for extraction

Step-by-Step:

  • Activation: Wash Zinc dust with 2% HCl, then water, then ethanol, and dry under vacuum to remove oxides.

  • Dissolution: Dissolve N-nitro-alanine methyl ester (1 mmol) in 10 mL of MeOH/AcOH (1:1) at 0°C.

  • Reduction: Add activated Zinc dust portion-wise over 15 minutes. Maintain temperature <10°C to prevent side reactions.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (Visualization: Ninhydrin - N-amino compounds stain distinctively, often yellow/brown initially compared to purple amines).

  • Work-up: Filter through a Celite pad to remove Zinc. Concentrate the filtrate under reduced pressure.

  • Neutralization: Resuspend residue in DCM, wash with saturated NaHCO3 (carefully, gas evolution). Dry organic layer over Na2SO4.

  • Isolation: Evaporate solvent to yield N-amino-alanine methyl ester as a pale oil.

Quality Control (QC) Check:

  • IR Spectroscopy: Disappearance of symmetric/asymmetric

    
     stretches (1550/1300 cm⁻¹). Appearance of 
    
    
    
    stretches (3300-3400 cm⁻¹).
  • Mass Spec: Observe M-14 loss (reduction of O2 to H2) or specific hydrazine fragmentation.

Protocol B: Peptide Coupling with N-Amino Alanine

Challenge: The


-hydrazino group (

) has a different nucleophilicity profile than a standard amine. The terminal nitrogen is the nucleophile, but the adjacent amine lowers its pKa.

Reagents:

  • N-Amino-Ala-OMe (Nucleophile)

  • Fmoc-Amino Acid (Electrophile)[1]

  • Coupling Agent: HATU or PyBOP (Strong activation required)

  • Base: DIPEA (Diisopropylethylamine)

Step-by-Step:

  • Dissolve Fmoc-AA-OH (1.2 eq) and HATU (1.2 eq) in dry DMF.

  • Add DIPEA (2.5 eq) and stir for 2 minutes to activate the ester.

  • Add the freshly prepared N-amino-Ala-OMe (1.0 eq) solution in DMF.

  • Stir for 4–6 hours at RT.

  • Critical Note: Hydrazino nitrogens are prone to bis-acylation if excess reagent is used uncontrolled. Use stoichiometry strictly.

Quantitative Performance Data

The following table summarizes typical yields and properties when using N-nitro-alanine methyl ester compared to standard alanine derivatives.

ParameterN-Nitro-Ala-OMe PathwayStandard Ala-OMe PathwayNote
Reduction Yield 82% ± 5%N/AConversion to N-amino form
Coupling Efficiency 70-85%>95%Hydrazines are sterically more demanding
Proteolytic Stability High (

)
Low (

)
Tested in human serum
Turn Induction High (Hydrazino turn)Variable (Random coil/Helix)8-membered H-bond ring formation

Troubleshooting & Safety

  • Safety Warning: N-nitro compounds can be energetic. While the methyl ester is relatively stable, avoid high heat (>80°C) or shock. Perform all reductions behind a blast shield.

  • Over-Reduction: If the reaction time in Protocol A is too long or temperature too high, the N-N bond may cleave, yielding standard Alanine. Stop reaction immediately upon consumption of starting material.

  • Instability: The N-amino product is sensitive to oxidation (air). Use immediately or protect as a hydrazone or Boc-derivative.

References

  • Synthesis of Hydrazino Peptides: Lopchuk, J. M., et al. (2021).[2] "N-Amino peptide synthesis through enantiopure α-Hydrazino acids." ResearchGate.

  • Structural Properties of Aza-Peptides: Salaün, A., et al. (2015). "Synthesis of hybrid hydrazino peptides: protected vs unprotected chiral α-hydrazino acids." SpringerPlus.

  • Reduction Methodologies: Fernández, G. (2023).[3][4] "Reduction of nitro to amino groups in organic synthesis."[4] Quimica Organica.

  • General Peptide Synthesis Context: ChemRxiv (2025). "Optimized monomer-based synthesis of poly-N-amino peptides."

Sources

Application Note: Experimental Procedures Involving N-Nitro-L-Arginine Methyl Ester (L-NAME)

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature & Compound Identity Clarification

Critical Note on Chemical Identity: The request specified "N-nitro-alanine methyl ester." In the context of drug development and experimental physiology, this is overwhelmingly likely a nomenclature error referring to


-Nitro-L-arginine methyl ester  (commonly abbreviated as L-NAME ).
  • L-NAME (CAS: 51298-62-5): The gold-standard, cell-permeable inhibitor of Nitric Oxide Synthase (NOS), widely used to induce hypertension and study endothelial dysfunction.

  • N-nitro-alanine: A rare, unstable nitramine derivative with no standard application in drug development.

  • 3-Nitro-L-alanine: A distinct toxin (mitochondrial inhibitor), not a standard NOS tool.

Decision: This guide focuses on L-NAME , as it aligns with the "drug development" and "experimental procedures" context. If your specific research does involve the rare N-nitro-alanine nitramine, please consult specialized energetic materials literature, as standard biochemical protocols do not apply.

Compound Profile: L-NAME

Mechanism of Action: L-NAME is a prodrug. It is the methyl ester of


-nitro-L-arginine (L-NNA). Upon cellular entry, intracellular esterases hydrolyze the methyl ester to release L-NNA, which acts as a non-selective, competitive inhibitor of all three NOS isoforms (eNOS, iNOS, nNOS).
PropertySpecificationExperimental Implication
Molecular Weight 269.69 g/mol (HCl salt)Use molarity (M) for precise inhibition constants (

).
Solubility >50 mg/mL in WaterHighly soluble; suitable for drinking water administration.
Permeability HighSuperior to L-NNA for in vivo and whole-cell studies.
Stability Hydrolysis-pronePrepare fresh. Stable in solution for ~24h at 4°C.
Core Application 1: In Vivo Induction of Hypertension

Objective: Create a robust model of endothelial dysfunction and salt-sensitive hypertension in rodents to test antihypertensive candidates.

Experimental Logic (Causality)

Chronic NOS inhibition depletes basal nitric oxide (NO). Since NO is a potent vasodilator and inhibitor of renin release, its removal causes systemic vasoconstriction and renal sodium retention, leading to dose-dependent hypertension.

Protocol: Chronic Administration (Rat Model)[1][2]
  • Acclimatization: House male Wistar or Sprague-Dawley rats (200–250g) for 7 days.

  • Baseline Measurements: Measure Systolic Blood Pressure (SBP) via tail-cuff plethysmography for 3 consecutive days to establish a baseline (Target: 110–120 mmHg).

  • Preparation of Vehicle:

    • Dissolve L-NAME hydrochloride in autoclaved tap water.

    • Target Dose: 40–50 mg/kg/day.

    • Calculation: Assuming a 250g rat drinks ~30mL/day: Concentration

      
       0.33 – 0.4 mg/mL.
      
  • Administration: Provide L-NAME water ad libitum. Protect bottles from light (aluminum foil) to prevent photodegradation.

  • Monitoring:

    • Weigh rats and water bottles every 2 days to adjust concentration for precise dosing.

    • Measure SBP weekly.[1]

  • Endpoint: Hypertension (SBP > 150 mmHg) typically stabilizes by Day 21 .

Self-Validating Checkpoint:

  • Control Group: Must receive pure water.

  • Validation: If SBP does not rise >20 mmHg by Day 7, check water consumption (palatability issues) or compound degradation.

Core Application 2: Ex Vivo Vascular Reactivity (Organ Bath)

Objective: Assess the specific contribution of NO to vascular tone by comparing relaxation curves


 L-NAME.
Protocol: Isometric Tension Recording
  • Tissue Harvest: Rapidly dissect the thoracic aorta; remove adhering fat/connective tissue in cold Krebs-Henseleit solution (aerated with 95% O

    
    /5% CO
    
    
    
    ).
  • Ring Preparation: Cut aorta into 3–4 mm rings. Crucial: Avoid stretching to preserve the endothelium.

  • Mounting: Suspend rings in organ baths (37°C) under 2g resting tension. Equilibrate for 60 min, washing every 15 min.

  • Viability Test: Contract with KCl (60 mM) or Phenylephrine (PE, 1

    
    M). Wash until baseline returns.
    
  • Pre-contraction: Contract rings with PE (1

    
    M) until a stable plateau is reached.
    
  • Relaxation Curve (Control): Add cumulative Acetylcholine (ACh) (

    
     to 
    
    
    
    M).
  • L-NAME Incubation: Wash thoroughly. Incubate rings with L-NAME (100

    
    M)  for 20–30 minutes.
    
  • Re-challenge: Repeat PE contraction and ACh curve.

Data Interpretation:

  • Successful Inhibition: The ACh relaxation curve should shift significantly to the right (higher EC

    
    ) and maximal relaxation (
    
    
    
    ) should be abolished or severely blunted (<20% relaxation).
Core Application 3: In Vitro Cell Culture (Macrophage NO Release)

Objective: Screen anti-inflammatory drugs by inhibiting iNOS in LPS-stimulated RAW 264.7 macrophages.

Protocol
  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates. Adhere for 24h.
    
  • Treatment:

    • Positive Control: LPS (1

      
      g/mL) alone (High NO).
      
    • Negative Control: Media only (Low NO).

    • Experimental: LPS + Test Drug.

    • Inhibitor Control: LPS + L-NAME (1 mM). Note: High concentrations (1–5 mM) are often required in vitro due to competition with high intracellular arginine.

  • Incubation: 24 hours at 37°C, 5% CO

    
    .
    
  • Griess Assay (Readout):

    • Mix 50

      
      L supernatant + 50 
      
      
      
      L Sulfanilamide solution + 50
      
      
      L NED solution.
    • Incubate 10 min (dark).

    • Read Absorbance at 540 nm.

Visualizations
Figure 1: Nitric Oxide Signaling & L-NAME Mechanism

This diagram illustrates the pathway L-NAME disrupts. It shows the hydrolysis of L-NAME to L-NNA and the subsequent competitive inhibition of NOS, preventing the conversion of L-Arginine to NO and Citrulline.

NOS_Pathway L_NAME L-NAME (Prodrug) Esterase Intracellular Esterase L_NAME->Esterase L_NNA L-NNA (Active Inhibitor) Esterase->L_NNA NOS NOS Enzyme (eNOS/iNOS) L_NNA->NOS Competitive Inhibition L_Arg L-Arginine L_Arg->NOS NO Nitric Oxide (NO) NOS->NO Catalysis Citrulline L-Citrulline NOS->Citrulline sGC sGC Activation NO->sGC Vasodilation Vasodilation / BP Reduction sGC->Vasodilation

Caption: Mechanism of Action: L-NAME is hydrolyzed to L-NNA, which competitively inhibits NOS, blocking NO synthesis.

Figure 2: Experimental Workflow for Hypertension Model

A step-by-step decision tree for the in vivo protocol.

Workflow Start Start: Acclimatization (7 Days) Baseline Baseline SBP (3 Days) Start->Baseline Group_Assign Randomization Baseline->Group_Assign Control Control Group (Vehicle) Group_Assign->Control LNAME L-NAME Group (40 mg/kg/day) Group_Assign->LNAME Monitor Weekly Monitoring: SBP & Body Weight Control->Monitor LNAME->Monitor Check Checkpoint (Day 7): Is SBP > Baseline + 20? Monitor->Check Continue Continue to Day 21 Check->Continue Yes Troubleshoot Troubleshoot: Check Water Intake/Stability Check->Troubleshoot No Harvest Endpoint Analysis: Organ Harvest / Histology Continue->Harvest

Caption: 21-Day Workflow for L-NAME Induced Hypertension, including critical validation checkpoints.

References
  • Kopincová, J., Púzserová, A., & Bernátová, I. (2012). L-NAME in the cardiovascular system – nitric oxide synthase activator? Pharmacological Reports, 64(3), 511–520.

  • Baylis, C., et al. (1992). Chronic blockade of nitric oxide synthesis in the rat produces systemic hypertension and glomerular damage. Journal of Clinical Investigation, 90(1), 278–281.

  • Pfeiffer, S., Leopold, E., & Mayer, B. (1996). Nitric oxide synthase inhibition by NG-nitro-L-arginine methyl ester (L-NAME): Requirement for cellular hydrolysis. British Journal of Pharmacology, 118(6), 1433–1440.

  • Tain, Y. L., & Hsu, C. N. (2017). Developmental Origins of Chronic Kidney Disease: Should We Focus on Nitric Oxide Deficiency? International Journal of Molecular Sciences, 18(12), 2465.

  • Ribeiro, M. O., et al. (1992). Chronic inhibition of nitric oxide synthase: A new model of arterial hypertension. Hypertension, 20(3), 298-303.

Sources

Application Note: Analytical Characterization of Alanine, N-nitro-, Methyl Ester (CAS 130642-16-9)

[1][2][3]

Executive Summary

This application note details the comprehensive characterization protocols for Alanine, N-nitro-, methyl ester (CAS: 130642-16-9).[1][2] This compound represents a specific class of N-nitroamino acids (nitramines), which serve as critical intermediates in the synthesis of high-energy density materials (HEDMs) and bioactive urea derivatives.

Unlike standard amino acid esters, the presence of the N-nitro group (

Compound Profile
PropertyDetail
IUPAC Name Methyl 2-(nitroamino)propanoate
Common Name N-Nitroalanine methyl ester
CAS Registry Number 130642-16-9
Molecular Formula

Molecular Weight 148.12 g/mol
Key Functional Groups Primary Nitramine (

), Methyl Ester (

)

Safety & Handling Protocol (CRITICAL)

Warning: N-nitro compounds (nitramines) possess energetic potential. While low molecular weight amino acid derivatives are generally stable at room temperature, they must be treated as potentially explosive materials until characterized.

  • Thermal Limits: Do not heat neat samples above 50°C without prior DSC (Differential Scanning Calorimetry) screening.

  • Acid Sensitivity: Primary nitramines are acidic (

    
    ). Avoid strong bases which can form unstable nitramine salts.
    
  • Shielding: Perform all synthesis and initial isolation behind a blast shield.

Analytical Workflow Diagram

The following logic flow illustrates the sequential characterization process, prioritizing safety and structural validation.

GStartCrude Sample(Alanine, N-nitro-, methyl ester)SafetySafety Check:DSC / Melting Point(Check for decomp < 100°C)Start->SafetyStep 1Safety->StartFail (Stop/Neutralize)IRFT-IR SpectroscopyTarget: N-NO2 bands(1560 & 1300 cm-1)Safety->IRPassNMR1H & 13C NMR(DMSO-d6 solvent)Confirm N-H acidity & EsterIR->NMRStep 3: Structural IDHPLCHPLC-UV Purity(C18, Acidic Mobile Phase)NMR->HPLCStep 4: QuantitationReportFinal Certificate of AnalysisHPLC->ReportStep 5

Caption: Sequential workflow for the safe characterization of N-nitro amino acid esters.

Spectroscopic Characterization Protocols

FT-IR Spectroscopy (Fingerprint Identification)

The N-nitro group provides the most diagnostic bands for immediate confirmation of the reaction product (nitration of the amine).

  • Method: ATR-FTIR (Attenuated Total Reflectance).

  • Sample State: Neat oil or solid (depending on purity/temperature).

  • Key Diagnostic Bands:

Functional GroupFrequency (

)
Description

Asymmetric
1550 – 1580 Strong, broad band. Distinct from C-NO2.

Symmetric
1280 – 1320 Strong band.
Ester

1735 – 1750Sharp, characteristic ester carbonyl.

3200 – 3350Weak/Broad. Often shifted due to H-bonding of acidic nitramine.

Interpretation: The appearance of the two strong

Nuclear Magnetic Resonance (NMR)

Due to the acidity of the primary nitramine proton (

DMSO-

Protocol:

  • Dissolve ~10 mg sample in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
     (16 scans) and 
    
    
    (512 scans).

Expected Data (


 NMR, 400 MHz, DMSO-

):
PositionShift (

, ppm)
MultiplicityIntegrationAssignment

11.0 – 12.0 Broad Singlet1HAcidic Nitramine proton (highly deshielded).

-CH
4.80 – 5.10Multiplet1HDeshielded by adjacent N-nitro group.

3.65 – 3.75Singlet3HMethyl ester.

-

1.35 – 1.45Doublet3HAlanine methyl group.

Note: In

Chromatographic Purity Protocol (HPLC)

Nitramines are polar and acidic. Standard reverse-phase conditions must be modified to suppress ionization of the nitramine group for sharp peak shape.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    .
  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) (Maintains acidic pH to keep nitramine protonated).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (Nitramines have an absorption maximum around 230–240 nm).

Procedure:

  • Prepare a 1 mg/mL stock solution in Water:Acetonitrile (50:50).

  • Inject 10

    
    .
    
  • Calculate purity using Area% integration.

  • Acceptance Criteria: Purity

    
     is typical for synthetic intermediates.
    

Synthesis Context & Causality

Understanding the synthesis aids in identifying impurities. This compound is typically synthesized by the nitration of L-alanine methyl ester hydrochloride .

  • Reagents: Acetyl nitrate (generated in situ from

    
    ) or nitronium tetrafluoroborate.
    
  • Common Impurities:

    • Unreacted Starting Material: Alanine methyl ester (Detect via Ninhydrin stain - N-nitro compounds do NOT stain positive with Ninhydrin).

    • Hydrolysis Product: N-nitroalanine (free acid) - Detectable by HPLC (elutes earlier than ester).

Technical Insight: The N-nitro group is electron-withdrawing, significantly reducing the nucleophilicity of the nitrogen. This prevents the compound from reacting in standard peptide coupling conditions without specific activation, and it renders the amine non-basic.

References

  • Gavin Publishers. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Retrieved from [Link]

    • Note: Describes the homologous ethyl ester synthesis and characterization (IR/NMR)
  • Note: Verification of CAS 130642-16-9 and commercial availability.
  • Note: Confirms chemical identity and synonyms.

N-nitro-alanine methyl ester as a chiral intermediate in organic synthesis

Application Note: -Nitro-Alanine Methyl Ester as a Chiral Intermediate

Executive Summary



-amino-

-amino acids (hydrazino acids)

-alkyl-hydrazino acids


This guide details the synthesis of


-nitro-L-alanine methyl ester
Key Applications
  • Peptidomimetics: Precursor to hydrazino-alanine (an aza-peptide building block).

  • Chiral Auxiliaries: Synthesis of optically active hydrazines.

  • Energetic Materials: Precursors to high-energy binders (though this guide focuses on pharmaceutical applications).

Chemical Identity & Properties

PropertyDescription
Compound Name

-nitro-L-alanine methyl ester
Structure

Molecular Weight 148.12 g/mol
Chirality L-isomer (S-configuration)
Appearance Colorless to pale yellow oil or low-melting solid
Hazards Potentially Explosive. Primary nitramines are energetic.[1] Handle with blast shields.

Synthesis Protocol: Nitration via Acetyl Nitrate

The most reliable method for synthesizing

nitration of the parent amino ester
Safety Pre-Requisites
  • Warning: Acetyl nitrate is explosive if heated or allowed to concentrate. Never heat the reaction above 0°C during formation.

  • PPE: Face shield, blast shield, heavy gloves, and flame-retardant lab coat.

  • Scale: Do not exceed 10 mmol scale for initial familiarization.

Step-by-Step Procedure

Reagents:

  • L-Alanine methyl ester hydrochloride (

    
     equiv)[2][3][4]
    
  • Acetic Anhydride (

    
    ) (
    
    
    equiv)
  • Fuming Nitric Acid (

    
    ) (
    
    
    equiv)
  • Sodium Acetate (catalytic) or catalytic

    
     (careful control required)
    

Protocol:

  • Preparation of Acetyl Nitrate (In Situ):

    • Cool neat acetic anhydride to

      
       in a reactor vessel equipped with a temperature probe and efficient stirring.
      
    • Dropwise add fuming nitric acid. Crucial: Maintain internal temperature below

      
       . The formation of acetyl nitrate is exothermic.
      
    • Mechanistic Note: This generates the active nitrating species,

      
      .
      
  • Nitration:

    • Add solid L-alanine methyl ester hydrochloride in small portions to the cold acetyl nitrate solution.

    • Add sodium acetate (

      
       equiv) to buffer the HCl released.
      
    • Stir at

      
       to 
      
      
      for 2–4 hours. Monitor by TLC (stain with diphenylamine/Zn for nitramines).
  • Quench & Workup:

    • Pour the reaction mixture onto crushed ice/water (

      
       volume) with vigorous stirring to hydrolyze excess acetyl nitrate.
      
    • Caution: This step is exothermic.

    • Extract immediately with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with cold saturated

      
       (until neutral), then brine.
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure at low temperature (
      
      
      )
      .
    • Storage: Store the crude oil immediately at

      
      . Do not distill.
      

Reactivity Profile & Critical Challenges

The Racemization Risk

The


  • Risk: Exposure to strong bases (e.g.,

    
    , 
    
    
    ) can lead to rapid deprotonation at the
    
    
    -carbon, forming an achiral enolate and resulting in racemization upon reprotonation.
  • Mitigation: Use non-nucleophilic, mild bases (e.g.,

    
    ) if alkylation is required, or perform subsequent steps under neutral/acidic conditions.
    
Reduction to Hydrazines

The primary utility of


-amino-L-alanine

Reduction Protocol (Zinc/Acetic Acid):

  • Dissolve

    
    -nitro-L-alanine methyl ester in glacial acetic acid / water (
    
    
    ).
  • Cool to

    
    .[4][5][6]
    
  • Add Zinc dust (

    
     equiv) portion-wise.
    
  • Stir for 1 hour at

    
    .
    
  • Filter zinc salts, concentrate, and purify via ion-exchange chromatography (Dowex 50W) to isolate the hydrazino acid.

Visual Workflows (Graphviz)

Synthesis and Transformation Pathway

This diagram illustrates the conversion of L-Alanine to the Hydrazino derivative, highlighting the critical

GAlaL-Alanine Methyl Ester(Start)NNitroN-Nitro-L-AlanineMethyl Ester(Intermediate)Ala->NNitroNitration(-5°C)AcONO2Acetyl Nitrate(Ac2O + HNO3)AcONO2->NNitroHydrazinoN-Amino-L-Alanine(Hydrazino Acid)NNitro->HydrazinoReduction(Zn/AcOH or H2/Pd)AlkylatedN-Alkyl-N-NitroDerivativeNNitro->AlkylatedAlkylation(R-X, K2CO3)Alkylated->HydrazinoReduction

Caption: Figure 1. Synthetic pathway from L-Alanine to Hydrazino-Alanine via the N-nitro intermediate.

Mechanistic Failure Mode: Racemization

This diagram warns of the stereochemical instability under basic conditions.

RacemizationL_IsomerL-N-Nitro-Alanine(S-Config)EnolatePlanar Enolate(Achiral Intermediate)L_Isomer->EnolateDeprotonation(High Acidity of alpha-H)BaseStrong Base(e.g., NaH)Base->EnolateRacemicRacemic Mixture(DL-N-Nitro-Alanine)Enolate->RacemicReprotonation

Caption: Figure 2. Racemization mechanism driven by the electron-withdrawing N-nitro group.

Analytical Data Summary

TechniqueExpected SignalInterpretation
IR Spectroscopy

Asymmetric

stretch (Strong)
IR Spectroscopy

Symmetric

stretch
1H NMR


-CH proton (Downfield shift vs. amine)
1H NMR


(Broad, exchangeable)
TLC Diphenylamine StainTurns Blue (Diagnostic for Nitramines)

References

  • Nitration Protocol (Acetyl Nitrate): Pictet, A., & Khotinsky, E. (1907).[7] Über Acetylnitrat. Berichte der deutschen chemischen Gesellschaft. Link[7]

  • Synthesis of Hydrazino Acids: Niedrich, H., & Kolbe, A. (1974). Hydrazine derivatives of amino acids. Journal for Praktische Chemie. (Foundational work on reducing N-nitro amino acids).
  • Reactivity of N-Nitro Compounds: L. J. Winters et al. (1965). The Chemistry of N-Nitroamines. Journal of Organic Chemistry. Link

  • Application in Peptidomimetics: Cheguillaume, A., et al. (2001). Aza-peptides: Synthesis and properties. Journal of Peptide Science. (Contextualizes the use of hydrazino precursors).
  • Safety of Acetyl Nitrate: Louw, R. (2001). Acetyl Nitrate.[7][8] Encyclopedia of Reagents for Organic Synthesis. Link

Application Notes & Protocols for the Chromatographic Separation of N-Nitro-Alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the development of chromatographic methods for the separation and analysis of N-nitro-alanine methyl ester. Recognizing the compound's dual analytical challenges—being a polar amino acid derivative and a potentially labile nitro-compound—this document outlines robust starting points for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern method selection and optimization. We will explore both achiral and chiral separation strategies, providing detailed experimental parameters and rationale to facilitate purity assessments, reaction monitoring, and enantiomeric excess determination.

Introduction: The Analytical Imperative for N-Nitro-Alanine Methyl Ester

N-nitro-alanine methyl ester is a niche yet significant molecule, often synthesized as a precursor or intermediate in various chemical and pharmaceutical research endeavors. The presence of the N-nitro group imparts unique chemical properties but also potential instability, particularly under basic conditions, a factor that must be carefully considered during analytical method development[1]. Furthermore, as a derivative of the chiral amino acid alanine, its synthesis can result in racemic mixtures, necessitating enantioselective separation to assess stereochemical purity, a critical aspect in drug development where enantiomers can exhibit vastly different pharmacological and toxicological profiles[2].

The successful chromatographic separation of N-nitro-alanine methyl ester is therefore paramount for:

  • Purity Assessment: Quantifying the target analyte and identifying any synthesis-related impurities or degradation products.

  • Reaction Monitoring: Tracking the progress of reactions involving N-nitro-alanine methyl ester.

  • Chiral Separation: Determining the enantiomeric purity of the final product or intermediates.

This guide will provide detailed protocols for both a primary HPLC-based approach and a secondary GC-based method, offering flexibility for various laboratory settings and analytical requirements.

Physicochemical Properties & Analytical Considerations

While specific experimental data for N-nitro-alanine methyl ester is not widely published, we can infer its likely properties from analogous structures like other alanine esters and nitro compounds[3][4][5][6].

  • Polarity: The presence of the ester and nitro groups, alongside the core amino acid structure, suggests a moderately polar molecule. This makes it a suitable candidate for Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) HPLC with appropriate mobile phase modifications.

  • Volatility: The methyl ester form increases its volatility compared to the free acid, making Gas Chromatography (GC) a viable, albeit potentially more complex, option that may require derivatization.

  • UV Absorbance: The nitro group (-NO2) is a chromophore, which should allow for sensitive detection using a standard UV detector, likely in the range of 210-280 nm.

  • Chirality: The α-carbon is a stereocenter, making chiral chromatography the definitive method for enantiomeric separation.

  • Stability: The N-nitro functional group can be susceptible to degradation. It is advisable to maintain neutral to acidic pH conditions in mobile phases and to use moderate temperatures to prevent analyte loss.

Primary Analytical Approach: High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended primary technique due to its versatility, mild operating conditions, and wide applicability to both achiral and chiral separations of amino acid derivatives[7][8].

Achiral Separation for Purity Analysis (HILIC Method)

For polar analytes like N-nitro-alanine methyl ester, HILIC offers superior retention and separation from non-polar impurities compared to traditional reversed-phase chromatography[4].

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A HILIC silica-based column (e.g., Atlantis HILIC Silica, 4.6 x 150 mm, 3 µm) is a good starting point[4].

  • Mobile Phase A: 10 mM Ammonium Formate in Water:Acetonitrile (95:5, v/v), adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile:Water (95:5, v/v), adjusted to pH 3.0 with Formic Acid.

  • Gradient Elution: A gradient from high organic to higher aqueous content is typical for HILIC. A suggested starting gradient is provided in Table 1 .

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or scan for optimal wavelength).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% Acetonitrile) to a concentration of approximately 1 mg/mL.

Table 1: Suggested HILIC Gradient for Purity Analysis

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic)
0.0 5 95
10.0 40 60
12.0 40 60
12.1 5 95

| 15.0 | 5 | 95 |

  • HILIC: Chosen for its ability to retain and separate polar compounds that show little to no retention on C18 columns[4].

  • Acidic Mobile Phase: The use of formic acid to maintain a low pH (around 3.0) serves two purposes: it protonates the analyte, leading to sharper peaks, and it helps to stabilize the potentially labile N-nitro group.

  • Ammonium Formate: This salt is volatile, making the method compatible with mass spectrometry (MS) if further characterization of impurities is needed.

Chiral Separation for Enantiomeric Purity

The direct method, using a Chiral Stationary Phase (CSP), is the most efficient approach for separating enantiomers as it avoids the need for derivatization[2][7]. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including amino acid derivatives[8][9].

  • Instrumentation: HPLC system as described for the achiral method.

  • Column: A polysaccharide-derived CSP, such as one based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or a similar column)[8].

  • Mobile Phase: A simple mobile phase of Hexane/Isopropanol (IPA) is often effective. A typical starting composition is 90:10 (v/v). The ratio can be adjusted to optimize resolution.

  • Isocratic Elution: Isocratic elution is generally preferred for chiral separations.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Polysaccharide CSP: These phases provide a complex chiral environment with multiple interaction sites (hydrogen bonding, π-π interactions, steric hindrance), which are highly effective for resolving enantiomers of amino acid esters[8].

  • Normal Phase Solvents: Hexane and IPA are used to promote the specific interactions required for chiral recognition on this type of CSP. The percentage of IPA is a critical parameter for adjusting retention and resolution.

Chromatographic_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample N-nitro-alanine methyl ester sample Dissolve Dissolve in appropriate solvent (e.g., Mobile Phase) Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column Chromatographic Column (HILIC or Chiral) Autosampler->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report (Purity / ee%) Integration->Report

Caption: General workflow for HPLC-based analysis of N-nitro-alanine methyl ester.

Secondary/Confirmatory Approach: Gas Chromatography (GC)

GC can be an alternative for purity analysis, especially for identifying volatile impurities. Due to the polarity of N-nitro-alanine methyl ester, a polar capillary column is required.

Experimental Protocol: GC-FID
  • Instrumentation: A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A mid-to-high polarity column, such as a DB-624 (30 m x 0.53 mm, 1.0 µm film thickness), is suitable for separating polar analytes[4][10].

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1).

  • Sample Preparation: Dissolve the sample in a volatile solvent like Methanol or Dichloromethane to a concentration of 1 mg/mL.

  • FID Detector: FID is a robust, universal detector for organic compounds and is suitable for purity profiling.

  • Temperature Program: The temperature ramp is designed to elute the analyte of interest while separating it from lower and higher boiling point impurities.

  • Thermal Stability: A key concern with GC is the thermal stability of the N-nitro group. The injector and oven temperatures should be kept as low as possible while still achieving good chromatography to minimize on-column degradation. If degradation is suspected, comparison with HPLC results is recommended.

Method_Selection Analyte N-nitro-alanine methyl ester Goal Analytical Goal? Analyte->Goal Purity Purity Assessment & Impurity Profiling Goal->Purity Chiral Enantiomeric Purity (ee%) Goal->Chiral HPLC_HILIC Primary Method: HILIC-HPLC (Good for polar compounds) Purity->HPLC_HILIC GC_FID Secondary Method: GC-FID (Good for volatile impurities) Purity->GC_FID HPLC_Chiral Definitive Method: Chiral HPLC with CSP (Direct enantioseparation) Chiral->HPLC_Chiral

Sources

Application Note: Handling, Storage, and Synthesis Protocols for Alanine, N-nitro-, methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to address the specific high-hazard nature of Alanine, N-nitro-, methyl ester (CAS 130642-16-9) .

Executive Safety Summary & Risk Assessment

CRITICAL WARNING: Alanine, N-nitro-, methyl ester belongs to the N-nitramine class of compounds. Unlike standard amino acid derivatives, the presence of the N-nitro group (


) confers significant energetic instability and potent biological toxicity.
  • Explosion Hazard: Primary and secondary nitramines are energetic materials. While the ester group provides steric bulk, the N-N bond is labile. This compound must be treated as a potential explosive, particularly when dry or subjected to shock/friction.

  • Carcinogenicity: N-nitro compounds are structural analogs to N-nitroso compounds and are reasonably anticipated to be potent carcinogens and mutagens.

  • Thermal Instability: Decomposition may be autocatalytic, releasing

    
     gases and generating rapid pressure buildup in sealed containers.
    

Chemical Identity & Physical Properties[1]

PropertySpecification
Chemical Name Alanine, N-nitro-, methyl ester (9CI)
Synonyms Methyl 2-(nitroamino)propanoate; N-Nitroalanine methyl ester
CAS Number 130642-16-9
Molecular Formula

Molecular Weight 164.12 g/mol
Physical State White to off-white crystalline solid (low melting point)
Solubility Soluble in DCM, Ethyl Acetate, Acetonitrile; Sparingly soluble in water.
Stability Heat and Light Sensitive. Decomposes > 50°C (estimated).

Storage Protocol: The "Cold-Chain Inert" System

Objective: Prevent autocatalytic decomposition and hydrolysis of the ester or nitroamine functionality.

Primary Storage Conditions
  • Temperature: -20°C (Required). -80°C is recommended for long-term storage (> 3 months).

  • Atmosphere: Store under Argon (Ar) or Nitrogen (

    
    ). Oxygen can accelerate oxidative degradation; moisture hydrolyzes the ester.
    
  • Container: Amber glass vials with Teflon-lined screw caps.

    • Prohibited: Metal containers (shock sensitivity risk) or ground glass joints (friction risk).

Stability Monitoring

Do not store for > 6 months without re-analysis. Before use, visually inspect for:

  • Color Change: Yellowing/browning indicates decomposition (

    
     release).
    
  • Pressure: Bulging septa indicates gas evolution. Do not open ; treat as a bomb hazard.

Application Note: Synthesis & Handling

Context: N-nitroalanine derivatives are typically used as intermediates in the synthesis of dehydroalanine (via elimination) or as precursors for energetic plasticizers. The following protocol outlines the Nitration of Alanine Methyl Ester , the primary route to this compound, focusing on heat management.

Handling Workflow (Graphviz Diagram)

The following decision tree outlines the safe handling logic for this compound.

HandlingWorkflow Start Start: Retrieve Sample (CAS 130642-16-9) Check Visual Inspection: Color/Pressure? Start->Check Safe Sample Intact Check->Safe No Unsafe Signs of Decomp (Yellowing/Gas) Check->Unsafe Yes Equip PPE: Blast Shield, Anti-static Gloves, Teflon Tools Safe->Equip Disposal Emergency Disposal (Dilute NaOH Hydrolysis) Unsafe->Disposal Process Experimental Use (Dissolve in solvent < 0°C) Equip->Process

Figure 1: Safety Decision Matrix for handling N-nitroalanine methyl ester.

Synthesis Protocol: Nitration via Acetyl Nitrate

Rationale: Direct nitration with


 is too aggressive for the ester. We use in situ generated acetyl nitrate (

) at controlled low temperatures.

Reagents:

  • L-Alanine methyl ester hydrochloride (10 mmol)

  • Acetic Anhydride (

    
    )
    
  • Fuming Nitric Acid (

    
    , 100%)
    
  • Sodium Acetate (buffer)

Step-by-Step Methodology:

  • Preparation of Acetyl Nitrate (The "Danger Zone"):

    • Cool 20 mL of Acetic Anhydride to 0°C in a jacketed reactor.

    • Slowly add 15 mmol of Fuming

      
       dropwise.
      
    • Critical Control: Maintain internal temperature < 5°C. Exotherm is sharp.

    • Wait: Stir for 15 mins at 0°C to form acetyl nitrate.

  • Nitration Reaction:

    • Add 10 mmol of Alanine methyl ester (free base or buffered salt) in small portions to the acetyl nitrate solution.

    • Stir at 0°C for 60 minutes . Do not allow to warm to room temperature spontaneously.

    • Monitoring: TLC (Ethyl Acetate/Hexane) should show consumption of amine (ninhydrin active) and appearance of N-nitro spot (UV active, often yellow).

  • Quenching & Extraction:

    • Pour the reaction mixture onto 50g of crushed ice with vigorous stirring.

    • Extract immediately with cold Dichloromethane (

      
       mL).
      
    • Wash organics with cold saturated

      
       (to remove acid) and Brine.
      
    • Dry over

      
       (anhydrous).
      
  • Isolation (No Heat):

    • Concentrate under reduced pressure (Rotavap) at bath temperature < 25°C .

    • Do not distill. If purification is needed, use column chromatography (Silica gel) with cold solvents.

Emergency & Disposal Procedures

Spill Management
  • Small Spill (< 100 mg): Do not wipe with dry paper towels (friction hazard). Cover with wet sand or vermiculite. Neutralize with 10% Sodium Carbonate solution.

  • Large Spill: Evacuate area. Contact EHS immediately.

Waste Disposal
  • Never dispose of N-nitro compounds in the general organic waste stream (risk of reaction with ketones/aldehydes).

  • Deactivation Protocol: Dissolve waste in acetone and slowly add 10% HCl/Zn powder (chemical reduction to hydrazine/amine) or treat with strong base (controlled hydrolysis) if verified by local safety officer.

  • Preferred: Label as "High Hazard: Potentially Explosive/Carcinogenic" and arrange for professional hazardous waste incineration.

References

  • Synthesis of N-nitroamino acid derivatives

    • Source: Gavin Publishers. (2018).[1] "Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters".

  • Hazards of Organic Nitro Compounds

    • Source: American Chemical Society (ACS). "Runaway Reaction Hazards in Processing Organic Nitro Compounds".
  • General Handling of N-Nitrosamines and N-Nitramines

    • Source: University of California, Merced. "Standard Operating Procedure: Nitric Acid & Nitro Compounds".
  • CAS Registry Data

    • Source: Chemical Book / Alfa Chemistry. "Alanine, N-nitro-, methyl ester (CAS 130642-16-9)".[2][3]

Sources

Application Note: Safety Precautions for Working with N-Nitro-Alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the safety precautions for working with N-nitro-alanine methyl ester .

Editorial Note: As no standard commercial Safety Data Sheet (SDS) exists for this specific research intermediate, this guide is constructed based on the functional group hazards of primary nitramines (


) and energetic amino acid derivatives. It adopts a "worst-case" safety posture, classifying the compound as a potential explosive and mutagen.

Executive Summary & Risk Profile

N-nitro-alanine methyl ester (Methyl 2-(nitroamino)propanoate) is a primary nitramine . Unlike standard amino acids, the presence of a nitro group directly bonded to the amine nitrogen (


) fundamentally alters its stability and toxicity profile.

Researchers must treat this compound as:

  • Energetically Unstable: Primary nitramines are prone to decomposition, releasing nitrous oxide (

    
    ) and potentially exhibiting explosive properties under confinement or shock.
    
  • Potentially Mutagenic: Structurally related to nitrosamines and nitramines, which are known alkylating agents and carcinogens.[1]

  • Chemically Labile: Sensitive to both acidic (decomposition) and basic (salt formation) conditions.

Risk Assessment Matrix
Hazard CategoryRating (1-5)Critical Factor
Explosion 4 N-N bond instability; potential for rapid gas evolution (

).
Toxicity 4 Suspected genotoxicity/carcinogenicity (Nitramine class).
Flammability 3 Organic ester with self-oxidizing nitro functionality.
Reactivity 4 Acid-catalyzed decomposition; forms sensitive salts with strong bases.

Chemical Identity & Properties

  • IUPAC Name: Methyl 2-(nitroamino)propanoate

  • Functional Class: Primary Nitramine / Amino Acid Ester

  • Structure:

    
    
    
  • Key Reactivity:

    • Acidic Proton: The proton on the nitramine nitrogen is acidic (

      
      ).
      
    • Decomposition: Decomposes to methyl lactate and nitrous oxide (

      
      ) upon heating or acid treatment.
      

Core Safety Protocols

Engineering Controls (Mandatory)
  • Blast Shielding: All synthesis and handling >100 mg must be performed behind a weighted polycarbonate blast shield.

  • Fume Hood: Work exclusively in a certified chemical fume hood with the sash at the lowest working position.

  • Anti-Static Environment: Use conductive mats and ground all equipment. Nitramines can be sensitive to electrostatic discharge (ESD).

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles + Face shield (8-inch minimum). Standard safety glasses are insufficient due to fragmentation risk.

  • Hands: Double-gloving strategy.

    • Inner: Nitrile (4 mil).

    • Outer: Butyl Rubber or Neoprene (for resistance to nitrating mixtures).

  • Body: Fire-retardant lab coat (Nomex) or cotton. Avoid synthetic fibers that melt.

Storage Requirements[2]
  • Temperature: Store at -20°C or lower. Thermal stability is poor at room temperature.

  • Container: Teflon (PTFE) or Polypropylene containers are preferred over glass to minimize shrapnel in case of decomposition.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen exclusion reduces oxidative degradation.

  • Segregation: Isolate from reducing agents, strong acids, and bases.

Experimental Handling Protocol

Synthesis & Isolation Precautions
  • Temperature Control: Maintain reaction temperature below 0°C during nitration. Exotherms can trigger runaway decomposition.

  • Quenching: Never quench nitration mixtures into organic solvents directly. Pour reaction mixtures onto ice/water slowly.

  • Drying: Do not dry pure N-nitro compounds in a heated oven. Use a vacuum desiccator at room temperature or lower.

  • Rotary Evaporation: Use a blast guard on the rotovap. Do not heat the water bath above 30°C.

Decontamination & Waste Disposal
  • Chemical Destruction: Do not dispose of active nitramine directly into solvent waste drums.

    • Protocol: Dilute with water and slowly treat with chemical reducing agents (e.g., aqueous sodium bisulfite) or strong acid (to induce controlled decomposition to lactate +

      
      ), depending on the specific waste stream validation. Consult your local EHS officer.
      
  • Spills: Absorb with inert vermiculite. Do not use paper towels (combustible). Keep wet to desensitize.

Visualized Safety Workflows

Decomposition Pathway & Hazards

Primary nitramines decompose via a specific mechanism that releases gas, creating pressure hazards.

Decomposition cluster_0 Hazard Mechanism NNitro N-Nitro-Alanine Methyl Ester Protonation Acid Catalysis (H+) NNitro->Protonation Sensitive to Acid Intermediate Decomposition Intermediate Protonation->Intermediate Products Methyl Lactate + N2O (Gas) Intermediate->Products Rapid Gas Evolution Explosion PRESSURE BURST (If Confined) Products->Explosion Closed Vessel

Figure 1: Acid-catalyzed decomposition pathway of primary nitramines leading to gas evolution (


). Confinement of this reaction poses an explosion hazard.[2][3]
Safe Handling Decision Tree

SafetyWorkflow Start Start: Handling N-Nitro-Alanine Ester ScaleCheck Is Scale > 100mg? Start->ScaleCheck HighPrecautions MANDATORY: Blast Shield + Kevlar Gloves Remote Manipulation if possible ScaleCheck->HighPrecautions Yes StdPrecautions Standard: Fume Hood + Face Shield Double Nitrile Gloves ScaleCheck->StdPrecautions No SolventCheck Solvent Selection HighPrecautions->SolventCheck StdPrecautions->SolventCheck Avoid AVOID: Halogenated Solvents (Shock Sensitivity) Strong Bases (Salt Formation) SolventCheck->Avoid Preferred USE: Ethanol, Ethyl Acetate (Keep Cold) SolventCheck->Preferred Storage Storage: -20°C, PTFE Container Preferred->Storage

Figure 2: Operational decision tree for minimizing risk during handling and solvent selection.

References

  • Nitramine Stability & Synthesis

    • Yin, P., & Shreeve, J. M. (2015). From N-Nitro to N-Nitroamino: Preparation of High-Performance Energetic Materials. Angewandte Chemie International Edition, 54(48), 14513-14517.[4] Link

    • Note: Establishes the energetic nature and instability of N-nitroamino functionalities.
  • Toxicity of Nitramines

    • Fjellsbø, L. M., et al. (2014).[5] Genotoxic and mutagenic potential of nitramines. Environmental Research, 133, 28-34. Link

    • Note: Highlights the mutagenic risks associated with nitramine compounds, necessit
  • General Reactivity of Primary Nitramines

    • Lamberton, A. H., et al. (1953).[6] Nitramines and nitramides.[1][6][7] Part IV. The acid-catalysed decomposition of primary nitramines. Journal of the Chemical Society, 1998-2005.[6]

    • Note: Defines the decomposition pathway to , critical for pressure hazard assessment.
  • Hazards of Nitro Compounds

    • NOAA CAMEO Chemicals.[3] Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic. Link

    • Note: General safety guidelines for the reactivity of organic nitro compounds.

Sources

Troubleshooting & Optimization

Optimizing the yield of "Alanine, N-nitro-, methyl ester (9CI)" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of Alanine, N-nitro-, methyl ester (N-nitroalanine methyl ester). This compound belongs to the class of primary nitramines (


), which are notoriously unstable under acidic conditions and require precise kinetic control during synthesis.

The following guide focuses on the Acetyl Nitrate Nitration pathway, as it is the most accessible method for standard laboratories, while also discussing the Nitronium Tetrafluoroborate method for higher purity requirements.

Part 1: Core Reaction Logic & Mechanism

The synthesis involves the electrophilic substitution of the amine proton on L-Alanine methyl ester with a nitronium ion equivalent (


).
The Challenge: The Stability Paradox
  • Formation: Requires a strong electrophile (Nitronium ion), typically generated in highly acidic media (

    
     or 
    
    
    
    ).
  • Decomposition: Primary nitramines are unstable in acid. They readily undergo acid-catalyzed decomposition to alcohols and nitrogen gas (

    
    ) or elimination to alkenes.
    
  • Optimization Goal: The reaction must be run under conditions strong enough to nitrate, but quenched immediately before the product decomposes.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between successful nitration and acid-catalyzed decomposition.

G Start Alanine Methyl Ester (Amine Salt) Intermediate Protonated Nitramine (Unstable) Start->Intermediate Nitration (< 0°C) Reagent Acetyl Nitrate (AcONO2) Reagent->Intermediate Product N-Nitroalanine Methyl Ester (Target) Intermediate->Product Deprotonation (Rapid Quench) Decomp Decomposition (Alcohol + N2) Intermediate->Decomp Acid Catalysis (> 0°C or prolonged)

Caption: Kinetic competition between N-nitration and acid-catalyzed decomposition. Success depends on rapid deprotonation (quenching).

Part 2: Optimized Experimental Protocols

Method A: The Modified Acetyl Nitrate Protocol (Standard)

This method uses acetic anhydride and nitric acid to generate acetyl nitrate in situ. It is the most common route but requires strict temperature adherence to prevent explosion and product loss.

Safety Warning: Acetyl nitrate is explosive if heated or allowed to concentrate. Never exceed 0°C during generation.

ParameterSpecificationReason for Choice
Substrate L-Alanine Methyl Ester HClThe hydrochloride salt protects the amine from oxidation prior to nitration.
Solvent Acetic Anhydride (

)
Acts as both solvent and dehydrating agent to generate

.
Nitrating Agent Fuming

(98%+)
Water acts as a catalyst for decomposition; fuming acid minimizes water content.
Temperature -5°C to 0°CAbove 0°C, the N-nitro group rearranges or decomposes.
Quench Sat.

/ Ice
Neutralizes acid immediately to stabilize the N-nitro functionality.
Step-by-Step Workflow
  • Reagent Preparation (The "Nitrating Mix"):

    • Cool 20 mL of Acetic Anhydride to -10°C in a salt-ice bath.

    • Very slowly add 2.0 equivalents of Fuming Nitric Acid dropwise.

    • Critical: Maintain temp < 0°C. If it spikes, stop addition.

    • Stir for 15 minutes at -5°C to form Acetyl Nitrate (

      
      ).
      
  • Substrate Addition:

    • Add 1.0 equivalent of solid L-Alanine Methyl Ester Hydrochloride in small portions.

    • Why solid? Adding a solution introduces solvent effects that may slow the kinetics.

    • Add 0.1 eq of Sodium Acetate (catalyst) to buffer the HCl released.

  • Reaction Phase:

    • Stir at -5°C for exactly 45-60 minutes .

    • Monitoring: Do not rely on TLC (product degrades on silica). Use NMR of a mini-workup aliquot if necessary.

  • The "Flash" Quench (Yield Critical Step):

    • Pour the reaction mixture rapidly into a vigorously stirred slurry of ice and excess Sodium Bicarbonate (

      
      ).
      
    • Stir until bubbling ceases and pH is neutral (pH 6-7). Do not allow it to become basic (pH > 8) as ester hydrolysis will occur.

  • Extraction:

    • Extract immediately with cold Dichloromethane (

      
      ) (3x).
      
    • Wash organic layer with cold brine.

    • Dry over Anhydrous

      
       (avoid 
      
      
      
      as it can be slightly acidic).
    • Concentrate in vacuo at room temperature (Bath < 30°C).

Method B: The Nitronium Tetrafluoroborate Route (High Purity)

For applications requiring >95% purity or if Method A yields are <40%.

  • Setup: Under Nitrogen atmosphere, suspend Nitronium Tetrafluoroborate (

    
    , 1.1 eq) in dry Acetonitrile at -30°C.
    
  • Addition: Add Alanine Methyl Ester (free base) or the TMS-protected amine dropwise.

  • Mechanism: This avoids the formation of acetic acid byproducts, preventing acid-catalyzed decomposition.

  • Workup: Quench with cold phosphate buffer (pH 7) and extract.

Part 3: Troubleshooting & FAQs

Q1: My yield is low (<20%), and the product smells like an alcohol. What happened?

Diagnosis: Acid-Catalyzed Deamination. Cause: The reaction was likely run too warm (>0°C) or the quench was too slow. Fix:

  • Ensure the internal temperature never exceeds 0°C.

  • Increase the volume of the bicarbonate/ice slurry to ensure instant neutralization.

  • Check your Nitric Acid: If it contains significant water (i.e., not fuming), the water attacks the N-nitro intermediate.

Q2: The product decomposes on the rotary evaporator.

Diagnosis: Thermal Instability. Cause: N-nitro compounds are thermally labile. Fix:

  • Set the water bath to 20°C maximum .

  • Do not distill to complete dryness if the product is an oil; leave a trace of solvent and store in the freezer.

  • Store the product at -20°C.

Q3: Can I purify this using silica gel chromatography?

Diagnosis: Silica Acidity. Risk: Silica gel is slightly acidic and can degrade N-nitroamines. Fix:

  • Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize it.

  • Elute quickly.

  • Alternatively, use Recrystallization (if solid) from cold Ether/Hexane.

Q4: Why do I see "Alanine Methyl Ester Nitrate" instead of the N-nitro product?

Diagnosis: Salt Formation vs. Covalent Bond. Cause: You formed the nitrate salt (


) rather than the N-nitro compound (

). Fix: This happens if the dehydrating agent (Acetic Anhydride) is old or insufficient. The reaction requires anhydrous conditions to drive the equilibrium toward the covalent N-nitro bond. Use fresh Acetic Anhydride.

Part 4: Data & Specifications

Yield Optimization Table
VariableCondition A (Poor Yield)Condition B (Optimized)Impact
HNO3 Conc. 70% (Concentrated)>98% (Fuming)Water prevents N-nitration; Fuming is essential.
Temperature 10°C-5°CLower temp prevents decomposition to alcohol.
Quench pH Acidic (pH 2-3)Neutral (pH 6-7)Acidic workup destroys the product.
Reaction Time 3+ Hours45-60 MinutesExtended time favors thermodynamic decomposition.
Spectroscopic Validation (Expected Data)
  • IR: Strong bands at 1560-1580 cm⁻¹ (

    
     asymmetric stretch) and 1280 cm⁻¹  (symmetric stretch). Absence of strong NH stretch (though one NH remains, its character changes).
    
  • 1H NMR: The

    
    -proton signal will shift downfield significantly (approx +0.5 to +1.0 ppm) compared to the amine precursor due to the electron-withdrawing nitro group.
    

References

  • Nitration of Primary Amines: McAteer, D., et al. "Nitration of Primary Amines to Form Primary Nitramines." Centre for Defence Chemistry, Cranfield University.

  • Acetyl Nitrate Reagent: "Acetyl Nitrate."[1] Wikipedia / Organic Syntheses. (General preparation and safety of the reagent).

  • N-Nitro Amino Acid Synthesis: Nagasawa, H. T., et al. "Nitramino acids.[2] Synthesis and biological evaluation of 1-nitroproline..." Journal of Medicinal Chemistry, 1977.[2] (Foundational protocol for N-nitration of amino acids).

  • Nitration with N2O5: Fischer, J. W. "Synthesis of N-nitro-oxazolidin-2-ones." ResearchGate.[3] (Modern high-yield nitration using dinitrogen pentoxide).

Sources

Part 1: Critical Safety & Molecule Assessment (Read Before Proceeding)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude N-Nitro-Alanine Methyl Ester

⚠️ DANGER: ENERGETIC MATERIAL ALERT You have specified N-nitro-alanine methyl ester . This structure contains a Nitramine (


)  moiety.
  • Distinction: This is not

    
    -nitroalanine (C-nitro) nor a ring-nitrated aromatic amino acid.
    
  • Hazard: Primary nitramines are energetic materials. They can be shock-sensitive and thermally unstable. Do not distill this compound.

  • Stability: The N-nitro group is acid-labile (denitration) and base-sensitive (elimination to dehydro-alanine).

Triage Checklist:

  • State: Crude is likely a yellow/orange oil or low-melting solid.

  • Impurities: Unreacted alanine methyl ester, nitric acid, acetic acid (if formed via

    
    ), and decomposition products (alcohols/alkenes).
    

Part 2: Troubleshooting Guide (FAQs)

Q1: My crude product is a red/orange oil that won't crystallize. Is it impure?

A: Yes, the color likely comes from residual nitrogen oxides (


) or oxidative decomposition products.
  • Cause: Incomplete quenching of the nitration mixture or thermal decomposition during workup.

  • Fix:

    • Redissolve the oil in diethyl ether or ethyl acetate.

    • Wash with cold

      
      
      
      
      
      (to remove acid) followed by a wash with
      
      
      urea solution (to scavenge nitrous acid/
      
      
      ).
    • Dry over

      
       (avoid 
      
      
      
      if it is slightly basic) and concentrate below 30°C.
Q2: I see gas evolution when I treat the crude with base. What is happening?

A: You are likely triggering an elimination reaction.

  • Mechanism: The electron-withdrawing N-nitro group makes the

    
    -proton highly acidic. Bases (even weak ones like carbonate) can cause elimination of the nitro group or the ester, leading to dehydro-alanine derivatives or decomposition.
    
  • Fix: Avoid aqueous bases pH > 8. Use phosphate buffers (pH 6-7) for washes if necessary.

Q3: Can I purify this by silica gel chromatography?

A: Use caution. Silica gel is slightly acidic and can cause denitration or rearrangement of sensitive nitramines.

  • Recommendation: Use Neutral Alumina (Activity Grade III) or acid-washed silica gel.

  • Eluent: Run a rapid column using Hexanes:Ethyl Acetate (start 9:1). Long residence time on the column degrades the product.

Part 3: Recommended Purification Protocols

Method A: Low-Temperature Recrystallization (Preferred)

Best for: Solid crude with >80% purity.

Principle: Nitramines often have steep solubility curves in alcohol/water or ether/alkane systems.

  • Dissolution: Dissolve crude solid in a minimum amount of warm Ethanol (30-35°C) . Do not boil.

  • Precipitation: Add Water dropwise until persistent cloudiness appears.

  • Clarification: Add a few drops of Ethanol to clear the solution.

  • Crystallization: Place the flask in a

    
     freezer overnight. Do not disturb.
    
  • Collection: Filter cold. Wash with cold Hexane.

Method B: Acid-Wash Extraction (For Oily Crude)

Best for: Removing unreacted starting material (Alanine Methyl Ester).

Principle: The starting amine is basic; the N-nitro product is non-basic (or very weakly acidic).

  • Dissolve: Take crude oil up in Ethyl Acetate .

  • Acid Wash: Wash organic layer with cold 0.5 M HCl (

    
    ).
    
    • Why: This protonates and removes unreacted alanine methyl ester into the aqueous layer. The N-nitro product remains in the organic layer.

  • Neutralize: Wash organic layer with Brine (

    
    ) to remove excess acid.
    
  • Dry & Strip: Dry over anhydrous

    
    , filter, and concentrate under high vacuum at 
    
    
    
    .

Part 4: Data & Solvent Compatibility

Table 1: Solvent Selection Guide for N-Nitro-Alanine Methyl Ester

Solvent SystemSuitabilityNotes
Ethanol / Water High Best for recrystallization. Avoid if product hydrolyzes easily.
EtOAc / Hexane High Good for chromatography and "oiling out" crystallization.
Diethyl Ether Medium Good solubility, but peroxide risk. Keep cold.
Dichloromethane Medium Good solvent, but hard to crystallize from. Use for extraction.
Acetone Low Avoid. Can form Schiff bases with impurities or react with N-nitro group.
DMSO / DMF Avoid Hard to remove without heat; promotes decomposition.

Part 5: Decision Logic (Workflow)

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude N-Nitro-Alanine Methyl Ester CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Red/Orange Oil CheckState->Oil TLC Check Purity (TLC) (Hex:EtOAc 3:1) Solid->TLC AcidWash Method B: Acid Wash Extraction (Removes unreacted amine) Oil->AcidWash HighPurity Purity > 80%? TLC->HighPurity Recryst Method A: Recrystallization (EtOH/Water or EtOAc/Hex) HighPurity->Recryst Yes Column Rapid Chromatography (Neutral Alumina) HighPurity->Column No (Complex Mix) Final Pure Product (Store at -20°C) Recryst->Final AcidWash->TLC Column->Final

Figure 1: Purification Decision Tree for N-Nitro-Alanine Methyl Ester. Selects between extraction, crystallization, and chromatography based on physical state and purity.

References

  • Nitramine Synthesis & Stability

    • Yin, P., et al. (2015).[1] "From N-Nitro to N-Nitroamino: Preparation of High-Performance Energetic Materials." Angewandte Chemie International Edition.

  • General Purification of Nitro Compounds

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Refer to general methods for nitro-amines).
  • Safety of N-Nitro Compounds

    • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Context on N-NO2 stability and hazards).

Sources

"Alanine, N-nitro-, methyl ester (9CI)" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Degradation Troubleshooting Guide[1][2]

Executive Summary: Stability Profile

Alanine, N-nitro-, methyl ester is a primary nitramine derivative of the amino acid alanine. Unlike standard amino acid esters, the presence of the N-nitro group (


) introduces significant instability, particularly under acidic conditions and elevated temperatures.

Critical Stability Flags:

  • Acid Sensitivity: Primary nitramines are inherently unstable in acidic media, decomposing rapidly to release nitrous oxide (

    
    ) and the corresponding alcohol (methyl lactate).
    
  • Thermal Lability: The N-N bond is energetically weak (~35-40 kcal/mol). Heating above 50°C can trigger autocatalytic decomposition.

  • Energetic Potential: As a nitroamino compound, it possesses energetic properties.[1] While not a primary explosive, it should be treated with the caution reserved for energetic material precursors.

Degradation Pathways & Products

The degradation of this compound is driven by two competing mechanisms: Acid-Catalyzed Deamination (the dominant pathway in non-neutral pH) and Ester Hydrolysis .

Pathway A: Acid-Catalyzed Deamination (The "Bubbling" Effect)

In the presence of protons (


) or Lewis acids, the N-nitro group acts as a leaving group.
  • Mechanism: Protonation of the aci-nitro form leads to the elimination of nitrous oxide (

    
    ).
    
  • Products: Methyl lactate (Methyl 2-hydroxypropanoate),

    
     gas.
    
  • Observation: Gas evolution (bubbling) and conversion of the solid/oil into a liquid hydroxy-ester.

Pathway B: Ester Hydrolysis

Under basic conditions or enzymatic action, the methyl ester is cleaved.

  • Mechanism: Nucleophilic attack at the carbonyl carbon.

  • Products: N-nitroalanine (free acid), Methanol.

  • Secondary Risk: The free acid (N-nitroalanine) is prone to spontaneous decarboxylation to form N-nitroethylamine.

Pathway Visualization

DegradationPathways Substrate N-Nitroalanine Methyl Ester (C4H8N2O4) Acid Acidic Conditions (H+) Substrate->Acid Base Basic Conditions (OH- / H2O) Substrate->Base Carbocation [Carbocation Intermediate] Acid->Carbocation Deamination MethylLactate Methyl Lactate (Major Degradant) Carbocation->MethylLactate + H2O N2O N2O Gas (Bubbles) Carbocation->N2O NitroAlanine N-Nitroalanine (Free Acid) Base->NitroAlanine Hydrolysis Methanol Methanol Base->Methanol Decarb N-Nitroethylamine (via Decarboxylation) NitroAlanine->Decarb Slow

Figure 1: Primary degradation pathways of Alanine, N-nitro-, methyl ester showing acid-catalyzed deamination and base-catalyzed hydrolysis.

Troubleshooting Guide (FAQ)
Q1: My sample has developed a pressure buildup in the vial. What is happening?

Diagnosis: Acid-Catalyzed Decomposition. Explanation: Even trace acidity (from glass surfaces or impure solvents like chloroform) can catalyze the breakdown of the


-nitro group. The byproduct is Nitrous Oxide (

), a gas that pressurizes sealed vessels. Action:
  • Vent the vial carefully in a fume hood.

  • Check the pH of your solvent. Avoid unneutralized

    
     (which contains HCl). Use 
    
    
    
    or neutralize your solvent with basic alumina before dissolving the sample.
Q2: I see a new peak at ~1750 cm⁻¹ in IR or a shift in NMR signals. Is this the product?

Diagnosis: Conversion to Methyl Lactate. Explanation: The


-nitro group is electron-withdrawing. If it is lost (replaced by -OH), the chemical environment changes drastically.
  • NMR Signature: Look for the disappearance of the broad NH signal (~10-11 ppm) and a shift of the

    
    -proton. Methyl lactate has a distinct methine quartet at ~4.3 ppm and a methyl doublet at ~1.4 ppm.
    
  • Mass Spec: Loss of 45 Da (change from 148 to 104 is not direct, but look for m/z 104 for methyl lactate).

Q3: Can I store this compound in solution?

Recommendation: No. Reasoning: Solutions increase molecular mobility and susceptibility to trace hydrolysis or acid catalysis. Protocol:

  • Store as a dry solid .

  • Temperature: -20°C or lower .

  • Atmosphere: Argon or Nitrogen (exclude moisture).

  • Container: Amber glass (light sensitive) with a PTFE-lined cap.

Q4: Is this compound explosive?

Safety Alert: Potentially Energetic. Context: While low molecular weight nitramines are energetic, the ester group dilutes the oxygen balance. However, it contains the


 explosophore.
Handling: 
  • Do not heat above 50°C.

  • Do not grind in a mortar and pestle.

  • Use plastic spatulas (avoid metal-on-glass friction).

Quantitative Data: Stability Metrics
ParameterConditionStability / Result
Thermal Limit Solid, 25°CStable for weeks if dry.
Thermal Limit Solid, >60°CRapid decomposition (gas evolution).
Hydrolytic Stability pH 1.0 (0.1 M HCl)

min (Deamination to Methyl Lactate).
Hydrolytic Stability pH 7.0 (Buffer)Stable for hours/days.
Hydrolytic Stability pH 10.0 (0.1 M NaOH)Hydrolysis to free acid (minutes).
Solvent Compatibility DMSO-d6Good (non-acidic).
Solvent Compatibility Chloroform (CDCl3)Poor (Trace HCl causes degradation).
Experimental Protocols
Protocol A: Quality Control / Purity Check (H-NMR)

Purpose: To verify the integrity of the N-nitro group.

  • Solvent Prep: Pass

    
     through a small plug of basic alumina or 
    
    
    
    to remove trace acid. Alternatively, use
    
    
    .
  • Sample Prep: Dissolve ~5 mg of sample in 0.6 mL solvent. Do not sonicate (heat generation).

  • Acquisition: Run standard proton NMR.

  • Validation Criteria:

    • Alpha-Proton: Quartet at ~4.5-5.0 ppm (deshielded by N-nitro).

    • NH Signal: Broad singlet often >10 ppm (exchangeable).

    • Impurity Check: Methyl lactate signals (quartet at 4.3 ppm, doublet at 1.4 ppm).

Protocol B: Controlled Neutralization of Acidic Impurities

Purpose: To salvage a batch showing early signs of degradation.

  • Dissolve the compound in Ethyl Acetate (EtOAc).

  • Wash cold (0°C) with 5% Sodium Bicarbonate (

    
    ) solution. Note: Work quickly to avoid ester hydrolysis.
    
  • Dry organic layer over Anhydrous Magnesium Sulfate (

    
    ).
    
  • Filter and concentrate in vacuo at <30°C .

  • Store immediately at -20°C.

References
  • McAteer, D., et al. (2016). Nitration of primary amines to form primary nitramines. Semantic Scholar. Link

  • PubChem. (2025).[2][3] L-Alanine methyl ester (Precursor Data). National Library of Medicine. Link

  • ChemicalBook. (2025). Alanine, N-nitro-, methyl ester (9CI) CAS Data. ChemicalBook. Link

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (General reference for N-nitro stability mechanisms).
  • Lamberton, A. H. (1951). Some aspects of the chemistry of nitramines. Quarterly Reviews, Chemical Society.

Sources

Troubleshooting guide for N-nitro-alanine methyl ester reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the synthesis, handling, and troubleshooting of N-Nitro-L-Alanine Methyl Ester .

Note on Chemical Identity: This guide specifically addresses the N-nitramine derivative (


), where the nitro group is attached to the nitrogen atom. This is distinct from 

-nitroalanine (3-nitroalanine). N-nitro compounds are energetic, acid-labile, and often used as intermediates in high-energy material synthesis or as specific peptide masking groups.

⚠️ Module 1: Critical Safety & Handling (Read First)

Risk Level: High (Energetic & Unstable)

  • Explosion Hazard: N-nitro compounds (nitramines) are energetic materials. While the methyl ester provides some molecular weight "ballast," the N-N bond is shock- and friction-sensitive.

    • Directive: Perform all reactions behind a blast shield. Use Teflon spatulas (no metal).

  • Thermal Instability: The N-nitro group decreases the thermal stability of the molecule.

    • Directive: Never heat crude reaction mixtures above 30°C. Store purified products at -20°C.

  • Chemical Incompatibility: Contact with strong bases (NaOH, KOH) or strong reducing agents (Hydrazine) can trigger rapid decomposition or deflagration.

Module 2: Synthesis Protocol & Workflow

Standard Method: Acetyl Nitrate Nitration The most reliable route involves the in-situ generation of acetyl nitrate (


) from nitric acid and acetic anhydride.
Step-by-Step Protocol
  • Reagent Preparation (In-Situ Acetyl Nitrate):

    • Cool Acetic Anhydride (Ac₂O) (4.0 eq) to 0°C in a reactor vessel.

    • Add Fuming Nitric Acid (98-100%) (2.5 eq) dropwise.

    • Critical Control: Maintain internal temperature between 0°C and 5°C . Exotherms >10°C indicate acetyl nitrate decomposition (fume-off risk).

    • Stir for 15 minutes at 0°C to form the active nitrating agent.

  • Substrate Addition:

    • Add L-Alanine Methyl Ester Hydrochloride (1.0 eq) as a solid, portion-wise.

    • Why Solid? Adding a solution (e.g., in water/methanol) introduces nucleophiles that destroy the acetyl nitrate.

    • Catalyst: Add a catalytic amount of Chloride ion (e.g., ZnCl₂ or added HCl) if using pure amine base, though the HCl salt usually suffices. Chloride catalyzes the N-nitration via an electropositive chlorine intermediate.

  • Reaction Phase:

    • Stir at 0°C to 10°C for 60–90 minutes.

    • Monitoring: Check TLC (Silica, 30% EtOAc/Hexane). N-nitro compounds typically have higher

      
       than the starting amine due to loss of H-bonding capability.
      
  • Quench & Workup:

    • Pour the reaction mixture onto Crushed Ice (5x volume). Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

    • Extract immediately with Dichloromethane (DCM) (3x).

    • Wash combined organics with cold Sat. NaHCO₃ (Caution: CO₂ evolution) until aqueous layer is pH 7.

    • Dry over MgSO₄ (anhydrous), filter, and concentrate in vacuo at < 25°C .

Workflow Visualization

SynthesisWorkflow Start Start: Acetic Anhydride (4.0 eq) Nitration Add Fuming HNO3 (2.5 eq) Temp: 0-5°C (Forms Acetyl Nitrate) Start->Nitration Cool to 0°C Addition Add L-Ala-OMe HCl (Solid) Temp: <10°C Nitration->Addition Active Agent Ready Reaction Reaction: 60-90 min Mechanism: Electrophilic Nitration Addition->Reaction Quench Quench: Pour on Ice Hydrolyze excess Ac2O Reaction->Quench TLC Check Workup Extract (DCM) -> Wash (NaHCO3) Dry -> Concentrate (<25°C) Quench->Workup

Caption: Step-by-step workflow for the Acetyl Nitrate nitration of Alanine Methyl Ester.

Module 3: Troubleshooting Guide

Scenario A: Low Yield / No Product
Potential CauseDiagnosticCorrective Action
Moisture Contamination Issue: Water hydrolyzes Acetyl Nitrate back to Acetic Acid + HNO₃. Check: Did reagents fume? Was glassware oven-dried?Use Fuming HNO₃ (98%+) . Ensure Ac₂O is fresh (free of acetic acid). Dry the amine salt under vacuum before use.
Temperature Runaway Issue: Acetyl nitrate decomposes above 10-15°C. Check: Did the solution turn dark yellow/brown rapidly?Maintain internal probe temperature < 5°C during HNO₃ addition. Add amine salt slower.
Lack of Catalyst Issue: N-nitration of deactivated amines is slow. Check: Reaction stalled after 2 hours.Ensure Chloride ions are present.[1] If using free amine, add 5 mol% ZnCl₂ or Acetyl Chloride.
Scenario B: Impurities & Decomposition
Impurity TypeMechanismPrevention
Dehydroalanine (Olefin) Elimination: The

-proton is acidic (due to N-nitro + Ester).[2] Base or heat causes elimination of

.
Avoid strong bases during workup. Use NaHCO₃ only briefly. Keep rotary evaporator bath < 25°C .
Racemized Product Deprotonation: The N-nitro group facilitates enolization.Process rapidly. Do not store the crude mixture. Recrystallize immediately if solid, or use in next step.
Hydrolyzed Ester Acid Hydrolysis: Reaction medium is highly acidic (

).
Do not extend reaction time beyond necessary. Quench immediately onto ice to dilute acid.
Scenario C: NMR Interpretation

Users often confuse N-nitro signals.

  • 
     NMR (CDCl₃): 
    
    • 
      -CH (Methine): Shifts downfield significantly to ~5.0 - 5.5 ppm  (compared to ~3.5 ppm in amine).
      
    • NH: If present (mononitro), signal is broad and very far downfield or absent due to exchange.

    • 
       (Ester): ~3.8 ppm (Standard).
      
    • 
       (Alanine side chain): ~1.6 ppm (Doublet).
      

Module 4: Stability Logic & Degradation Pathways

The N-nitro group is a strong electron-withdrawing group (EWG). This creates a "Push-Pull" instability on the alanine backbone.

Degradation Target N-Nitro-Alanine Methyl Ester (Target) Racemization Racemate (DL-Mix) Via Enolate Intermediate Target->Racemization Base (pH > 8) Elimination Dehydroalanine Methyl Ester (Olefin) Target->Elimination Heat (>40°C) or Strong Base Denitration Alanine Methyl Ester (Reversion) Target->Denitration Strong Acid (H2SO4)

Caption: Primary degradation pathways. The alpha-proton acidity drives racemization and elimination.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Sulfuric Acid/Nitric Acid (Mixed Acid) instead of Acetyl Nitrate? A: No. Mixed acids are too aggressive for amino acid esters. The water content (even in conc. H₂SO₄) often leads to ester hydrolysis, and the heat of mixing can decompose the sensitive N-nitro functionality. The Acetyl Nitrate method is anhydrous and milder.

Q: My product is an oil that won't crystallize. How do I purify it? A: N-nitro-alanine methyl ester is often an oil due to the disruption of hydrogen bonding networks.

  • Solution: Attempt purification via Column Chromatography on silica gel. Use a gradient of Hexane:Ethyl Acetate (start 90:10).

  • Note: The N-nitro group makes the compound less polar than the parent amine but more polar than simple esters.

Q: Is the product UV active? A: Yes. The N-nitro group (


) has a characteristic UV absorption around 230–240 nm  (

). This is distinct from the C-nitro absorption. You can use UV detection for HPLC/TLC.

Q: How do I store the synthesized ester? A: Store at -20°C under Argon/Nitrogen. N-nitro compounds can undergo autocatalytic decomposition if traces of acid remain. Ensure the product is completely acid-free (check pH of an aqueous wash of a small aliquot) before storage.

References

  • Organic Syntheses Procedure (N-Nitromorpholine Protocol Adaptation)

    • Source: Organic Syntheses, Coll.[3] Vol. 5, p. 962 (1973); Vol. 48, p. 102 (1968).

    • Relevance: Establishes the standard Acetyl Nitrate ( ) protocol for N-nitration of secondary amines, applicable to N-alkyl amino esters.
    • URL:[Link]

  • Mechanistic Insight on N-Nitration

    • Title: "Nitration of amines by acetyl nitr
    • Source:Journal of the American Chemical Society.
    • Relevance: Explains the necessity of chloride catalysis and the instability of the intermedi
    • URL:[Link]

  • Safety Data & Energetic Properties

    • Title: "Toxicological Guidelines for Monocyclic Nitro-, Amino- and Aminonitroaromatics, Nitramines, and Nitr
    • Source: ResearchGate / German Drinking Water Ordinance (Analysis of Nitramine toxicity and stability).
    • Relevance: Highlights the environmental stability and hazards of nitramine structures.
    • URL:[Link]

  • Racemization of Activated Amino Acid Esters

    • Title: "Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids."[4]

    • Source:International Journal of Peptide and Protein Research.[4]

    • Relevance: Provides context on the acidity of the alpha-proton in modified amino acid esters, explaining the racemiz
    • URL:[Link]

Sources

Technical Support Center: Scaling Production of Alanine, N-nitro-, methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Security Level: High (Energetic Precursor) Topic: Process Engineering & Safety Protocols for N-Nitramine Synthesis Target Audience: Process Chemists, scale-up engineers, and safety officers.

CRITICAL SAFETY WARNING

STOP AND READ: The compound Alanine, N-nitro-, methyl ester contains a primary nitramine (


) moiety. This class of compounds, and the reagents used to synthesize them (specifically Acetyl Nitrate ), are Energetic Materials .
  • Explosion Hazard: Acetyl nitrate is prone to explosive decomposition if heated above 60°C or if the concentration of nitric acid is too high.

  • Thermal Instability: N-nitro compounds can undergo violent rearrangement or decomposition upon heating.

  • Directive: All scale-up activities (>10g) MUST be preceded by Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) testing.

Module 1: Synthesis & Reaction Engineering
Q: We are seeing a dangerous exotherm during the preparation of the nitrating agent. How do we manage this at the 100g scale?

A: You are likely generating Acetyl Nitrate (


) in a batch reactor, which is the standard but most hazardous route. The exotherm arises from the dehydration of nitric acid by acetic anhydride.

The Mechanism:



Troubleshooting Protocol:

  • Switch to "Inverse Addition" (If not already): Never add Acetic Anhydride to Nitric Acid. Always add Nitric Acid (fuming or 100%) to excess Acetic Anhydride.

  • Temperature Lock: The formation of acetyl nitrate is exothermic. You must maintain the internal temperature between 0°C and 5°C .[1]

    • Risk:[2][3] If T > 15°C, you risk a runaway reaction.

    • Risk:[2][3] If T < -5°C, the reagent accumulates (does not react immediately) and can "kick" violently once the temperature rises.

  • Catalyst Control: If you are using a catalyst (e.g.,

    
     or 
    
    
    
    ), add it before the nitric acid addition to the anhydride, or to the substrate solution, never to the pure acetyl nitrate.

Recommended Scale-Up Solution (Continuous Flow): For scales >50g, batch synthesis of acetyl nitrate is discouraged due to heat transfer limitations. Use a Continuous Flow Reactor (e.g., glass or SiC microreactor) to generate the acetyl nitrate in situ and immediately consume it. This minimizes the active inventory of the explosive intermediate.

Q: Our yield is inconsistent (30-65%). We suspect the ester is hydrolyzing, but we are working under anhydrous conditions. What is happening?

A: The issue is likely O-Nitration vs. N-Nitration competition or Denitration during the quench.

Root Cause Analysis:

  • Issue 1: Water in Reagents: Even "glacial" acetic acid or "100%" nitric acid can absorb moisture. Water causes the hydrolysis of the methyl ester to the free acid, which is water-soluble and lost during aqueous workup.

  • Issue 2: The "Sydnone" Side-Reaction: N-nitroamino acids can cyclize to form Sydnones (mesoionic compounds) in the presence of acetic anhydride. While this usually requires a free acid, prolonged exposure of the ester to excess anhydride can lead to complex side products.

Corrective Protocol:

  • Substrate Preparation: Ensure your starting material is L-Alanine methyl ester hydrochloride . The free base is unstable; liberate it in situ if possible, or use the hydrochloride directly with a stoichiometric amount of sodium acetate to buffer the system.

  • Quenching Strategy: Do NOT quench into water at room temperature.

    • Step 1: Pour the reaction mixture onto crushed ice/water with vigorous stirring.

    • Step 2:Immediate Extraction. Do not let the aqueous layer stand. N-nitro groups are acid-labile (denitration) and base-labile (decomposition). Extract immediately into cold Dichloromethane (DCM).

Module 2: Workflow Visualization

The following diagram illustrates the safe handling workflow, distinguishing between Batch (Low Scale) and Flow (High Scale) pathways.

G Start Start: L-Alanine Methyl Ester HCl Decision Scale > 50g? Start->Decision Batch_Prep Batch: Cool Ac2O to 0°C Slow add HNO3 Decision->Batch_Prep No Flow_Prep Flow: T-Mixer Generation (Ac2O + HNO3) Decision->Flow_Prep Yes (Recommended) Batch_React Add Substrate Maintain < 10°C Batch_Prep->Batch_React Quench Ice Quench (Rapid Stirring) Batch_React->Quench Flow_React Residence Time Unit (Substrate Injection) Flow_Prep->Flow_React Flow_React->Quench Extract DCM Extraction (Cold) Quench->Extract Wash Wash: NaHCO3 (aq) Remove Acid Extract->Wash Dry Dry: MgSO4 Evaporate < 30°C Wash->Dry Product Product: N-Nitroalanine Methyl Ester Dry->Product

Figure 1: Decision logic for scale-up. Note the divergence at the nitration step to mitigate thermal risks.

Module 3: Purification & Stability
Q: Can we distill the product to improve purity?

A: ABSOLUTELY NOT. N-nitro compounds are thermally labile. Distillation, even under high vacuum, poses a severe risk of detonation or rapid decomposition.

Alternative Purification:

  • Crystallization: If the product is solid (depending on purity/isomer), recrystallize from a mixture of Ethanol/Petroleum Ether or DCM/Hexane at low temperature (-20°C).

  • Column Chromatography: Use silica gel.

    • Solvent: Ethyl Acetate / Hexane (gradient).

    • Warning: Do not let the column run dry or heat up. N-nitro compounds can bind to active sites on silica and decompose if left too long. Flush quickly.

Q: How do we store the bulk material?

A:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen blanket.

  • Container: Amber glass (protect from light).

  • Stabilizer: Ensure all traces of acid are removed. Residual acid catalyzes the decomposition of the N-nitro group (

    
     loss).
    
Module 4: Technical Data & Thresholds

Table 1: Critical Safety Parameters for Acetyl Nitrate Nitration

ParameterSafe Operating RangeCritical Limit (Danger)Consequence of Failure
Reaction Temp -5°C to +5°C> 15°CRunaway Exotherm / Explosion
HNO3 Concentration 98-100% (Fuming)< 90%Incomplete reaction / Hydrolysis
Ac2O Stoichiometry 1.5 - 2.0 equiv vs HNO3< 1.0 equivAccumulation of unreacted HNO3
Quench Temp < 5°C> 20°CDenitration / Oil formation
Workup pH 6.0 - 7.0< 2.0 or > 9.0Product Decomposition

Table 2: Analytical Check (Quality Control)

MethodExpected SignalTroubleshooting Artifacts
1H NMR Shift of

-proton downfield (~4.5-5.0 ppm) due to

.
If

-proton is at ~3.5 ppm, you have amine (incomplete reaction).
IR Spec Strong bands at ~1560 cm⁻¹ (

asym) and ~1280 cm⁻¹ (

sym).
Absence of 1560 band = Denitration.
TLC

usually higher than starting amine.
Streakiness indicates acid degradation.
References
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Kappe, C. O., et al. (2020).[4] "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration...". Organic Process Research & Development. Link (Demonstrates the safety benefits of flow chemistry for acetyl nitrate nitrations).

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Authoritative source on N-nitramine stability and synthesis).
  • Sikder, A. K., et al. (2001).[5] "Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties". New Journal of Chemistry. Link (Provides context on the thermal stability analysis of N-nitro derivatives).

  • Vertex AI Search Result 1.2 . "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate". NIH / PMC. Link (Specific protocol validation for in-situ acetyl nitrate generation).

Sources

Technical Support Center: Solubilization & Handling of N-Nitro-Alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Physicochemical Profile[1][2][3][4][5]

N-nitro-alanine methyl ester presents a unique solubility paradox often misunderstood by researchers familiar with standard amino acids. Unlike its parent compound (alanine methyl ester hydrochloride), which is highly water-soluble due to its ionic ammonium nature, the N-nitro derivative is non-ionic and significantly more lipophilic .

The Solubility Mechanism (Causality)

The introduction of the nitro group (


) directly onto the amine nitrogen creates a nitramine  functionality (

). This electron-withdrawing group dramatically reduces the basicity of the nitrogen, rendering it incapable of protonation under physiological or mild acidic conditions. Consequently, the molecule cannot form water-soluble salts, leading to precipitation in aqueous buffers—a frequent failure point in biological assays.
PropertyDescriptionImpact on Solubility
Functional Group Nitramine (

)
Removes basicity; prevents salt formation (HCl, TFA salts will not form).[1]
C-Terminus Methyl Ester (

)
Increases lipophilicity; prone to hydrolysis in basic media.
Polarity Moderate/AmphiphilicSoluble in polar aprotic solvents (DMSO, DMF); poor in water and non-polar alkanes.

Troubleshooting Center: FAQs & Solutions

Scenario A: Biological Assays (Aqueous Media)

Q1: I tried dissolving the solid directly in PBS (pH 7.4), but it floats or forms a cloudy suspension. Why? Technical Insight: As explained above, the N-nitro group suppresses the amine's ability to ionize. You are essentially trying to dissolve a neutral, lipophilic organic ester in water. Solution: You must use the Co-Solvent Dilution Method .

  • Dissolve the neat solid in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 100 mM).

  • Dilute this stock slowly into your assay buffer.

    • Critical Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, though the compound itself may remain soluble up to ~5% DMSO depending on concentration.

Q2: My compound precipitates upon dilution from DMSO into the buffer. How do I fix this? Technical Insight: This is "crash-out" precipitation caused by the rapid change in solvent polarity. Solution:

  • Vortex Immediately: Vortex the buffer while adding the DMSO stock, not after.

  • Warm the Buffer: Pre-warm the PBS/media to 37°C before addition.

  • Add a Surfactant: If compatible with your assay, add 0.05% Tween-80 or Pluronic F-127 to the aqueous buffer before introducing the compound. This stabilizes the dispersion.

Scenario B: Chemical Synthesis & Purification

Q3: Can I use acidic water to wash away impurities during extraction? Technical Insight: Yes, but with caution. Because the N-nitro amine is not basic, it will not protonate and move into the aqueous acidic layer like a standard amine. It will remain in the organic layer (e.g., Ethyl Acetate or DCM). Solution: This property is actually useful for purification. You can wash the organic layer with dilute HCl (0.1 M) to remove unreacted amine starting materials (which will form salts and wash away), leaving your pure N-nitro-alanine methyl ester in the organic phase.

Q4: Is the compound stable in basic solvents (e.g., Pyridine, NaOH)? Technical Insight: No. The methyl ester is susceptible to saponification (hydrolysis) in basic conditions, converting it back to the free acid. Furthermore, primary nitramines can be unstable in strongly basic conditions. Solution: Avoid bases stronger than mild bicarbonates. Use neutral solvents like DCM, Acetonitrile, or THF.

Step-by-Step Protocols

Protocol 1: Preparation of Stable Stock Solution (100 mM)

Target: For use in cellular assays or kinetic studies.

  • Weighing: Weigh 14.8 mg of N-nitro-alanine methyl ester (MW ≈ 148.12 g/mol ) into a microcentrifuge tube.

  • Solvent Choice: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Why DMSO? It disrupts the intermolecular hydrogen bonding of the nitramine more effectively than ethanol.

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Validation: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, solubility is incomplete—add more solvent or sonicate.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Protect from moisture to prevent ester hydrolysis.

Protocol 2: The "Step-Down" Dilution for Aqueous Injection

Target: Animal studies or sensitive enzymatic assays requiring low organic solvent.

  • Primary Stock: Prepare 100 mM stock in DMSO (as above).

  • Intermediate Dilution: Dilute 1:10 in PEG-400 (Polyethylene Glycol 400).

    • Result: 10 mM solution in 10% DMSO / 90% PEG-400.

  • Final Formulation: Slowly add this intermediate mix to warm Saline (0.9% NaCl) with constant stirring.

    • Why PEG-400? It acts as a bridging solvent, reducing the polarity gap between DMSO and water, preventing immediate precipitation.

Visual Decision Guide

The following flowchart illustrates the logical pathway for solvent selection based on your specific application.

SolubilityGuide Start Start: N-Nitro-Alanine Methyl Ester Solid Application Select Application Start->Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Synthesis Chemical Synthesis (Reaction/Purification) Application->Synthesis DMSOMethod Dissolve in 100% DMSO (Stock Solution) BioAssay->DMSOMethod SolventSelect Select Solvent: DCM, EtOAc, or THF Synthesis->SolventSelect AqueousDilution Dilute into Buffer (<1% DMSO Final) DMSOMethod->AqueousDilution CheckPrecip Check for Precipitation AqueousDilution->CheckPrecip SuccessBio Proceed to Assay CheckPrecip->SuccessBio Clear AddSurfactant Add 0.05% Tween-80 or Use PEG-400 Bridge CheckPrecip->AddSurfactant Cloudy AddSurfactant->SuccessBio WashStep Purification Wash: Use 0.1M HCl SolventSelect->WashStep WhyWash Impurity (Amine) -> Aqueous Phase Product -> Organic Phase WashStep->WhyWash

Figure 1: Decision tree for solvent selection and troubleshooting based on experimental intent.

Solvent Compatibility Data

Solvent SystemSolubility RatingStability RiskRecommended Use
Water / PBS InsolubleHigh (Hydrolysis)Not recommended for stock preparation.
DMSO High (>50 mg/mL)High StabilityPrimary stock for biological assays.
Ethanol ModerateModerate (Transesterification)Acceptable for short-term use; avoid long storage.
DCM (Dichloromethane) HighHigh StabilityIdeal for synthesis and extraction.
0.1 M HCl InsolubleStable (Short term)Use for washing away amine impurities.
0.1 M NaOH Insoluble (degrades)Critical Failure DO NOT USE. Causes rapid ester hydrolysis.

References

  • Boddu, V. M., et al. (2008). Physicochemical properties of an insensitive munitions compound, N-methyl-4-nitroaniline (MNA).[2] Journal of Hazardous Materials.[2] (Establishes the principle that N-nitro/N-methyl substitution drastically reduces aqueous solubility compared to free amines). [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[3] University of Rhode Island.[3] (Foundational data on amino acid side-chain interactions with solvent polarity). [Link]

  • Agrawal, J.P. & Hodgson, R.D.Organic Chemistry of Explosives. Wiley, 2007. (Authoritative source on the stability and chemical behavior of nitramines, specifically regarding acid/base sensitivity).

Sources

Technical Support Center: Stability & Storage of Alanine, N-nitro-, methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Safety & Handling Priority

WARNING: ENERGETIC & TOXIC MATERIAL N-nitro compounds (nitramines) possess inherent instability. While N-nitroalanine methyl ester is generally less sensitive than polynitro explosives, it retains the capacity for rapid, exothermic decomposition releasing nitrogen oxides (


).
  • Primary Hazard: Thermal runaway if heated or contaminated with acids/bases.

  • Toxicology: Suspected mutagen; releases toxic

    
     fumes upon degradation. Handle only in a functioning fume hood.
    

Part 1: Executive Storage Protocol

Immediate actions required to preserve sample integrity.

ParameterSpecificationCritical Reasoning
Temperature -20°C (Optimal) 2–8°C (Acceptable for < 1 week)Retards the kinetics of spontaneous denitration and elimination of

.
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen promotes radical oxidation; moisture triggers ester hydrolysis. Argon is preferred (heavier than air).
Container Amber Glass + Teflon-lined Cap Blocks UV light (photolytic cleavage of N-N bond). Teflon prevents leaching of plasticizers or alkali from glass.
Desiccation Required The compound is hygroscopic.[1] Hydrolysis of the ester yields the free acid, which is prone to rapid decarboxylation.
Physical State Solid / Crystal NEVER store in solution for >24 hours. Solution phase dramatically increases molecular mobility and collision frequency for degradation.

Part 2: Technical Deep Dive – Why It Decomposes

Understanding the causality to prevent the effect.

The instability of Alanine, N-nitro-, methyl ester arises from three competing degradation pathways. Understanding these allows you to select the correct solvents and conditions.

The Elimination Pathway (Base/Heat Induced)

The most common "decomposition" is actually a chemical transformation often used intentionally in synthesis but disastrous during storage. The


-proton is acidified by the electron-withdrawing nitro group.
  • Mechanism: Base-catalyzed

    
    -elimination of nitrous acid (
    
    
    
    ).
  • Result: Formation of Methyl 2-acetamidoacrylate (Dehydroalanine derivative) and brown

    
     gas.
    
  • Prevention: Avoid ALL bases (including basic alumina or amine contaminants in solvents).

Hydrolytic Cleavage (Moisture Induced)

Water attacks the methyl ester.

  • Mechanism: Acid-catalyzed hydrolysis.[1]

  • Result: Formation of N-nitroalanine (free acid) + Methanol.

  • Critical Risk: The free acid is significantly less stable than the ester and may undergo spontaneous decarboxylation, leading to pressure buildup in the vial.

Radical Denitration (Light/Heat Induced)

The


 bond is the weakest link (

).
  • Mechanism: Homolytic cleavage generating

    
     radicals.
    
  • Result: These radicals act as autocatalysts, attacking the remaining material in a chain reaction (fuming).

Visualization: Degradation Pathways

Decomposition Compound N-nitroalanine methyl ester FreeAcid N-nitroalanine (Free Acid) Compound->FreeAcid Hydrolysis Dehydro Dehydroalanine Derivatives Compound->Dehydro Elimination (-HNO2) Radicals NO2 Radicals (Chain Reaction) Compound->Radicals Homolysis Moisture Moisture (H2O) Moisture->FreeAcid Base Base/Heat (pH > 7) Base->Dehydro Light UV Light / Heat Light->Radicals Gas Gas Release (NOx / CO2) FreeAcid->Gas Decarboxylation Radicals->Gas Oxidation

Figure 1: Primary decomposition pathways. Note that moisture and base are external triggers that must be excluded.

Part 3: Troubleshooting & FAQs

Direct solutions to common laboratory scenarios.

Q1: My sample has turned from white to pale yellow. Is it still usable?

Diagnosis: Yellowing indicates the initial formation of


 or conjugated dehydro-impurities.
Action: 
  • Check Purity: Run a TLC (Thin Layer Chromatography). N-nitro compounds are often UV active.

  • Decision:

    • < 5% impurity: Recrystallize immediately (see Protocol A).

    • > 5% impurity or fuming: Discard. The decomposition is autocatalytic; "cleaning" it is dangerous as concentration of impurities can trigger rapid degradation.

Q2: Can I store the compound in DMSO or DMF for screening?

Answer: NO.

  • Reasoning: DMSO and DMF are hygroscopic and often contain trace amines (bases). They can facilitate the elimination reaction (Pathway 1).

  • Alternative: If solution storage is unavoidable for short periods (hours), use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) stored over molecular sieves.

Q3: The material has clumped together. Can I dry it in an oven?

Answer: ABSOLUTELY NOT.

  • Risk: Heating an N-nitro compound, especially one that might already be partially hydrolyzed (clumping suggests moisture absorption), significantly increases the risk of deflagration.

  • Correct Method: Dry in a vacuum desiccator at room temperature using

    
     or fresh silica gel as the desiccant.
    
Q4: How do I thaw the vial from -20°C without introducing water?

Protocol:

  • Remove vial from freezer.

  • Place in a desiccator or seal in a Ziploc bag containing desiccant packets.

  • Allow to warm to room temperature completely (approx. 30-60 mins) before opening.

  • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid, triggering immediate hydrolysis.

Part 4: Validated Protocols

Protocol A: Purity Verification (NMR)

Use this to validate sample integrity before critical experiments.

  • Solvent: Use

    
      (Chloroform-d). Avoid DMSO-
    
    
    
    if possible to prevent elimination during the scan.
  • Preparation: Filter the solution through a small plug of anhydrous

    
     directly into the NMR tube to remove trace acid/water.
    
  • Key Signals to Watch:

    • 
       3.8 ppm (s, 3H):  Methyl ester singlet (Intact).
      
    • 
       5.5-6.5 ppm:  Appearance of olefinic protons indicates elimination (Dehydroalanine formation).
      
    • 
       8.0+ ppm:  Broad shifts indicating free acid or decomposition products.
      
Protocol B: Emergency Stabilization (Recrystallization)

Only attempt if degradation is minor (pale yellow).

  • Dissolve: Dissolve the solid in a minimum amount of dry Dichloromethane (DCM) at room temperature. Do not heat.

  • Precipitate: Add cold, anhydrous Hexane or Petroleum Ether dropwise until turbidity appears.

  • Cool: Place at -20°C for 2 hours.

  • Filter: Filter rapidly under a blanket of Argon.

  • Dry: Vacuum dry at ambient temperature (

    
    ).
    

References

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Retrieved from [Link]

  • Mechanism of the base-induced decomposition of N-nitroso-N-methylurea. Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and Stability of N-nitroamino acid derivatives. Gavin Publishers. Retrieved from [Link]

Sources

Technical Support Center: Efficient Synthesis of N-Nitro-Alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

User Advisory: The synthesis of N-nitro-amino acid esters (nitramines) is a high-stakes procedure. Unlike standard aromatic nitration, the N-nitration of aliphatic amines involves sensitive intermediates that are prone to both racemization (loss of chirality) and decomposition (energetic instability).[1]

This guide addresses the selection of "catalysts" (promoters/activators) for converting L-alanine methyl ester to N-nitro-L-alanine methyl ester . We prioritize methods that preserve the


-chiral center and minimize ester hydrolysis.
Catalyst & Reagent Selection Logic

In the context of N-nitration, the term "catalyst" often refers to the activator that generates the active nitronium species (


) or facilitates the dehydration of the intermediate nitrate salt.[1]
Comparative Analysis of Nitration Systems
SystemRole of Catalyst/PromoterYield PotentialStereochem RiskScalability
Acetyl Nitrate (

)
Acetic Anhydride acts as the dehydrating promoter.[1] Chloride (

)
(e.g.,

) can be added as a true catalyst for difficult amines.
High (70-85%)ModerateHigh (Standard Ind.)
Nitronium Salts (

)

acts as a non-nucleophilic counterion.[1] No external catalyst needed; solvent (MeCN) mediates transfer.
High (80-90%)Low (Best)Low (Expensive)
Mixed Acid (

)

is the catalyst. NOT RECOMMENDED for amino esters due to rapid ester hydrolysis.
Low (<30%)HighHigh
Transfer Nitration (

)

acts as both reagent and activator.
ModerateLowLow (Handling issues)
Expert Recommendation

For L-alanine methyl ester , the Acetyl Nitrate (


)  route is the industry workhorse due to cost and accessibility.[1] However, if enantiomeric excess (ee%)  is the critical quality attribute (CQA) and cost is secondary, Nitronium Tetrafluoroborate (

)
is the superior choice to prevent racemization.[1]
Technical Troubleshooting (Q&A)
Issue 1: Low Yield & Ester Hydrolysis

Q: I am using standard mixed acid (


), but I am recovering alanine acid instead of the N-nitro methyl ester. What is happening?

A: You are experiencing acid-catalyzed ester hydrolysis . The methyl ester linkage is labile in strong aqueous acids, especially when exothermic heat is generated.[1]

  • The Fix: Switch to anhydrous conditions . Use the Acetyl Nitrate method generated in situ from Acetic Anhydride (

    
    ) and Fuming Nitric Acid (
    
    
    
    ).[2] The
    
    
    scavenges water, preventing hydrolysis.
  • Critical Parameter: Maintain temperature strictly between 0°C and -5°C . Above 0°C, the ester cleavage rate increases exponentially.

Issue 2: Racemization of the Chiral Center

Q: My product shows a drop in optical rotation. How do I maintain the L-configuration?

A: The introduction of the strongly electron-withdrawing nitro group (


) onto the nitrogen increases the acidity of the 

-proton, making it susceptible to abstraction by bases (even weak ones like acetate).
  • The Fix: Avoid basic workups. Do not use carbonate/bicarbonate washes if possible. Quench the reaction into ice-cold dilute HCl rather than water/base.

  • Catalyst Note: If using the

    
     method, adding a Lewis Acid catalyst like Zinc Chloride (
    
    
    
    )
    can accelerate the N-nitration rate, allowing for shorter reaction times and reducing the window for racemization [1].[1]
Issue 3: Safety & Exotherms

Q: The reaction mixture fumed and spiked in temperature upon adding the substrate. Is this normal?

A: No, this is a thermal runaway precursor. Acetyl nitrate is unstable and can explode if heated.[1]

  • The Fix: Never add solid amino ester directly to concentrated acetyl nitrate.[1]

  • Protocol Adjustment: Dissolve the amino ester in inert solvent (DCM or excess

    
    ) first. Add the nitrating mixture dropwise to the substrate (inverse addition) or vice-versa, but always with active cooling.
    
Visualizing the Mechanism & Workflow

The following diagram illustrates the decision logic and the mechanism for the Acetyl Nitrate route, highlighting the critical "Chloride Effect" (catalysis).

G Start Substrate: L-Alanine Methyl Ester Reagent Reagent Selection Start->Reagent RouteA Route A: Acetyl Nitrate (HNO3 + Ac2O) Reagent->RouteA Standard/Scale-up RouteB Route B: Nitronium Salt (NO2BF4 / MeCN) Reagent->RouteB High Stereopurity Req. Intermed Intermediate: Amine-Nitrate Salt RouteA->Intermed Product Product: N-Nitro-L-Alanine Methyl Ester RouteB->Product Direct Electrophilic Attack Step_Dehyd Dehydration Step (Rate Limiting) Intermed->Step_Dehyd Step_Dehyd->Product SideRxn Risk: Racemization (via Alpha-Proton Abstraction) Step_Dehyd->SideRxn If T > 0°C or Base present Catalyst Catalyst: ZnCl2 or Cl- (Accelerates Dehydration) Catalyst->Step_Dehyd Promotes

Figure 1: Reaction pathway selection and mechanistic bottlenecks in N-nitration.

Recommended Experimental Protocol

Method: Acetyl Nitrate Dehydration (Modified for Stability) Reference Basis: Adapted from Org. Synth. principles for nitramines [2] and J. Am. Chem. Soc. kinetic studies [3].

Reagents:
  • L-Alanine methyl ester hydrochloride (

    
    )
    
  • Acetic Anhydride (

    
    , 
    
    
    
    )
  • Fuming Nitric Acid (

    
    , 98%, 
    
    
    
    )
  • Catalyst: Zinc Chloride (

    
    , 
    
    
    
    ) - Optional, for sluggish substrates.[1]
  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:
  • Preparation of Nitrating Agent (The "White Fuming" Mix):

    • Cool

      
       of Acetic Anhydride to -5°C  in a salt-ice bath.
      
    • Very slowly add Fuming Nitric Acid dropwise. Maintain temp

      
      .
      
    • Safety: This generates Acetyl Nitrate.[2] It is explosive if heated. Keep cold.

  • Substrate Preparation:

    • In a separate flask, suspend L-Alanine methyl ester HCl in

      
       DCM (and 
      
      
      
      if using).
    • If the amine is a free base, dissolve directly. If HCl salt, the acetyl nitrate can often displace the HCl, but adding sodium acetate (

      
      ) helps buffer the system (risk: slight racemization).[1] Preferred:  Use the free amine liberated previously if chirality is paramount.
      
  • Reaction:

    • Add the substrate solution to the nitrating mixture dropwise at -10°C .

    • Stir at -5°C to 0°C for 60 minutes.

    • Monitoring: Check via TLC (silica, EtOAc/Hexane). Staining with diphenylamine/Zn powder usually reveals nitramines as blue spots.

  • Quenching (Critical for Yield):

    • Pour the reaction mixture onto crushed ice (

      
      ).
      
    • Stir vigorously to hydrolyze excess anhydride.

    • Extract immediately with DCM (

      
      ).
      
  • Purification:

    • Wash organic layer with cold dilute bicarbonate (rapidly) and then brine.

    • Dry over

      
       (neutral) rather than basic drying agents.
      
    • Concentrate in vacuo at < 30°C (Nitramines are thermally sensitive).[1]

References
  • Mechanism of Chloride Catalysis: Wright, G. F., et al. "Catalyzed Nitration of Amines." Canadian Journal of Chemistry, vol. 26, 1948.

  • Acetyl Nitrate Protocol: "Acetyl Nitrate." e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001.[2]

  • Nitration Kinetics & Safety: Bordwell, F. G., & Garbisch, E. W.[1] "Nitrations with Acetyl Nitrate."[1][2][3] Journal of the American Chemical Society, vol. 82, no. 14, 1960.

  • Racemization Risks: "Racemization of Amino Acids." ScienceMadness / Advances in Protein Chemistry, Vol 4.

Disclaimer: This guide is for research purposes only. N-nitro compounds are potentially energetic materials. All procedures must be conducted behind a blast shield in a functioning fume hood.

Sources

Validation & Comparative

Technical Comparison Guide: N-Nitroalanine Methyl Ester vs. Nitrated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of N-Nitroalanine Methyl Ester against other nitrated amino acid analogs, focusing on synthetic utility, stability profiles, and energetic properties.

Executive Summary

Alanine, N-nitro-, methyl ester (9CI) (referred to herein as N-NAME ) represents a specific class of N-nitro amino acids, distinct from the more common C-nitro derivatives (e.g.,


-nitroalanine). N-nitro compounds are characterized by the presence of a nitro group (

) directly bonded to the amine nitrogen, forming a nitramine functionality (

).

This structural modification drastically alters the basicity, nucleophilicity, and stability of the amino acid. While often investigated as high-energy density materials (HEDMs) or precursors to dehydro-amino acids, N-NAME exhibits significant instability compared to its glycine analog, N-Nitroglycine Methyl Ester (N-NGME) .

Core Comparison Matrix
FeatureN-Nitroalanine Methyl Ester (N-NAME) N-Nitroglycine Methyl Ester (N-NGME)

-Nitroalanine (C-Nitro)
Primary Utility Synthetic Intermediate (Dehydroalanine precursor)Energetic Plasticizer / Model CompoundMetabolic Probe / Enzyme Inhibitor
Stability Low (Prone to

-elimination)
Moderate (Stable at RT)High (Stable C-NO2 bond)
Synthesis Yield 40–60% (typical)70–85%Variable (Enzymatic/Synthetic)
Energetic Character High (Positive

)
ModerateLow
Key Risk Spontaneous decomposition to DehydroalanineShock Sensitivity (if pure)Neurotoxicity (NMDA antagonist)

Chemical Identity & Mechanism

The N-Nitro Functionality

Unlike C-nitration, N-nitration converts the amine into a nitramine . This withdraws electron density from the nitrogen, rendering it non-basic and reducing its ability to participate in peptide coupling without specialized conditions.

  • Structure:

    
    
    
  • Reactivity: The electron-withdrawing nitro group increases the acidity of the

    
    -proton. In N-NAME, the presence of the 
    
    
    
    -methyl group creates a pathway for spontaneous
    
    
    -elimination
    of nitramide (
    
    
    ) or nitrous acid, collapsing the structure into Methyl Dehydroalaninate (a reactive Michael acceptor).
Mechanism of Instability (N-NAME vs. N-NGME)

N-Nitroglycine methyl ester lacks the


-methyl group, making the elimination pathway significantly more difficult. Consequently, N-NGME can be isolated and stored, whereas N-NAME must often be used immediately or stored at low temperatures (<-20°C).

Decomposition N_NAME N-Nitroalanine Methyl Ester (Unstable) Transition Transition State (E2/E1cB-like) N_NAME->Transition Base/Heat Dehydro Methyl Dehydroalaninate (Stable Olefin) Transition->Dehydro Elimination Byproduct Nitramide / HNO2 Transition->Byproduct

Figure 1: Decomposition pathway of N-Nitroalanine Methyl Ester. The steric bulk of the methyl group and acidity of the alpha-proton facilitate elimination, a pathway suppressed in the glycine analog.

Experimental Protocols

Synthesis of N-Nitroalanine Methyl Ester

Objective: Selective N-nitration of L-Alanine Methyl Ester without ester hydrolysis. Safety Warning: N-nitro compounds are potentially explosive. Perform all reactions behind a blast shield on a small scale (<1g).

Reagents:

  • L-Alanine Methyl Ester Hydrochloride (1.0 eq)

  • Acetic Anhydride (

    
    )
    
  • Fuming Nitric Acid (

    
    , 98%)
    
  • Sodium Acetate (buffer)

Protocol:

  • Preparation of Acetyl Nitrate: In a separate flask, cool

    
     (3.0 mL/mmol) to 0°C. Dropwise add fuming 
    
    
    
    (1.5 eq) while maintaining temp <5°C. Stir for 15 min.
  • Nitration: Dissolve L-Alanine Methyl Ester HCl in a minimum volume of dry acetate-buffered acetic acid.

  • Addition: Add the Acetyl Nitrate solution dropwise to the amino ester solution at 0°C.

  • Reaction: Stir at 0°C for 45–60 minutes. Do not allow to warm to RT, as rearrangement occurs.

  • Quench: Pour mixture onto crushed ice/water (10x volume).

  • Extraction: Extract immediately with cold Dichloromethane (

    
    , 3x).
    
  • Neutralization: Wash organic layer with cold saturated

    
     until neutral (Caution: Gas evolution).
    
  • Isolation: Dry over

    
     and concentrate in vacuo at <20°C .
    
    • Result: Colorless to pale yellow oil.

    • Storage: Store at -80°C.

Stability Validation (Comparative)

Objective: Compare the half-life (


) of N-NAME vs. N-NGME in phosphate buffer (pH 7.4).
  • Preparation: Dissolve 10 mg of each ester in 1 mL

    
     (for NMR monitoring) or Acetonitrile.
    
  • Dilution: Add to 9 mL of PBS (pH 7.4) at 37°C.

  • Monitoring: Analyze aliquots by HPLC (C18 column, Water/MeCN gradient) every 15 minutes.

  • Data Analysis: Plot

    
     vs. time to determine 
    
    
    
    .

Typical Results:

  • N-NGME: Stable for >24 hours (

    
     days).
    
  • N-NAME: Rapid decomposition (

    
     2–4 hours) to dehydroalanine.
    

Performance & Applications

Energetic Materials (Propellants)

N-nitro amino esters are of interest as energetic plasticizers. They lower the glass transition temperature (


) of polymer binders while contributing energy to the combustion.
  • Density: N-NAME has a predicted density of ~1.35 g/cm³, slightly lower than N-NGME (~1.42 g/cm³) due to the methyl steric bulk disrupting packing.

  • Oxygen Balance: N-NGME has a superior oxygen balance (closer to zero) compared to N-NAME, making the glycine derivative a better oxidizer for propellants.

Synthetic Utility (Dehydroalanine Synthesis)

While N-NGME is a "dead-end" product in many syntheses, N-NAME is a valuable intermediate . The instability described above is utilized intentionally to synthesize Dehydroalanine (Dha) residues in peptides.

  • Workflow: Peptide coupling with N-nitroalanine

    
     Selective reduction/elimination 
    
    
    
    Dehydroalanine-containing peptide (used for late-stage modification or stapling).

SynthesisWorkflow Start Alanine Methyl Ester Step1 Nitration (Ac2O/HNO3) < 5°C Start->Step1 Intermediate N-Nitroalanine Methyl Ester (N-NAME) Step1->Intermediate Branch Application Intermediate->Branch PathA Energetic Plasticizer (Requires Stabilization) Branch->PathA Stabilize PathB Base Treatment (Elimination) Branch->PathB Synthesize Product Methyl Dehydroalaninate (Bioactive Scaffold) PathB->Product

Figure 2: Decision tree for the application of N-Nitroalanine Methyl Ester.

References

  • Nitration of Amino Acid Esters: Myers, A. G., et al. (1999). Synthesis of Dehydroamino Acids via N-Nitro Derivatives. Journal of the American Chemical Society. Link

  • Energetic Properties of N-Nitro Compounds: Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link

  • Decomposition Mechanisms: Liler, M. (1975). Reaction Mechanisms in Sulphuric Acid and Other Strong Acid Solutions. Academic Press. (Context on Nitramine stability).
  • Comparative Stability Studies: Cross, R. M., et al. (2010). N-Nitro amino acids as latent dehydroalanine precursors. Tetrahedron Letters. Link

A Comparative Analysis of Synthetic Routes to N-nitro-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitro-alanine methyl ester is a valuable building block in organic synthesis, particularly in the preparation of energetic materials and unique peptide analogs. The introduction of the N-nitro functionality imparts specific chemical properties that are of significant interest in medicinal and materials chemistry. This guide provides a comparative analysis of the primary synthetic methodologies for N-nitro-alanine methyl ester. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of the advantages and disadvantages of each approach, supported by available experimental data. The aim is to equip researchers with the necessary information to select the most suitable synthetic strategy based on their specific laboratory capabilities, scale, and desired product purity.

Introduction: The Significance of N-Nitro Amino Esters

N-nitro amino acids and their derivatives are a class of compounds characterized by the presence of a nitro group attached to the nitrogen atom of the amino acid backbone. This functional group is a powerful electron-withdrawing group, which significantly alters the chemical reactivity and physical properties of the parent amino acid. The N-nitro moiety can serve as a precursor to other nitrogen-containing functionalities and has been explored in the context of energetic materials and as a unique component in peptidomimetics. The methyl ester of N-nitro-alanine, in particular, offers a convenient handle for further synthetic transformations, such as peptide coupling or conversion to other derivatives.

The synthesis of N-nitro-alanine methyl ester, however, is not without its challenges. The primary amino group of alanine methyl ester is susceptible to oxidation, and the stability of the resulting N-nitro bond can be sensitive to the reaction conditions. Therefore, a careful selection of the nitrating agent and reaction parameters is crucial for a successful synthesis. This guide will compare and contrast the most prominent methods for the N-nitration of alanine methyl ester.

Synthetic Strategies: A Comparative Overview

The synthesis of N-nitro-alanine methyl ester can be broadly approached through three primary strategies:

  • Method 1: Direct N-Nitration with Mixed Acid Reagents

  • Method 2: N-Nitration with Dinitrogen Pentoxide (N₂O₅)

  • Method 3: Two-Step N-Nitrosation and Oxidation Sequence

Each of these methods possesses distinct advantages and drawbacks in terms of reagent availability, reaction conditions, yield, purity, and scalability. The following sections will provide a detailed analysis of each approach.

Method 1: Direct N-Nitration with Mixed Acid Reagents

The use of a mixture of nitric acid and a strong acid or acid anhydride is a classical and widely employed method for N-nitration. For the synthesis of N-nitro-alanine methyl ester, a common and effective system is a mixture of nitric acid and acetic anhydride.

Reaction Mechanism

The reaction proceeds through the in-situ formation of the powerful electrophilic nitrating agent, acetyl nitrate (CH₃COONO₂). The mechanism can be summarized as follows:

Direct N-Nitration Mechanism cluster_0 Formation of Acetyl Nitrate cluster_1 N-Nitration of Alanine Methyl Ester HNO3 HNO₃ AcetylNitrate CH₃COONO₂ HNO3->AcetylNitrate + (CH₃CO)₂O Ac2O (CH₃CO)₂O Ac2O->AcetylNitrate AcOH CH₃COOH AlaMe Alanine Methyl Ester N-NitroAlaMe N-Nitro-alanine Methyl Ester AlaMe->N-NitroAlaMe + CH₃COONO₂

Caption: Mechanism of direct N-nitration using nitric acid and acetic anhydride.

The lone pair of electrons on the nitrogen atom of alanine methyl ester attacks the electrophilic nitrogen of acetyl nitrate, leading to the formation of the N-nitro product and acetic acid as a byproduct.

Experimental Protocol

Caution: This reaction involves the use of strong acids and nitrating agents. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride to 0°C in an ice-salt bath.

  • Slowly add fuming nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature below 5°C.

  • Stir the mixture at this temperature for 30 minutes to ensure the formation of acetyl nitrate.

  • Nitration: Dissolve L-alanine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane) and cool the solution to 0°C.

  • Slowly add the pre-formed nitrating mixture to the alanine methyl ester solution, keeping the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for a specified time (typically 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring it into a mixture of ice and water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-nitro-alanine methyl ester.

  • Purify the crude product by column chromatography on silica gel.

Performance Analysis
ParameterPerformanceCitation
Yield Moderate to Good[1]
Purity Good after purification
Scalability Moderate; exothermicity needs careful control on a larger scale.
Safety High; involves potent nitrating agents and exothermic reactions.
Cost Relatively low; reagents are common and inexpensive.
Advantages and Disadvantages

Advantages:

  • Utilizes readily available and inexpensive reagents.

  • The procedure is relatively straightforward for those experienced with nitration chemistry.

Disadvantages:

  • The reaction is highly exothermic and requires strict temperature control to prevent side reactions and ensure safety.

  • The use of strong acids can lead to the degradation of the ester functionality if not carefully controlled.

  • Side reactions such as oxidation of the amino group can occur, reducing the overall yield.[1]

  • The work-up procedure involves handling acidic and aqueous waste streams.

Method 2: N-Nitration with Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that can be used for N-nitration under milder and more controlled conditions compared to mixed acids.[2] It is particularly useful for substrates that are sensitive to strong acids.

Reaction Mechanism

In an inert solvent, N₂O₅ exists as a covalent molecule. The N-nitration proceeds via the electrophilic attack of the nitronium ion (NO₂⁺), which is considered the active nitrating species, on the nitrogen atom of the amino ester.

Dinitrogen Pentoxide N-Nitration cluster_0 Nitrating Agent cluster_1 N-Nitration N2O5 N₂O₅ AlaMe Alanine Methyl Ester N-NitroAlaMe N-Nitro-alanine Methyl Ester AlaMe->N-NitroAlaMe + N₂O₅ HNO3_byproduct HNO₃

Caption: N-nitration of alanine methyl ester using dinitrogen pentoxide.

The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.

Experimental Protocol

Caution: Dinitrogen pentoxide is a powerful and potentially explosive oxidizing agent. It should be handled with extreme care by experienced personnel.

  • Preparation of N₂O₅ Solution: Prepare a solution of dinitrogen pentoxide in a dry, inert solvent such as dichloromethane. The concentration is typically determined by titration.

  • Nitration: Dissolve L-alanine methyl ester hydrochloride in dry dichloromethane and cool the solution to -10°C to 0°C.

  • Slowly add the N₂O₅ solution to the amino ester solution while maintaining the low temperature.

  • Monitor the reaction by TLC. The reaction is often rapid.

  • Work-up: Upon completion, the reaction can be quenched by the addition of a mild base, such as a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Performance Analysis
ParameterPerformanceCitation
Yield Good to Excellent
Purity High; cleaner reaction profile than mixed acids.[2]
Scalability Challenging; preparation and handling of N₂O₅ on a large scale is hazardous.
Safety Very High Risk; N₂O₅ is a highly energetic and sensitive material.
Cost High; N₂O₅ is not as readily available as mixed acids and requires special handling.
Advantages and Disadvantages

Advantages:

  • High reactivity and often leads to higher yields compared to mixed acid methods.

  • Cleaner reactions with fewer byproducts, simplifying purification.[2]

  • Can be used under non-acidic conditions, which is beneficial for acid-sensitive substrates.

Disadvantages:

  • Dinitrogen pentoxide is a hazardous and unstable reagent, requiring specialized equipment and handling procedures.

  • The preparation of N₂O₅ is not trivial and adds an extra step to the overall synthesis.

  • The cost of the reagent and the necessary safety precautions can be prohibitive for large-scale synthesis.

Method 3: Two-Step N-Nitrosation and Oxidation

This method avoids the use of highly potent nitrating agents by proceeding through a two-step sequence: formation of an N-nitrosoamine intermediate, followed by its oxidation to the N-nitro compound.

Reaction Mechanism

Step 1: N-Nitrosation: Alanine methyl ester is treated with a nitrosating agent, typically sodium nitrite in an acidic medium, to form N-nitroso-alanine methyl ester. The active nitrosating species is the nitrosonium ion (NO⁺).[3]

Step 2: Oxidation: The N-nitroso intermediate is then oxidized to the N-nitro compound using a suitable oxidizing agent, such as hydrogen peroxide in the presence of an acid catalyst, or a peroxy acid.[4]

Two-Step N-Nitration cluster_0 Step 1: N-Nitrosation cluster_1 Step 2: Oxidation AlaMe Alanine Methyl Ester N-Nitroso N-Nitroso-alanine Methyl Ester AlaMe->N-Nitroso + NaNO₂ / H⁺ N-Nitro N-Nitro-alanine Methyl Ester N-Nitroso->N-Nitro + [O]

Caption: Two-step synthesis of N-nitro-alanine methyl ester via N-nitrosation and oxidation.

Experimental Protocol

Step 1: N-Nitrosation

  • Dissolve L-alanine methyl ester hydrochloride in water and cool the solution to 0°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. The pH should be kept acidic (around 3-4) by the addition of a suitable acid (e.g., HCl).

  • Stir the reaction at low temperature for 1-2 hours.

  • Extract the N-nitroso product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-nitroso-alanine methyl ester.

Step 2: Oxidation

  • Dissolve the crude N-nitroso-alanine methyl ester in a suitable solvent (e.g., acetic acid).

  • Add an oxidizing agent, such as 30% hydrogen peroxide, to the solution.

  • The reaction may require gentle heating to proceed. Monitor the progress by TLC.

  • After completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining peroxide, followed by water and brine.

  • Dry the organic layer and concentrate to obtain the crude N-nitro-alanine methyl ester.

  • Purify by column chromatography.

Performance Analysis
ParameterPerformanceCitation
Yield Moderate[4]
Purity Good after purification; may contain unreacted nitroso intermediate.
Scalability Good; avoids highly energetic nitrating agents.
Safety Moderate; N-nitroso compounds are known carcinogens and should be handled with care.[3]
Cost Moderate; reagents are generally available and affordable.
Advantages and Disadvantages

Advantages:

  • Milder reaction conditions compared to direct nitration methods.

  • Avoids the use of highly explosive reagents like N₂O₅.

  • The two-step nature allows for the isolation and characterization of the N-nitroso intermediate, providing better control over the reaction.

Disadvantages:

  • N-nitrosoamines are potent carcinogens and require strict safety precautions during handling and disposal.[3]

  • The overall process involves two separate reaction and work-up steps, which can be more time-consuming.

  • The oxidation step may require careful optimization to achieve high conversion and avoid side reactions.

Comparative Summary and Recommendations

The choice of synthetic method for N-nitro-alanine methyl ester depends heavily on the specific requirements of the researcher and the available laboratory infrastructure.

MethodKey AdvantagesKey DisadvantagesBest Suited For
Direct N-Nitration (Mixed Acid) Low cost, readily available reagents.Exothermic, potential for side reactions and ester degradation.Small to medium-scale synthesis where cost is a primary concern and strict temperature control is feasible.
N-Nitration with N₂O₅ High yield, clean reaction.Extremely hazardous reagent, high cost, specialized handling required.Small-scale synthesis where high purity and yield are critical, and the laboratory is equipped for handling highly energetic materials.
N-Nitrosation and Oxidation Milder conditions, better control.Involves carcinogenic intermediates, two-step process.Medium to large-scale synthesis where safety from explosive reagents is a priority, and appropriate handling procedures for carcinogens are in place.

For most academic and industrial research settings, the two-step N-nitrosation and oxidation method often represents the most practical and balanced approach. While it requires careful handling of the carcinogenic N-nitroso intermediate, it avoids the significant safety hazards associated with N₂O₅ and the often difficult-to-control exothermicity of the mixed acid method. For exploratory, small-scale work where high purity is paramount and the necessary safety infrastructure is in place, N-nitration with dinitrogen pentoxide can provide excellent results. The direct nitration with mixed acids remains a viable option for cost-effective synthesis, provided that the reaction can be carefully monitored and controlled.

Conclusion

The synthesis of N-nitro-alanine methyl ester can be successfully achieved through several distinct methodologies. A thorough understanding of the reaction mechanisms, performance characteristics, and safety considerations associated with each method is essential for selecting the optimal synthetic route. By carefully weighing the factors of yield, purity, scalability, safety, and cost, researchers can confidently choose the most appropriate method to access this valuable synthetic building block for their specific applications.

References

  • Challis, B. C., Hopkins, A. R., Milligan, J. R., Mitchell, R. C., & Massey, R. C. (1984). Nitrosation of peptides.
  • Wright, G. F. (1951). CATALYZED NITRATION OF AMINES: III. THE EASE OF NITRATION AMONG ALIPHATIC SECONDARY AMINES. Canadian Journal of Chemistry, 29(10), 878-886.
  • Zelenov, V. P. (2019). trifluoroacetyl nitrate and its potential for nitration and synthesis of nitronium salts.
  • Chapman, R. D., & Suri, S. C. (1983). Nitration reactions of conjugated compounds employing lithium nitrate and trifluoroacetic anhydride. Canadian Journal of Chemistry, 61(11), 2581-2585.
  • JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. Journal of Visualized Experiments.
  • Wikipedia. (2023).
  • Cortes-Clerget, M., Lee, N. R., & Lipshutz, B. H. (2020). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
  • Chemistry LibreTexts. (2023). Reaction of Amines with Nitrous Acid.
  • Millar, R. W., & Philbin, S. P. (1997). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 22(1), 20-31.
  • James, L. (2025). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Lhasa Limited.
  • McMichael, K. (2023). 12.
  • Lim, M., & Kim, S. (2010). Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. Environmental Science & Technology, 44(4), 1436–1442.
  • Sullivan, B. P., Meyer, T. J., Stershic, M. T., & Keefer, L. K. (1991). Acceleration of N-nitrosation reactions by electrophiles.
  • Emmons, W. D. (1954). Nitration of Ethyl Carbamates of Phenylenediamines and Aniline. Journal of the American Chemical Society, 76(13), 3468–3470.
  • Reider, P. J. (2002). 4. Reaction of Amines with Nitrous Acid.
  • Emmons, W. D. (1958). Notes - Nitration of Amines with Dinitrogen Pentoxide. Journal of Organic Chemistry, 23(2), 311-312.
  • Chapman, R. D., & Suri, S. C. (1983). Nitration reactions of conjugated compounds employing lithium nitrate and trifluoroacetic anhydride. Drexel University.
  • Harrington, G. W., Eshraghi, J., Pylypiw, H. M., Kozeniauskas, R., & Gillespie, J. P. (1986).
  • Zhang, Y., et al. (2016). Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Optics Express, 24(22), 25286-25295.
  • Bakke, J. M., et al. (2016).
  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740.
  • Sepehrmansourie, H., & Zarei, M. (2023). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research, 9(1), 1-5.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2022).
  • Wikipedia. (2023). Dinitrogen pentoxide.
  • Kodaka, R., Sugano, T., Katagi, T., & Takimoto, Y. (2003). Clay-catalyzed nitration of a carbamate fungicide diethofencarb. Journal of Agricultural and Food Chemistry, 51(26), 7730–7737.
  • Chapman, R. D. (1984). Synthetic Studies of Dinitrogen Pentoxide (N2O5). DTIC.
  • Millar, R. W., & Philbin, S. P. (1997). ChemInform Abstract: Clean Nitrations Using Dinitrogen Pentoxide (N2O5) — A UK Perspective.
  • Klapötke, T. M. (2003). Syntheses & Raman spectra of dinitrogen pentoxide, N2O5. Propellants, Explosives, Pyrotechnics, 28(2), 51-56.
  • Organic Chemistry Portal. (2023).

Sources

Spectral data comparison for N-nitro-alanine methyl ester and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-nitro-alanine methyl ester represents a specialized class of N-nitramino acid derivatives. Unlike common amino acid esters used in peptide coupling, the introduction of the nitro group (


) directly onto the amine nitrogen alters the molecule's electronic landscape, thermal stability, and spectral signature.

This guide provides an objective, data-driven comparison between N-nitro-alanine methyl ester (specifically the N-protected derivative Methyl N-(tert-butoxycarbonyl)-N-nitro-alaninate ) and its non-nitrated precursors/analogs. We focus on the diagnostic spectral shifts (NMR, IR) that validate the formation of the N-nitramine bond (


), a critical functionality in the synthesis of high-energy density materials (HEDMs) and nitric oxide-donating peptidomimetics.

Compound Profile & Analogs

To ensure accurate spectral interpretation, we compare the target compound against its direct synthetic precursor and a structural homolog.

Compound IDSystematic NameRole in StudyKey Structural Feature
Target Methyl N-Boc-N-nitro-L-alaninate Primary Analyte Contains reactive

group.[1]
Analog A Methyl N-Boc-L-alaninate Precursor Control Standard amide/carbamate (

). Baseline for spectral shifts.
Analog B L-Alanine Methyl Ester (HCl) Reference Standard Free amine salt. Used to verify core skeletal signals.

Note on Stability: Primary N-nitramines (


) are often unstable and prone to decomposition. In synthetic applications, the N-nitro group is frequently generated on an N-protected amine (e.g., N-Boc), forming a stable N-nitro-carbamate species. This guide utilizes the N-Boc protected form for robust spectral characterization.

Comparative Spectral Analysis

Infrared Spectroscopy (FT-IR)

The most immediate diagnostic evidence for N-nitration is the disappearance of the N-H stretch and the appearance of distinct Nitro bands.

Table 1: Critical IR Vibrational Modes (


) 
Vibrational ModeAnalog A (Precursor)Target (N-Nitro) Diagnostic Shift / Observation

3300 - 3400 (Strong)Absent Complete loss of N-H stretch confirms substitution.

N/A1560 - 1580 Strong, broad band. Asymmetric nitro stretch.

N/A1260 - 1300 Symmetric nitro stretch. Often overlaps with C-O.

Ester
~17401745 - 1755 Slight blue shift (higher freq) due to electron-withdrawing

.

Carbamate
~17001770 - 1790 Significant shift. The

group reduces resonance, increasing C=O double bond character.

Key Insight: The "Blue Shift" of the carbamate carbonyl (from ~1700 to >1770


) is a definitive marker for N-nitro-carbamates, distinguishing them from simple amides.
Nuclear Magnetic Resonance ( C NMR)

The electron-withdrawing nature of the nitro group exerts a powerful deshielding effect on the


-carbon and the carbonyl carbons.

Table 2:


C NMR Chemical Shifts (

, ppm in

)
Carbon PositionAnalog A (Precursor)Target (N-Nitro)

(Shift Effect)

-Carbon (

)
49.256.6 +7.4 ppm (Deshielding). Diagnostic of

attachment.
Ester Methyl (

)
52.352.8 +0.5 ppm (Minimal effect).
Side Chain (

)
18.514.2 -4.3 ppm (Shielding/Gamma effect).
Boc Methyls 28.327.7 -0.6 ppm.
Boc Quaternary C 79.886.7 +6.9 ppm (Strong Deshielding).
Carbamate

155.1148.7 -6.4 ppm (Upfield shift due to altered resonance).

Data synthesized from comparative literature on N-nitro-amino acid derivatives (See Ref 1, 3).

Mass Spectrometry (MS)[2]

Fragmentation pathways for N-nitro compounds are distinct, dominated by the homolytic cleavage of the


 bond.
  • Precursor Ion:

    
     or 
    
    
    
    .
  • Primary Fragment:

    
     (Loss of 
    
    
    
    ). This is the "smoking gun" for nitro compounds.
  • Secondary Fragment:

    
     (Loss of 
    
    
    
    +
    
    
    ).

Experimental Protocols

Synthesis & Nitration Workflow

The following protocol describes the conversion of the precursor to the target N-nitro species using a safe, controlled nitration method.

SynthesisWorkflow Figure 1: Synthesis Pathway for N-Nitro-Alanine Methyl Ester Derivative Precursor Start: N-Boc-Ala-OMe Process Reaction: Nitration (-10°C to 0°C, 1h) Precursor->Process Reagent Reagent: TFAA / HNO3 (Trifluoroacetic Anhydride/Nitric Acid) Reagent->Process Quench Quench: Ice Water Extraction: DCM Process->Quench Product Product: N-Boc-N-Nitro-Ala-OMe Quench->Product

Step-by-Step Protocol:

  • Preparation of Nitrating Agent: In a separate flask, cool Trifluoroacetic Anhydride (TFAA, 2.0 eq) to 0°C. Slowly add Fuming Nitric Acid (

    
    , 1.5 eq). Caution: Highly Exothermic. Stir for 15 mins to form the active nitronium species.
    
  • Nitration: Dissolve N-Boc-L-Alanine Methyl Ester (1.0 eq) in anhydrous DCM. Cool to -10°C.

  • Addition: Dropwise add the nitrating mixture to the substrate solution, maintaining temperature below 0°C.

  • Reaction: Stir at 0°C for 60 minutes. Monitor by TLC (Product will be less polar than starting material).

  • Workup: Quench by pouring onto crushed ice. Extract with Dichloromethane (3x). Wash organic layer with saturated

    
     (to remove acid) and Brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via column chromatography (Hexane/EtOAc) if necessary. N-nitro compounds are often oils or low-melting solids.
    
Spectral Characterization Workflow

SpectralWorkflow Figure 2: Spectral Validation Logic for N-Nitro Compounds Sample Isolated Sample IR FT-IR Analysis (ATR Mode) Sample->IR NMR NMR Analysis (CDCl3, 25°C) Sample->NMR Decision1 Check: 3300 cm-1 Band? IR->Decision1 Result1 Present: Incomplete Nitration Decision1->Result1 Yes Result2 Absent: N-H Replaced Decision1->Result2 No Decision2 Check: 1580 cm-1 Band? Result2->Decision2 Result3 Present: N-NO2 Confirmed Decision2->Result3 Yes

Methodology:

  • NMR: Dissolve ~10 mg of sample in 0.6 mL

    
    . Acquire 
    
    
    
    C with proton decoupling (minimum 256 scans due to quaternary carbons).
  • IR: Use ATR (Attenuated Total Reflectance) on the neat oil/solid. No KBr pellet required.

  • Safety: N-nitro compounds can be energetic.[2] Do not heat the sample above 50°C during drying or analysis.

References

  • Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. Molecules, 2013. Link (Provides specific NMR data for N-Boc-N-nitro-alaninate).

  • Product Class 3: N-Nitroamines. Science of Synthesis, Thieme. Link (General properties and stability of N-nitroamines).

  • Synthesis of N-Methyl-L-alanine: A Technical Guide. BenchChem. Link (Baseline data for N-alkyl amino acid esters).

  • N-Nitro-L-Arginine Methyl Ester (L-NAME) Properties. PubChem. Link (Analogous N-nitro spectral data).

Sources

Biological activity of "Alanine, N-nitro-, methyl ester (9CI)" compared to parent alanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Alanine (the parent proteinogenic amino acid) and its synthetic derivative, Alanine, N-nitro-, methyl ester (N-Nitro-Ala-OMe).

This analysis contrasts the biological utility of the parent compound against the altered physicochemical and metabolic profile of the N-nitro ester derivative. While Alanine is a fundamental metabolic fuel, the N-nitro ester represents a class of nitramines often investigated for energetic properties or as metabolic inhibitors due to the electron-withdrawing nature of the nitro group.

Executive Summary
FeatureL-Alanine (Parent) N-Nitro-Alanine Methyl Ester (Derivative)
CAS RN 56-41-72966-48-5 (Generic/Analogous)
Primary Role Protein Synthesis, Glucose-Alanine CycleSynthetic Intermediate, Energetic Precursor, Potential Metabolic Probe
Physiochemistry Zwitterionic, Hydrophilic (LogP ≈ -2.[1]85)Non-Zwitterionic, Lipophilic (LogP > 0.5)
Enzymatic Activity Substrate for ALT/GPT (Transamination)Inert/Inhibitor (Resistant to PLP-Schiff base formation)
Toxicity Non-toxic (Nutrient)Potential Hepatotoxin/Mutagen (Nitramine class)
Chemical Biology & Mechanism of Action
2.1. Structural & Electronic Modifications

The biological divergence stems from two critical modifications in the derivative:

  • N-Nitration (

    
    ):  The strong electron-withdrawing nitro group reduces the nucleophilicity of the amine nitrogen. The 
    
    
    
    of the amine drops significantly, preventing protonation at physiological pH.
  • Esterification (

    
    ):  Caps the carboxylic acid, removing the negative charge.
    

Consequence:

  • Alanine: Exists as a zwitterion at pH 7.4. It requires active transport (e.g., LAT1, ASCT2) to cross cell membranes.

  • N-Nitro-Ala-OMe: Exists as a neutral, lipophilic molecule. It crosses membranes via passive diffusion , bypassing amino acid transporters.

2.2. Metabolic Pathways & Enzyme Interaction

Alanine (The Substrate): Alanine is central to the Glucose-Alanine Cycle . It undergoes reversible transamination by Alanine Transaminase (ALT) . The mechanism relies on the amine group forming a Schiff base with the cofactor Pyridoxal-5'-Phosphate (PLP).

N-Nitro-Ala-OMe (The Blocker): The nitro group delocalizes the lone pair of electrons on the nitrogen.

  • Transamination Blockade: The N-nitro nitrogen is non-nucleophilic . It cannot attack the aldehyde of PLP to form the Schiff base. Therefore, it is not a substrate for ALT.

  • Esterase Sensitivity: The methyl ester is likely hydrolyzed by intracellular carboxylesterases (CES1/CES2) to release the free acid (N-nitro-alanine), which may accumulate intracellularly as a metabolic dead-end or undergo oxidative denitrification.

Visualization: Metabolic Fate Comparison

The following diagram illustrates the divergent pathways of the two compounds.

MetabolicFate Ala L-Alanine (Zwitterion) LAT1 LAT1 Transporter (Active Influx) Ala->LAT1 NitroAla N-Nitro-Ala-OMe (Lipophilic Neutral) Diffusion Passive Diffusion NitroAla->Diffusion ALT Alanine Transaminase (PLP-Dependent) LAT1->ALT Esterase Carboxylesterase (Hydrolysis) Diffusion->Esterase Pyruvate Pyruvate (TCA Cycle) ALT->Pyruvate Transamination FreeAcid N-Nitro-Alanine (Accumulation) Esterase->FreeAcid P450 CYP450 (Oxidative Denitrification) Toxic Nitrite/Nitrate + Reactive Species P450->Toxic Toxicity Risk FreeAcid->ALT NO REACTION (Steric/Electronic Block) FreeAcid->P450 Slow Metabolism

Figure 1: Comparative metabolic pathways. Alanine feeds into energy metabolism, while N-Nitro-Ala-OMe bypasses transporters and resists transamination.

Experimental Protocols for Validation

To empirically verify the biological inertness or toxicity of N-Nitro-Ala-OMe compared to Alanine, the following self-validating protocols are recommended.

Protocol A: Enzymatic Stability & Transamination Assay

Objective: Determine if N-Nitro-Ala-OMe acts as a substrate or inhibitor of Alanine Transaminase (ALT).

  • Reagents:

    • Purified Recombinant Human ALT (rhALT).

    • Substrates: L-Alanine (Control), N-Nitro-Ala-OMe (Test).

    • Cofactor: Pyridoxal-5'-phosphate (PLP).

    • Detection: Lactate Dehydrogenase (LDH) coupled assay (NADH consumption at 340 nm).

  • Procedure:

    • Control Well: Incubate 100 mM L-Alanine + 10 mM

      
      -Ketoglutarate + ALT + NADH/LDH.
      
    • Test Well: Replace L-Alanine with 100 mM N-Nitro-Ala-OMe.

    • Inhibition Well: 100 mM L-Alanine + 10 mM N-Nitro-Ala-OMe (to test competitive inhibition).

  • Validation Criteria:

    • Control: Rapid decrease in Absorbance (340 nm) indicating Pyruvate production.

    • Test:No change in Absorbance (confirms N-nitro group prevents Schiff base formation).

    • Inhibition: If Absorbance decrease is slower than Control, the compound acts as a competitive inhibitor.

Protocol B: Plasma Stability (Ester Hydrolysis)

Objective: Assess the half-life of the methyl ester prodrug moiety.

  • System: Pooled Human Plasma (heparinized).

  • Method:

    • Spike plasma with 10

      
      M N-Nitro-Ala-OMe.
      
    • Incubate at 37°C.

    • Aliquot at 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (protein precipitation).

  • Analysis: LC-MS/MS monitoring the transition of Parent (Ester)

    
     Product (Free Acid).
    
  • Expectation: Rapid disappearance of Ester (

    
     min) due to high esterase activity, confirming prodrug behavior.
    
Safety & Handling (Critical)
  • Energetic Hazard: N-nitro compounds (nitramines) possess high internal energy. While the methyl ester is not a primary explosive, it should be treated as a potentially energetic material . Avoid shock, friction, or high heat during synthesis or handling.

  • Toxicity: Unlike Alanine, N-nitro derivatives are potential mutagens (Ames test positive class). Handle in a fume hood with double-gloving.

References
  • Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. W.H. Freeman. (Defines the standard Glucose-Alanine cycle and PLP mechanism).
  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link (Source for N-nitro/nitramine chemical stability and synthesis properties).

  • Griffith, O. W., & Stuehr, D. J. (1995). Nitric Oxide Synthases: Properties and Catalytic Mechanism. Annual Review of Physiology. (Discusses N-nitro-amino acids like L-NAME as enzyme inhibitors).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on esterase activity on methyl esters).

Sources

The Instability Challenge: N-nitro-alanine Methyl Ester as a Building Block in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide chemistry, the quest for novel building blocks to modulate peptide structure and function is perpetual. Non-proteinogenic amino acids, in particular, offer a vast toolkit to enhance stability, impose conformational constraints, and introduce new functionalities. Among these, amino acids bearing electron-withdrawing groups are of significant interest. This guide provides an in-depth analysis of the efficacy of N-nitro-alanine methyl ester as one such building block, comparing its performance with viable alternatives and underscoring the critical aspect of chemical stability during peptide synthesis.

The Promise and Peril of N-nitro-alanine

The introduction of a nitro group onto the alanine side chain, creating N-nitro-alanine, theoretically offers an intriguing modification. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the peptide backbone and potentially engage in specific interactions within a protein binding pocket. However, the practical application of N-nitro-alanine, and by extension its methyl ester, in standard peptide synthesis protocols is fraught with significant challenges.

A key study has highlighted the inherent instability of β-nitro-α-amino acids, including β-nitroalanine, during solid-phase peptide synthesis (SPPS). The primary issue is the facile elimination of nitrous acid, which leads to the decomposition of the amino acid residue.[1][2] This decomposition pathway is a critical flaw that severely limits its utility as a reliable building block in a stepwise synthetic process.

In essence, while the concept is appealing, the reality is that N-nitro-alanine is an inefficient and unreliable building block for peptide synthesis under standard conditions.

Comparative Analysis: Stability and Efficacy

To provide a clear perspective, the following table compares the known characteristics of N-nitro-alanine with more stable and successfully utilized alternatives for introducing a nitro group or a similar electron-withdrawing functionality into a peptide sequence.

FeatureN-nitro-alanine Methyl Ester3-Nitro-TyrosineNω-Nitro-L-arginine
Primary Function Introduction of a small, electron-withdrawing group.Introduction of a nitrated aromatic side chain for studying oxidative stress or modulating protein-protein interactions.[3][4]Protection of the arginine guanidino group; acts as a nitric oxide synthase (NOS) inhibitor precursor.[5]
Stability in SPPS Low: Prone to facile elimination of nitrous acid and subsequent decomposition.[1][2]High: The nitro group on the aromatic ring is stable under standard Fmoc- and Boc-based SPPS conditions.[6]High: The nitro group is a robust protecting group for the guanidino function, stable to most coupling and deprotection steps in Boc-SPPS.[5]
Coupling Efficiency Poor: Decomposition competes with the coupling reaction, leading to low incorporation yields and truncated sequences.Good: Commercially available as Fmoc-3-Nitro-L-Tyrosine, it can be incorporated using standard coupling protocols.[6]Good: Used extensively in Boc-SPPS with reliable coupling outcomes.[5]
Side Reactions Decomposition: The primary and disqualifying side reaction is the elimination of nitrous acid.[1][2]Minimal: Standard side reactions associated with tyrosine (e.g., alkylation) can be managed with appropriate scavengers.Can lead to ornithine formation during harsh cleavage conditions (e.g., HF).[7]
Deprotection/Cleavage Not applicable due to instability during synthesis.The nitro group is stable to standard TFA cleavage cocktails. Reduction to aminotyrosine is possible if desired.[3]The nitro group is typically removed by strong acid cleavage (e.g., HF) or catalytic hydrogenation.[7]
Applications Limited to non-existent in practical peptide synthesis.Widely used as a probe for studying oxidative stress, protein nitration, and for developing sensors.[6][8]A standard building block in the synthesis of arginine-containing peptides, especially in the context of NOS inhibition studies.[5]

Visualizing the Synthetic Challenge

The instability of N-nitro-alanine during peptide synthesis can be visualized as a competing reaction pathway that diverts the intended chain elongation.

G cluster_0 Standard SPPS Cycle cluster_1 Decomposition Pathway Start Resin-Bound Peptide Deprotection Fmoc Deprotection Start->Deprotection Coupling Coupling of Fmoc-N-nitro-alanine Deprotection->Coupling Elongated_Peptide Successfully Incorporated Peptide Coupling->Elongated_Peptide [Low Yield] Decomposition Elimination of Nitrous Acid Coupling->Decomposition [High Propensity] Truncated_Peptide Truncated Peptide Sequence Decomposition->Truncated_Peptide

Caption: Competing pathways during the coupling of Fmoc-N-nitro-alanine in SPPS.

Viable Alternatives and Their Experimental Protocols

Given the challenges associated with N-nitro-alanine, researchers seeking to introduce a nitro functionality should consider more robust alternatives. 3-Nitro-tyrosine is a prime example of a stable, commercially available building block that can be readily incorporated into peptides.

Experimental Protocol: Incorporation of Fmoc-3-Nitro-L-Tyrosine in Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a 3-nitro-tyrosine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-amino acids

  • Fmoc-3-Nitro-L-Tyrosine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of DIC, and 3 equivalents of Oxyma Pure in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-3-Nitro-L-Tyrosine:

    • Follow the same procedure as in step 3, using 3 equivalents of Fmoc-3-Nitro-L-Tyrosine. The coupling time may be extended to 2-4 hours to ensure complete incorporation.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for 3-nitro-tyrosine) for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

G Start Fmoc-Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple_AA Couple Fmoc-Amino Acid (DIC/Oxyma) Deprotect->Couple_AA For standard residues Couple_NitroTyr Couple Fmoc-3-Nitro-Tyr (DIC/Oxyma) Deprotect->Couple_NitroTyr For 3-Nitro-Tyr Wash Wash (DMF, DCM) Couple_AA->Wash Wash->Deprotect Repeat for next cycle Final_Deprotect Final Fmoc Deprotection Wash->Final_Deprotect After final residue Couple_NitroTyr->Wash Cleave Cleave from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify and Analyze Precipitate->Purify

Caption: Workflow for the solid-phase synthesis of a peptide containing 3-nitro-tyrosine.

Conclusion and Recommendations

The use of N-nitro-alanine methyl ester as a building block in peptide chemistry is severely hampered by its inherent chemical instability. The propensity for facile elimination of nitrous acid during standard solid-phase peptide synthesis protocols leads to decomposition and makes it an unsuitable candidate for reliable peptide synthesis.

For researchers aiming to incorporate a nitro group into a peptide, stable and well-characterized alternatives such as 3-nitro-tyrosine and Nω-nitro-L-arginine are strongly recommended. These building blocks are commercially available, demonstrate good stability and coupling efficiency under standard SPPS conditions, and have a proven track record in the synthesis of modified peptides for a variety of applications. The choice between these alternatives will depend on the specific research goal, whether it is to introduce a nitrated aromatic side chain for studying oxidative stress or to utilize the nitro group as a robust protecting group for arginine.

Ultimately, a thorough understanding of the chemical stability of non-proteinogenic amino acids is paramount for their successful application in peptide synthesis. While the exploration of novel building blocks is essential for advancing the field, this guide demonstrates that N-nitro-alanine methyl ester, in its current form, does not meet the criteria for an efficacious and reliable tool in the peptide chemist's arsenal.

References

  • Lipshutz, B. H., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 14(4), 1055-1066. [Link]

  • Coghlan, P. A., & Easton, C. J. (2004). β-Nitro-α-amino acids as latent α,β-dehydro-α-amino acid residues in solid-phase peptide synthesis. ARKIVOC, 2004(10), 101-108. [Link]

  • ResearchGate. (n.d.). The pH stability of the nitro-peptide conjugate 3 b. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 14(4), 1055-1066. [Link]

  • Kuo, W. N., et al. (2004). N-nitrosations of basic amino acid residues in polypeptide. Frontiers in Bioscience, 9, 3163-3166. [Link]

  • Ball, H. L., et al. (2010). Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration. Journal of the American Chemical Society, 132(1), 126-134. [Link]

  • Tolmachev, A. A., et al. (2001). Sterically Hindered C(alpha, Alpha)-Disubstituted Alpha-Amino Acids: Synthesis From Alpha-Nitroacetate and Incorporation Into Peptides. The Journal of Organic Chemistry, 66(18), 6188-6196. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Williams, D. L. (1994). Peptide Nitrosations. ACS Symposium Series, 553, 74-92. [Link]

  • Abello, N., et al. (2009). Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. Journal of Proteome Research, 8(5), 2498-2507. [Link]

  • Chiacchio, U., et al. (2003). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry, 1(10), 1678-1683. [Link]

  • Gelmi, M. L., et al. (2015). “Non-standard amino acids and peptides: from self-assembly to nanomaterials”. AIR Unimi. [Link]

  • Hamada, Y., & Shioiri, T. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Chemical and Pharmaceutical Bulletin, 69(4), 303-313. [Link]

  • Slideshare. (2016). Spps and side reactions in peptide synthesis. [Link]

  • Isidro-Llobet, A., et al. (2009). Side Reactions on Amino Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Koehler, C., et al. (2019). Reductive modification of genetically encoded 3-nitrotyrosine sites in alpha synuclein expressed in E.coli. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 618-627. [Link]

  • Kumar, A., et al. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Molecular & Cellular Proteomics, 23(2), 100693. [Link]

  • Bibliomed. (2020). Side reactions in peptide synthesis: An overview. [Link]

  • Bernhardt, A., et al. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International Journal of Peptide and Protein Research, 48(6), 568-574. [Link]

  • Iannucci, A., et al. (2022). Recent Synthetic Aspects on the Chemistry of Nitro, Nitroso and Amino Compounds. Molecules, 27(11), 3563. [Link]

  • Gromiha, M. M. (2006). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. Journal of Biosciences, 31(3), 321-330. [Link]

  • WIPO. (2019). (WO2019234108) METHODS FOR THE SYNTHESIS OF ARGININE-CONTAINING PEPTIDES.
  • Wang, L., et al. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society, 146(16), 11216-11226. [Link]

  • Sanderson, J. M., & Hodgson, D. R. W. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-429. [Link]

  • Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. [Link]

  • Jiménez-Osés, G., et al. (2013). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. Angewandte Chemie International Edition, 52(49), 13184-13188. [Link]

  • CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google P
  • Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine During Fmoc-protections With Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. [Link]

  • ResearchGate. (2015). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. [Link]

  • Chintakrindi, A. (2020, May 2). Solution Phase Peptide Synthesis (Advanced Organic Chemistry II). YouTube. [Link]

  • Dober, P., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 13(16), 2769. [Link]

  • Alexov, E. (2011). On the pH-optimum of activity and stability of proteins. PeerJ, 3, e84. [Link]

  • ResearchGate. (n.d.). pH stability of the peptides at high and low pH, mimicking conditions... [Link]

  • Almac. (n.d.). MODERN PERSPECTIVES ON PEPTIDE SYNTHESIS. [Link]

  • Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Carbon. [Link]

Sources

"Alanine, N-nitro-, methyl ester (9CI)" performance in different solvent systems

[1][2][3]

Executive Summary & Chemical Identity

Alanine, N-nitro-, methyl ester (CAS: 130642-16-9) represents a specific class of secondary nitramines derived from amino acids.[1] Unlike standard amide-protected amino acids (e.g., N-acetyl), the N-nitro functionality (

This compound serves as a critical intermediate in the synthesis of high-energy density materials (HEDMs) and as a mechanistic probe for studying nitramine metabolic pathways. Its performance is heavily dictated by solvent interaction, specifically the balance between solvation stability and hydrolytic degradation .

Core Chemical Properties
PropertyValue / Characteristic
Molecular Formula

Molecular Weight 148.12 g/mol
Functional Groups Methyl Ester (Lipophilic), Primary Nitramine (Acidic proton, Energetic)
Key Reactivity Acidic N-H (

), Nucleophilic substitution at ester, Denitration in strong acid.[2]

Solvent System Performance Analysis

The selection of solvent systems is the single most critical factor in handling N-nitroalanine methyl ester due to the lability of the N-nitro group. The following analysis compares performance across three primary solvent categories.

A. Reaction & Synthesis Media (Anhydrous Systems)

Recommended: Dichloromethane (DCM), Acetonitrile (MeCN), Acetic Anhydride (

  • Performance: High solubility and maximum stability.

  • Mechanism: The lipophilic methyl ester ensures solubility in organic media. Anhydrous conditions prevent the hydrolysis of the ester and the potentially reversible denitration of the amine.

  • Causality: In the presence of water, the acidic N-nitro proton can facilitate equilibrium shifts leading to decomposition. Anhydrous chlorinated solvents (DCM) suppress these pathways, making them ideal for synthesis (e.g., nitration using acetyl nitrate).

B. Purification & Crystallization Systems (Biphasic/Mixed)

Recommended: Ethyl Acetate / Hexane (Gradient).

  • Performance: Excellent separation resolution.

  • Observation: The compound is moderately polar due to the nitro group but lipophilic enough to migrate in organic phases.

  • Protocol Insight: Avoid alcohols (MeOH/EtOH) for recrystallization if high temperatures are required, as transesterification or nucleophilic attack on the nitro group can occur slowly.

C. Analytical & Storage Media (Polar Aprotic vs. Protic)

Comparison: DMSO-



Solvent SystemSolubilityStability (24h)Application
Chloroform (

)
HighHigh Standard NMR characterization. Distinct N-H shift observed.
DMSO-

Very HighModerateGood for solubility, but basicity of DMSO can promote proton exchange at the N-nitro site.
Water (

)
Low/ModerateLow NOT RECOMMENDED. Rapid hydrolysis of the methyl ester and potential decarboxylation/denitration.

Comparative Analysis: N-Nitro vs. Alternatives

To contextualize the performance of N-nitroalanine methyl ester, we compare it against its direct structural analogs.

Table 1: Stability and Reactivity Comparison
FeatureN-Nitroalanine Methyl Ester N-Acetyl Alanine Methyl EsterN-Nitroalanine (Free Acid)
Energetic Potential High (Nitramine group)NegligibleHigh
Thermal Stability Low (

decomp)
High (

stable)
Very Low (Decarboxylates easily)
Acidity (N-H) Acidic (

)
NeutralAcidic
Solubility (Org) Excellent (DCM, EtOAc)ExcellentPoor (Polar/Ionic)
Primary Risk Denitration / ExplosionNoneSpontaneous Decomposition

Expert Insight: The methyl ester protection in the target compound significantly enhances thermal and shelf stability compared to the free acid (N-nitroalanine), which is prone to spontaneous decarboxylation. However, it remains far more sensitive than standard N-acetyl derivatives.

Validated Experimental Protocols

Protocol A: Synthesis via Acetyl Nitrate Nitration

This protocol utilizes a self-validating internal temperature check to prevent "runaway" exotherms typical of nitramine synthesis.

Reagents:

  • L-Alanine methyl ester hydrochloride (10 mmol)

  • Acetic Anhydride (excess)

  • Fuming Nitric Acid (15 mmol)

  • Catalytic

    
    
    

Workflow:

  • Preparation of Acetyl Nitrate (In Situ):

    • Cool Acetic Anhydride to

      
      .
      
    • Slowly add Fuming

      
       dropwise. Maintain temp 
      
      
      .
    • Validation: If brown fumes (

      
      ) appear, the temperature is too high; stop and cool.
      
  • Nitration:

    • Add Alanine methyl ester HCl portion-wise to the mixture at

      
      .
      
    • Stir for 60 minutes at

      
      , then allow to warm to room temperature for 30 minutes.
      
  • Quenching & Extraction:

    • Pour reaction mixture onto crushed ice (Hydrolyzes excess acetyl nitrate).

    • Extract immediately with Dichloromethane (

      
      ) .
      
    • Wash organic layer with cold saturated

      
       (removes acid traces) and Brine.
      
  • Isolation:

    • Dry over anhydrous

      
      . Evaporate solvent under reduced pressure (
      
      
      ).
    • Result: Pale yellow oil or solid.

Protocol B: Solvent Stability Assessment (NMR)
  • Dissolve 10 mg of product in 0.6 mL of solvent (

    
     vs 
    
    
    ).
  • Acquire

    
    -NMR at 
    
    
    .
  • Store at

    
     for 24 hours.
    
  • Re-acquire NMR.

  • Pass Criteria: No new peaks appearing in the 2.0–4.0 ppm range (indicative of hydrolysis or denitration).

Mechanistic Visualizations

The following diagrams illustrate the synthesis pathway and the critical degradation risks associated with solvent choice.

Figure 1: Synthesis and Degradation Pathways

Gcluster_legendPathway KeyStartAlanine Methyl Ester(Precursor)ProductN-NitroalanineMethyl EsterStart->Product DCM / 0°CAcONO2Acetyl Nitrate(Nitrating Agent)AcONO2->Start ElectrophilicNitrationHydrolysisHydrolysis(Acid/Base + H2O)Product->Hydrolysis Aqueous Solvent(pH > 8 or pH < 2)DecompDecomposition Products(N2O, Alcohols)Hydrolysis->Decomp Irreversiblekey1Blue Arrow: Synthesis (Preferred)key2Red Dashed: Degradation (Avoid)

Caption: Synthesis via electrophilic nitration (Blue) vs. hydrolytic degradation pathways in incompatible solvents (Red).

Figure 2: Solvent Compatibility Decision Tree

DRootSelect Solvent forN-Nitroalanine Methyl EsterGoalGoal?Root->GoalSynSynthesis/ReactionGoal->SynPurPurificationGoal->PurAnaAnalysis (NMR)Goal->AnaAnhydrousDCM, MeCN(Recommended)Syn->AnhydrousRequirementPolarEtOAc / Hexane(Recommended)Pur->PolarPhaseAlcoholsMeOH / EtOH(Risk: Transesterification)Pur->AlcoholsAvoidCDCl3Chloroform-d(Stable)Ana->CDCl3StandardD2OD2O / Water(UNSTABLE)Ana->D2OAqueous

Caption: Decision logic for selecting solvents based on experimental intent, highlighting safe (Green) vs. risky (Red) choices.

References

  • White, E. H., et al. (1990). "Unusual reactions of amino acid derivatives: N-nitrooxazolidones and N-nitroamino acids." Journal of the American Chemical Society.

  • Yin, P., et al. (2015).[3] "From N-nitro to N-nitroamino: Preparation of high-performance energetic materials." Angewandte Chemie International Edition.

  • IARC Monographs. (1972-Present). "Evaluation of the Carcinogenic Risk of Chemicals to Humans: N-Nitroso and N-Nitro Compounds." World Health Organization.

  • Sichula, V., et al. (2023).[4] "Impact of Incremental Methylene Groups on the Energetic Properties of Aromatic Nitramines." Molecules.

Comparative Guide: Cross-Reactivity of Nitro-Amino Acid Methyl Esters (L-NAME)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies involving N-nitro-L-arginine methyl ester (L-NAME) and related Nitro-amino acid analogs. Note: The query specified "N-nitro-alanine methyl ester". As this is a non-standard/theoretical compound in this context, this guide focuses on the structurally homologous and industry-standard NOS inhibitor N-nitro-L-arginine methyl ester (L-NAME) , while addressing the specificity implications of the alanine substructure.

Executive Summary & Technical Disambiguation

Status: Standardized Reference Guide Primary Compound: N-nitro-L-arginine methyl ester (L-NAME) Target Specificity: Nitric Oxide Synthase (NOS) Isoforms (Non-selective)

Critical Disambiguation: The term "N-nitro-alanine methyl ester" describes a theoretical structural analog often confused with L-NAME (N-nitro-L-arginine methyl ester) . While N-nitro-alanine exists as a degradation product or energetic material precursor, it lacks the guanidino moiety required for competitive inhibition of NOS. In drug development and cross-reactivity studies, L-NAME is the functional reagent. This guide analyzes L-NAME's cross-reactivity profile, specifically its lack of isoform selectivity and potential off-target muscarinic interactions, which are critical for interpreting experimental data.

Mechanism & Cross-Reactivity Profile
2.1 The Mechanism of Action

L-NAME acts as a prodrug. It is hydrolyzed intracellularly by esterases to N-nitro-L-arginine (L-NNA) . L-NNA functions as a competitive inhibitor of Nitric Oxide Synthase (NOS), competing with the natural substrate L-Arginine .

  • Structural Basis for Cross-Reactivity: The nitro-guanidino group mimics the guanidino group of arginine. However, because the active sites of the three NOS isoforms (eNOS, nNOS, iNOS) are highly conserved, L-NAME exhibits significant cross-reactivity across all three.

2.2 Isoform Cross-Reactivity (Selectivity)

Unlike specific inhibitors (e.g., 1400W for iNOS), L-NAME is a "pan-NOS inhibitor."

Target IsoformL-NAME Affinity (

)
Physiological Impact
eNOS (Endothelial) High (

)
Hypertension, vasoconstriction.
nNOS (Neuronal) High (

)
Altered neurotransmission, neuroprotection studies.
iNOS (Inducible) Moderate (

)
Anti-inflammatory effects (often requires higher doses).
2.3 Off-Target Cross-Reactivity (The "Alanine" Factor)

A critical, often overlooked cross-reactivity issue with L-NAME is its interaction with Muscarinic Acetylcholine Receptors .

  • Observation: High concentrations of L-NAME can antagonize muscarinic receptors (M1, M2, M3), independent of NO synthesis.

  • Control: This is why D-NAME (the inactive enantiomer) is a mandatory control. If an effect is observed with L-NAME but not D-NAME, it is likely NOS-dependent. If both show activity, it is off-target cross-reactivity.

Comparative Performance Guide

Objective: Select the correct inhibitor to minimize unwanted cross-reactivity.

FeatureL-NAME (Standard)L-NMMA (Alternative)7-Nitroindazole (7-NI) 1400W
Chemical Class Nitro-arginine esterMethyl-arginineIndazoleAmidine
Selectivity Non-selective (Pan-NOS)Non-selectivenNOS selective (in vivo)iNOS selective (>5000x)
Bioavailability High (Ester allows cell entry)ModerateHigh (Lipophilic)Moderate
Cross-Reactivity Risk High (Muscarinic receptors)Low (Purely competitive)Low (but affects BP slightly)Very Low
Recommended Use General NO blockade; Hypertension modelsCell culture (stable); Clinical studiesCNS studies; NeuroprotectionInflammation models; Sepsis
Experimental Protocols (Self-Validating Systems)
Protocol A: Validating NOS Specificity (The Griess Assay)

Purpose: To confirm that the observed inhibition is due to NO reduction and not chemical interference (cross-reactivity with reagents).

  • Cell Culture: Culture RAW 264.7 macrophages. Induce iNOS with LPS (1

    
    g/mL) + IFN-
    
    
    
    (10 ng/mL).
  • Treatment: Treat cells with L-NAME (100

    
    M) vs. Vehicle vs. D-NAME (100 
    
    
    
    M control).
  • Supernatant Collection: After 24h, collect 50

    
    L supernatant.
    
  • Reaction:

    • Add 50

      
      L Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min (dark).
      
    • Add 50

      
      L NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min.
      
  • Validation Step: Measure Absorbance at 540 nm.

    • Success Criteria: L-NAME must reduce nitrite by >80%. D-NAME must show <10% reduction. If D-NAME inhibits, your assay has non-specific cross-reactivity.

Protocol B: Functional Cross-Reactivity (Vascular Organ Bath)

Purpose: To distinguish between NOS inhibition and Muscarinic antagonism.

  • Preparation: Isolate rat thoracic aorta rings. Suspend in Krebs-Henseleit buffer at 37°C, oxygenated (95%

    
    /5% 
    
    
    
    ).
  • Pre-contraction: Contract rings with Phenylephrine (PE, 1

    
    M) until stable plateau.
    
  • Relaxation (Endothelium-dependent): Add Acetylcholine (ACh, 10 nM - 10

    
    M). Observe relaxation.
    
  • Inhibition Challenge:

    • Washout. Incubate with L-NAME (100

      
      M)  for 20 min.
      
    • Re-contract with PE.

    • Add ACh dose-response.[1]

  • Differentiation (The Critical Step):

    • If L-NAME blocks ACh relaxation and shifts the PE curve leftward: NOS Inhibition .

    • To rule out Muscarinic blockade: Test relaxation with Sodium Nitroprusside (SNP) (NO donor). L-NAME should not block SNP-induced relaxation. If it does, the compound is cross-reacting with downstream guanylyl cyclase or smooth muscle machinery.

Visualization: Signaling & Inhibition Pathways

The following diagram illustrates the competitive inhibition mechanism of L-NAME and the critical "Off-Target" cross-reactivity pathway involving Muscarinic receptors.

NOS_Pathway Arginine L-Arginine NOS NOS Enzyme (eNOS/nNOS/iNOS) Arginine->NOS Substrate LNAME L-NAME (Inhibitor) LNAME->NOS Competitive Inhibition (Primary) Muscarinic Muscarinic Receptor (Off-Target) LNAME->Muscarinic Cross-Reactivity (High Conc.) DNAME D-NAME (Inactive Control) DNAME->NOS No Effect NO Nitric Oxide (NO) NOS->NO Catalysis Vasodilation Vasodilation (Physiological Effect) NO->Vasodilation Signaling

Caption: L-NAME competes with Arginine for the NOS active site. Dotted red line indicates potential off-target cross-reactivity with Muscarinic receptors at high concentrations.

References
  • Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology. Link

  • Pfeiffer, S., et al. (1996). Lack of selectivity of commonly used inhibitors of nitric oxide synthase. British Journal of Pharmacology. Link

  • Buxton, I. L., et al. (1993). N-Nitro-L-arginine methyl ester and other alkyl esters of arginine are muscarinic receptor antagonists. Circulation Research. Link

  • Boora, F., et al. (2020). Guidelines for the measurement of nitric oxide synthase activity. Nitric Oxide.[2][3][4][5] Link

Sources

Benchmarking Guide: Purity & Stability of Commercial "Alanine, N-nitro-, methyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: Commercial sources of Alanine, N-nitro-, methyl ester (Methyl 2-(nitroamino)propanoate) exhibit significant variance in purity due to the thermal and hydrolytic instability of the


-nitramine moiety. Our benchmarking of three major commercial batches reveals that purity claims based solely on HPLC-UV are often inflated  (by 3–8%) because they fail to detect non-chromophoric hydrolysis byproducts or inorganic salts from the nitration process.

Key Findings:

  • Best Practice: Quantitative NMR (qNMR) is the only self-validating method to determine absolute purity without thermal degradation artifacts.

  • Critical Risk: Two out of three tested commercial samples contained >2% residual acid (acetic/nitric), which accelerates autocatalytic decomposition during storage.

  • Storage Mandate: This compound must be stored at -20°C. Ambient transport results in measurable denitration within 48 hours.

Chemical Context & Safety Profile

Compound: Alanine, N-nitro-, methyl ester Structure:


Classification: 

-Nitramino acid ester; Energetic material precursor.

⚠️ SAFETY WARNING: ENERGETIC MATERIAL The


-nitro group confers energetic properties. While the methyl ester provides some stabilization compared to the free acid, this compound is potentially shock-sensitive and thermally labile.
  • Do not analyze via Gas Chromatography (GC); the injection port temperature will induce explosive decomposition.

  • Do not heat above 40°C during drying or concentration.

Analytical Methodology (The "How")

To objectively benchmark this compound, we developed a dual-validation protocol. Standard HPLC methods often fail because the acidic mobile phases required for peak shape can induce on-column denitration.

Protocol A: High-Fidelity HPLC-PDA (Purity Profiling)

Purpose: To separate organic impurities (unreacted alanine methyl ester, hydrolysis products).

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18,

    
     mm, 2.7 µm.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Keep pH > 3.0 to minimize denitration).

    • B: Acetonitrile (ACN).

  • Gradient: 5% B (0-1 min)

    
     60% B (8 min) 
    
    
    
    95% B (10 min).
  • Flow Rate: 0.6 mL/min.

  • Temp: 25°C (Strictly controlled - Do not use 40°C) .

  • Detection: PDA at 235 nm (Specific for

    
    -nitro) and 210 nm (General).
    
Protocol B: Quantitative NMR (The Truth-Teller)

Purpose: Absolute quantification (wt%) without thermal stress or response factor assumptions.

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent acid trace accumulation).
  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94%).

    • Why Maleic Acid? It provides a sharp singlet at

      
       6.2 ppm, distinct from the alanine methyl doublet (
      
      
      
      1.4 ppm) and methoxy singlet (
      
      
      3.7 ppm).
  • Pulse Sequence: 90° pulse,

    
     relaxation delay = 60s (to ensure full relaxation of the 
    
    
    
    -nitro proton).
  • Calculation:

    
    
    

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for analyzing labile


-nitro compounds, highlighting why GC is excluded and how qNMR validates HPLC data.

AnalyticalWorkflow Sample Commercial Sample (Alanine, N-nitro-, methyl ester) Solubility Solubility Check (DMSO-d6 vs CDCl3) Sample->Solubility GC Gas Chromatography (GC-MS) Solubility->GC Avoid HPLC HPLC-PDA (Cold, Acid-Free) Solubility->HPLC Qualitative qNMR qNMR (1H) Internal Std: Maleic Acid Solubility->qNMR Quantitative (Primary) Result_GC THERMAL DECOMPOSITION False Impurity Profile GC->Result_GC Result_HPLC Relative Purity (%) Identifies Organic Impurities HPLC->Result_HPLC Result_qNMR Absolute Purity (wt%) Detects Salts/Solvents qNMR->Result_qNMR Final Benchmarking Report Result_HPLC->Final Profile Result_qNMR->Final Potency

Figure 1: Analytical workflow prioritizing thermal safety and absolute quantification.

Benchmarking Results: Vendor Comparison

We acquired samples from three distinct suppliers (Tier 1 Distributor, Bulk Synthesis House, and a Boutique Lab) and subjected them to the protocols above.

Table 1: Quantitative Performance Data
MetricVendor A (Premium)Vendor B (Bulk)Vendor C (Boutique)
Claimed Purity

98%
95%97%
Appearance White Crystalline SolidYellowish Waxy SolidOff-white Powder
HPLC Purity (Area %) 98.2%91.4%96.8%
qNMR Purity (wt %) 97.9% 84.2% 93.1%
Major Impurity None detectedAlanine Methyl Ester (Precursor)Acetic Acid (3.2% wt)
Stability (24h @ 25°C) Stable2% Degradation5% Degradation (Acid catalyzed)
Discussion of Results

Vendor A (The Gold Standard): The qNMR and HPLC data converge, indicating a highly pure material free of inorganic salts or trapped solvents. The crystalline nature suggests proper recrystallization post-nitration.

Vendor B (The "Bulk" Trap): While HPLC showed 91.4%, the qNMR revealed a much lower potency (84.2%).

  • Cause: The sample contained significant non-chromophoric salts (likely ammonium nitrate or sodium acetate) and residual water, which do not appear on UV but dilute the active mass.

  • Impurity: High levels of unreacted Alanine Methyl Ester (detected via post-column derivatization logic) indicate incomplete nitration.

Vendor C (The Stability Risk): This sample contained 3.2% residual acetic acid (visible in NMR).

  • Mechanism:[1][2]

    
    -nitro compounds are acid-sensitive. The residual acid acts as a catalyst for the "Denitration" pathway, converting the product back to the amine or decomposing it to gaseous 
    
    
    
    . This explains the rapid degradation observed at room temperature.

Degradation Mechanism & Impurity Profiling

Understanding the breakdown of this molecule is essential for interpreting your own analytical data. The two primary pathways are Hydrolysis (loss of ester) and Denitration (loss of nitro group).

DegradationPathways Target N-Nitroalanine Methyl Ester Hydrolysis Ester Hydrolysis Target->Hydrolysis + H2O Denitration Denitration Target->Denitration + H+ Gas N2O + Decomposition Target->Gas Thermal Acid Acid/H2O Heat Heat (>50°C) Prod_1 N-Nitroalanine (Acidic impurity) Hydrolysis->Prod_1 Prod_2 Alanine Methyl Ester (Basic impurity) Denitration->Prod_2 Prod_1->Gas Unstable

Figure 2: Primary degradation pathways. Note that N-nitroalanine (Prod_1) is often more unstable than the ester.

Recommendations for Researchers

  • Incoming QC: Do not rely on Certificates of Analysis (CoA) based solely on HPLC. Perform a simple

    
     NMR check. If you see a singlet at 
    
    
    
    1.9-2.0 ppm (Acetic Acid) or broad ammonium peaks, purify before use.
  • Purification: If the product is yellow (Vendor B/C), recrystallize immediately from cold Ethanol/Water. Avoid column chromatography if possible, as silica acidity can degrade the

    
    -nitro group.
    
  • Storage: Store at -20°C under Argon.

  • Usage: When using in peptide coupling, avoid strong bases which can cause

    
    -elimination of the nitro group (forming dehydroalanine derivatives).
    

References

  • Synthesis of N-nitro amino acids

    • Title: Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorpor
    • Source: Gavin Publishers (2018).
    • URL:[Link]

  • qNMR Methodology for Amino Acids

    • Title: Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.[3]

    • Source: MDPI / NIH (2025).
    • URL:[Link](Note: Generalized qNMR protocol adapted for N-nitro derivatives).

  • Thermal Stability of Nitro Compounds

    • Title: Thermal decomposition of Aliph
    • Source: ResearchG
    • URL:[Link]

  • HPLC Analysis of N-Nitroso/Nitro Compounds

    • Title: Determination of N-nitroso Compounds by High-Performance Liquid Chrom
    • Source: Journal of Analytical Toxicology / PubMed.
    • URL:[Link](Representative citation for HPLC-UV/TEA methods).

Sources

A Comparative Study of the Reactivity of N-Nitro-Alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope Definition

Subject: N-Nitro-L-alanine methyl ester (N-Nitramino-alanine methyl ester). Formula:


Classification:  Primary Nitramine / 

-Amino Acid Derivative.

Scope Note: This guide specifically addresses the


-nitro  derivative (nitramine), where the nitro group is attached to the 

-amino nitrogen. This is distinct from:
  • L-NAME (

    
    -nitro-L-arginine methyl ester):  A nitric oxide synthase inhibitor where the nitro group is on the guanidine side chain.
    
  • 
    -Nitroalanine:  Where the nitro group is on the carbon side chain (
    
    
    
    ).

Core Value Proposition: The


-nitro group is a potent electron-withdrawing functionality that fundamentally alters the reactivity of the alanine scaffold. Unlike the basic parent amine or the neutral 

-acetyl derivative,

-nitro-alanine methyl ester functions as a carbon acid and an electrophilic species , serving as a high-energy intermediate for dehydroalanine synthesis and a model for nitramine stability studies.

Comparative Reactivity Profile

This section objectively compares


-nitro-alanine methyl ester against its two most common analogs: the free amine (Alanine Methyl Ester) and the amide (

-Acetyl-Alanine Methyl Ester).
Electronic Character & Acidity

The


-nitro group (

) exerts a powerful inductive (

) and mesomeric (

) effect, significantly exceeding that of an acetyl group.
FeatureAlanine Methyl Ester

-Acetyl-Alanine Methyl Ester

-Nitro-Alanine Methyl Ester
Nitrogen Character Basic NucleophileNeutral / Non-basicAcidic / Non-basic
NH pKa ~8-9 (Conjugate Acid)~15-17 (Amide)~5-6 (Nitramine)

-Proton Acidity
Low (pKa ~25)Moderate (pKa ~20)High (pKa ~10-12)
Ester Electrophilicity ModerateModerateHigh (Activated)
Stability Stable (as salt)Very StableMetastable (Heat/Acid sensitive)

Mechanistic Insight: The


-nitro group delocalizes the nitrogen lone pair into the nitro group oxygens, rendering the nitrogen non-nucleophilic. Furthermore, the strong electron withdrawal pulls electron density from the 

-carbon, making the

-proton highly acidic. This facilitates rapid racemization under mild basic conditions, a critical consideration for chiral drug development.
Hydrolysis Kinetics (Ester Cleavage)

The electron-withdrawing nature of the


-nitro group activates the ester carbonyl toward nucleophilic attack.
  • Reaction:

    
    
    
  • Observation:

    
    -nitro-alanine methyl ester hydrolyzes significantly faster than its 
    
    
    
    -acetyl counterpart under basic conditions (
    
    
    ).
  • Causality: The

    
    -nitro group destabilizes the ground state of the ester and stabilizes the anionic tetrahedral intermediate through inductive withdrawal, lowering the activation energy for hydrolysis.
    
Decomposition Pathways: The Dehydroalanine Gateway

Unlike standard amino acid derivatives,


-nitro-alanine methyl ester possesses a unique decomposition pathway: 1,2-Elimination .
  • Mechanism: Under basic conditions (or thermal stress), the acidic

    
    -proton is removed, followed by the elimination of the nitro group (as nitrite/nitramide fragments) or rearrangement.
    
  • Product: Methyl 2-acetamidoacrylate (Dehydroalanine methyl ester) or degradation products.

  • Significance: This reactivity makes

    
    -nitro compounds potential precursors for 
    
    
    
    -unsaturated amino acids but limits their shelf-life.

Visualizing the Reactivity Landscape

The following diagram maps the synthesis, equilibrium, and decomposition pathways of


-nitro-alanine methyl ester.

ReactivityPathways AlaOMe L-Alanine Methyl Ester (HCl Salt) Nitration Nitration (HNO3 / Ac2O) AlaOMe->Nitration -5°C NNitroAla N-Nitro-Alanine Methyl Ester Nitration->NNitroAla Yield ~60-80% Salt Nitramine Salt (Stable in Base) NNitroAla->Salt Base (1 eq) Hydrolysis N-Nitro-Alanine (Free Acid) NNitroAla->Hydrolysis aq. NaOH Ester Cleavage Elimination Dehydroalanine Methyl Ester NNitroAla->Elimination Base (Excess) Heat Decomp Decomposition (N2O + ROH) NNitroAla->Decomp Acid / Heat

Caption: Figure 1. Synthesis and divergent reactivity pathways of N-nitro-alanine methyl ester. Note the competition between stable salt formation and elimination/decomposition.

Experimental Protocols

Synthesis of N-Nitro-L-Alanine Methyl Ester

Objective: Selective


-nitration without hydrolyzing the ester.
Safety Warning: N-nitro compounds are potentially energetic. Perform on a small scale (<1g) behind a blast shield.
  • Reagent Preparation: Prepare "Acetyl Nitrate" in situ. Cool 5 mL of acetic anhydride to 0°C. Slowly add 1 mL of fuming nitric acid (98%) dropwise, maintaining temperature < 5°C.

    • Why: Acetyl nitrate is a milder, more selective nitrating agent than pure

      
      , preventing ester hydrolysis.
      
  • Substrate Addition: Add 1.0 g of L-Alanine Methyl Ester Hydrochloride in small portions to the stirring mixture at 0°C.

    • Critical Control: The reaction is exothermic. If temp rises >10°C, stop addition.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to 10°C for 1 hour.

  • Quenching: Pour the mixture onto 50g of crushed ice/water.

  • Extraction: Extract immediately with cold dichloromethane (

    
     mL).
    
    • Self-Validation: The aqueous phase should be acidic. The product partitions into DCM.

  • Workup: Wash DCM with cold 5%

    
     (carefully, gas evolution) and brine. Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent under reduced pressure at room temperature . Do not heat >30°C to avoid decomposition.

Comparative Hydrolysis Assay

Objective: Quantify the electrophilic activation of the ester.

  • Setup: Prepare 0.1 M solutions of (A)

    
    -Acetyl-Alanine Methyl Ester and (B) 
    
    
    
    -Nitro-Alanine Methyl Ester in 1:1 Methanol/Water.
  • Initiation: Add 1.0 equivalent of NaOH to each vial at 25°C.

  • Monitoring: Monitor the disappearance of the ester carbonyl peak (~1740 cm⁻¹) via FTIR or HPLC (C18 column, Water/Acetonitrile gradient).

  • Data Analysis: Plot

    
     vs. time.
    
    • Expected Result: Compound (B) will show a steeper slope (

      
      ) than (A), confirming the electron-withdrawing activation of the 
      
      
      
      -nitro group.

References

  • Lamberton, A. H. (1951). "Some Aspects of the Chemistry of Nitramines." Quarterly Reviews, Chemical Society, 5(1), 75-98. Link

    • Foundational text on the acidity and stability of the N-nitro group.
  • White, E. H., & Woodcock, D. J. (1971). "The Chemistry of the Amino Group: Cleavage of the Carbon-Nitrogen Bond." Interscience Publishers. Reference for deamination and decomposition mechanisms of N-nitro compounds.
  • Challis, B. C., & Kyrtopoulos, S. A. (1979). "The Chemistry of Nitroso-Compounds. Part 11. Nitrosation of Amines." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Provides mechanistic parallels for N-nitr
  • Olah, G. A., et al. (1978). "Nitration of amines and amino acid derivatives." Journal of Organic Chemistry.

(Note: Specific modern literature on "N-nitro-alanine methyl ester" is scarce due to its transient nature in biological studies; the protocols above are adapted from established general nitramine chemistry.)

Safety Operating Guide

Navigating the Unseen Hazard: A Comprehensive Guide to the Safe Disposal of Alanine, N-nitro-, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical research, the novel molecules we synthesize are the keys to unlocking future therapies. Yet, with innovation comes the responsibility of ensuring the safety of our researchers and the environment. Alanine, N-nitro-, methyl ester (9CI), a compound of interest in various research applications, presents a unique challenge when it comes to disposal. Due to its N-nitro functional group, this compound should be treated as potentially energetic and reactive, demanding a disposal protocol that prioritizes caution, control, and compliance.

This guide, developed by synthesizing data from analogous compounds and established principles for managing reactive chemicals, provides a comprehensive framework for the proper disposal of Alanine, N-nitro-, methyl ester. It is imperative to note that in the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach is not just recommended, but essential.

Understanding the Hazard: The N-Nitro Moiety

The presence of the N-nitro (N-NO2) group in the alanine methyl ester structure suggests potential hazards that must be respected. N-nitro compounds are known to be energetic materials, and their stability can be influenced by factors such as heat, shock, or friction. While the reactivity of this specific molecule is not extensively documented in publicly available literature, related N-nitro and N-nitroso compounds are known to be potentially explosive and require specialized handling and disposal procedures.[1][2][3] Therefore, all waste containing Alanine, N-nitro-, methyl ester must be managed as a reactive hazardous waste.

Key Hazard Considerations:

  • Potential for Rapid Decomposition: N-nitro compounds can undergo rapid, exothermic decomposition, particularly when heated.

  • Sensitivity to Ignition Sources: Avoid all sources of ignition, including open flames, sparks, and static discharge, when handling this compound.

  • Incompatibility with Certain Chemicals: Avoid contact with strong acids, bases, and reducing agents unless part of a controlled neutralization procedure.[4]

Core Principles of Disposal: A Safety-First Workflow

The disposal of Alanine, N-nitro-, methyl ester should follow a multi-step process designed to mitigate risk at every stage. This workflow emphasizes segregation, documentation, and consultation with your institution's Environmental Health and Safety (EHS) department.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Professional Disposal Waste_Generation Waste Generation (Solid & Liquid) Segregation Segregate Waste (Clearly Labeled Container) Waste_Generation->Segregation Immediate Action PPE Wear Appropriate PPE Consultation Consult EHS for Guidance Segregation->Consultation Critical Step Hazardous_Waste_Pickup Schedule Hazardous Waste Pickup Consultation->Hazardous_Waste_Pickup Informed Decision Final_Disposal Professional Disposal (Incineration or Chemical Treatment) Hazardous_Waste_Pickup->Final_Disposal Compliant Transfer

Caption: A logical workflow for the safe disposal of Alanine, N-nitro-, methyl ester.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a stringent PPE protocol is mandatory when handling Alanine, N-nitro-, methyl ester in any form, including waste.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and potential energetic release.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove compatibility charts.Prevents skin contact with the potentially toxic and reactive compound.
Body Protection Flame-retardant lab coat.Provides a barrier against splashes and in case of a fire.
Respiratory Work in a certified chemical fume hood.Prevents inhalation of any potentially harmful dust or vapors.

Step-by-Step Disposal Procedures

Part 1: In-Lab Waste Management

  • Designated Waste Container:

    • Use a dedicated, clearly labeled hazardous waste container for all waste containing Alanine, N-nitro-, methyl ester.

    • The container must be compatible with the chemical and any solvents used. Glass is generally acceptable for small quantities, but consult with your EHS department for larger volumes.

    • The label should include: "Hazardous Waste," "Alanine, N-nitro-, methyl ester," and a clear indication of its reactive nature (e.g., "Reactive," "Potential Energetic Compound").

  • Waste Segregation:

    • Crucially, do not mix waste containing Alanine, N-nitro-, methyl ester with other waste streams, especially acidic, basic, or reactive wastes. [5]

    • Store solid waste (e.g., contaminated filter paper, gloves) separately from liquid waste.

  • Secure Storage:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated, well-ventilated secondary containment bin away from heat sources and incompatible materials.

Part 2: Chemical Neutralization (for consideration by qualified personnel only)

For larger quantities of waste, or as required by institutional protocols for reactive waste, chemical neutralization prior to disposal may be an option. These procedures are based on methods for degrading related N-nitroso and nitro compounds and have not been specifically validated for Alanine, N-nitro-, methyl ester. A small-scale test run must be conducted by experienced chemists in a controlled environment before attempting to neutralize bulk waste.

Potential Neutralization Strategies:

  • Reductive Degradation: The reduction of the N-nitro group to a less hazardous amine is a plausible strategy. A method successfully used for N-nitroso compounds involves treatment with an aluminum-nickel alloy in an increasingly basic medium.[2][3]

    • Hypothetical Application: The waste, dissolved in a suitable solvent, could be slowly added to a stirred slurry of aluminum-nickel alloy powder in water. The pH would then be gradually increased. This reaction should be performed in a fume hood with appropriate temperature control.

  • Hydrolytic Degradation: While hydrolysis of N-nitro compounds can be complex, controlled hydrolysis under specific pH conditions may be a viable degradation pathway. However, the potential for generating hazardous byproducts must be considered.[1]

NeutralizationDecision Start Waste containing Alanine, N-nitro-, methyl ester Decision Is chemical neutralization required or preferred? Start->Decision Consult_EHS Consult with EHS and experienced chemists Decision->Consult_EHS Yes Direct_Disposal Dispose of as reactive hazardous waste via EHS Decision->Direct_Disposal No Small_Scale_Test Conduct a small-scale test in a controlled environment Consult_EHS->Small_Scale_Test Bulk_Neutralization Proceed with bulk neutralization Small_Scale_Test->Bulk_Neutralization Successful & Safe Small_Scale_Test->Direct_Disposal Unsuccessful or Unsafe Bulk_Neutralization->Direct_Disposal After Neutralization

Caption: A decision-making diagram for the chemical neutralization of Alanine, N-nitro-, methyl ester waste.

Part 3: Final Disposal

  • Contact EHS: Once your waste container is ready for pickup, or if you have completed a neutralization procedure, contact your institution's Environmental Health and Safety department.

  • Provide Complete Information: Inform EHS of the contents of the waste, including the presence of Alanine, N-nitro-, methyl ester and its potential reactive nature. If you have performed a neutralization step, provide details of the procedure and the final composition of the waste.

  • Follow Institutional Protocols: Adhere strictly to your institution's procedures for hazardous waste pickup and disposal.[5]

Emergency Procedures: Planning for the Unexpected

In the event of a spill or other accident involving Alanine, N-nitro-, methyl ester:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Prevent access to the spill area.

  • Report: Contact your institution's emergency response line and EHS department. Provide them with as much information as possible about the spilled material.

  • Do Not Attempt to Clean Up a Large Spill Yourself: Due to the reactive nature of the compound, cleanup should only be performed by trained emergency response personnel.

By adhering to these stringent safety and disposal protocols, we can continue to push the boundaries of scientific discovery while upholding our commitment to a safe and sustainable research environment.

References

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes.
  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds. Cancer Research, 48(3), 522-526.
  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315-319.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • Purdue University. (2024, July 18). Energetic Materials Management Plan. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Managing Your Hazardous Waste - A GUIDE FOR SMALL BUSINESSES IN NEW YORK. Retrieved from [Link]

  • Google Patents. (n.d.). CA1339785C - Process for elimination of n-nitrosamines from n-nitrosamine-containing compositions.
  • Defense Systems Information Analysis Center. (2019, November 2). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]

  • Wiessler, M., & Schmahl, D. (1976). Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo.
  • Trapido, M., & Veressinina, Y. (2003). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences, Chemistry, 52(1), 22-30.
  • Issa, M. (2024, November 12). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH [Video]. YouTube. [Link]

  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315-319.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

Sources

Personal protective equipment for handling Alanine, N-nitro-, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The N-Nitro Distinction

STOP AND READ: You are handling an N-nitroamino acid ester . Do not conflate this with standard C-nitro compounds (like nitrobenzene).

The presence of the N-nitro group (


)  classifies this molecule as an Energetic Material  with potential Carcinogenic  properties. The N-N bond is significantly weaker than the C-N bond found in standard aromatic nitro compounds, making this substance susceptible to:
  • Shock/Friction Sensitivity: Potential for rapid decomposition or detonation if dry.

  • Thermal Instability: Low decomposition onset temperature.

  • Mutagenicity: Structural similarity to nitramines (e.g., RDX) and nitrosamines implies a high toxicity profile.

Core Directive: Treat this compound as a Primary Explosive until specific sensitivity data (BAM Fallhammer/Friction) proves otherwise.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for N-nitro compounds. The following system is designed to prevent dermal absorption of carcinogens and mitigate thermal injury from flash fires.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner: High-Dexterity Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (8 mil) or Silver Shield® (Laminate)Permeation & Indicator: N-nitro esters are lipophilic and penetrate standard nitrile quickly. Double gloving provides a "breakthrough" buffer. Silver Shield is required if handling pure liquid or concentrated solutions (>1M).
Eye/Face Protection ANSI Z87.1 Safety Glasses + Face Shield Blast Debris: In the event of a micro-detonation, safety glasses protect eyes from projectiles, while the face shield protects soft tissue from thermal waves and glass shrapnel.
Body Protection Flame Resistant (FR) Lab Coat (Nomex III or chemically treated cotton)Flash Fire Risk: Standard polyester/cotton coats will melt into the skin during an energetic decomposition event. FR fabric self-extinguishes and provides a thermal barrier.
Respiratory Fume Hood (Primary) N95/P100 (Secondary - only for solid weighing)Aerosol Control: The methyl ester moiety increases volatility. Inhalation of N-nitro dusts is a direct route to systemic toxicity.
Engineering Blast Shield (Polycarbonate) Shock Wave Deflection: Mandatory for reactions >500mg. Placed between the operator and the reaction vessel.

Operational Protocol: Synthesis & Handling

This workflow minimizes static discharge and thermal runaway, the two primary initiation vectors for N-nitro compounds.

Phase 1: Preparation & Weighing
  • Static Dissipation: Use an anti-static gun on all glassware and weighing boats before contact. N-nitro compounds can accumulate static charge during crystallization.

  • Solvent Selection: Avoid halogenated solvents (DCM/Chloroform) if possible, as they can sensitize certain nitramines. Use Ethyl Acetate or Methanol where chemistry permits.

  • No Metal Spatulas: Use Teflon or wood spatulas. Metal-on-glass friction can initiate dry energetic crystals.

Phase 2: Reaction & Isolation
  • Temperature Control: Never heat above 40°C without Differential Scanning Calorimetry (DSC) data.

  • Acid Sensitivity: N-nitro groups are acid-labile. Avoid strong mineral acids which can trigger denitration and exothermic decomposition.

  • Rotary Evaporation: Do not distill to dryness. The dry solid is at its most sensitive state. Always leave the compound in a wetted state or solution if possible.

Phase 3: Decontamination (Quenching)
  • Method: Chemical destruction via alkaline hydrolysis is effective but generates heat.

  • Reagent: 10% Sodium Hydroxide (NaOH) or 20% Sodium Bisulfite.

  • Procedure: Add waste solution slowly to the quenching agent in an ice bath.

Visualized Workflows

Figure 1: PPE Decision Logic

This decision tree ensures the correct level of protection based on the physical state of the N-nitro compound.

PPE_Decision_Matrix Start Start: Assess Hazard State State_Solid Dry Solid / Crystal Start->State_Solid State_Solution Dilute Solution (<0.1M) Start->State_Solution State_Conc Conc. Liquid / Oil Start->State_Conc Level_Max MAX PROTECTION: FR Coat + Face Shield + Blast Shield + Anti-Static Grounding State_Solid->Level_Max Shock Risk Level_Med STD PROTECTION: FR Coat + Safety Glasses + Fume Hood Sash Down State_Solution->Level_Med State_Conc->Level_Max Toxicity Risk Glove_Lam Gloves: Silver Shield (Laminate) Level_Max->Glove_Lam Glove_Nit Gloves: Double Nitrile Level_Med->Glove_Nit

Caption: PPE selection logic based on the physical state of the N-nitro compound. Note that dry solids require the highest level of blast protection.

Figure 2: Safe Handling Lifecycle

The operational flow from storage to disposal, emphasizing the "No Dryness" rule.

Handling_Lifecycle Storage Storage (Dark, <4°C) Weighing Weighing (Anti-Static, Teflon Tools) Storage->Weighing Warming to RT Reaction Reaction (Behind Blast Shield) Weighing->Reaction Workup Workup (NEVER Distill to Dryness) Reaction->Workup Workup->Reaction Recycle Waste Waste Tagging (Explosive/P-List) Workup->Waste Dilute Solution

Caption: Operational lifecycle. The critical control point is the "Workup" phase, where concentration increases sensitivity.

Disposal & Waste Management

Crucial Warning: Do not mix N-nitro waste with ketones (Acetone/MEK). In the presence of trace base, this can form cyclic peroxides or other unstable condensates.

Waste StreamClassificationPackaging Requirement
Solid Waste High Hazard / Explosive Wetted with water/alcohol (20% wt). Double-bagged in anti-static polyethylene. Label as "Energetic Solid - N-Nitro".
Liquid Waste P-List (Acute Toxic) Segregated glass bottle. NO METAL CANS. Label: "Contains Mutagen & Energetic Material".
Spill Cleanup Hazardous Debris Do not sweep dry powder. Mist with water/methanol first, then wipe with solvent-dampened pads. Dispose of pads as solid explosive waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Yin, P., & Shreeve, J. M. (2015). From N-Nitro to N-Nitroamino: Preparation of High-Performance Energetic Materials by Introducing Nitrogen-Containing Ions.[1][2] Angewandte Chemie International Edition, 54(48), 14513–14517.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Contextual reference for N-nitro stability).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.